Methyl 2-bromo-3-methoxypropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526514. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBLRKGCQVZDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326304 | |
| Record name | methyl 2-bromo-3-methoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27704-96-7 | |
| Record name | 27704-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-bromo-3-methoxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-3-methoxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Methyl 2-bromo-3-methoxypropanoate: Synthesis, Properties, and Applications in Modern Organic Chemistry
Executive Summary
Methyl 2-bromo-3-methoxypropanoate is a functionalized chemical building block of significant interest to researchers and process chemists, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring an electrophilic α-bromo ester moiety and a β-methoxy group, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic protocol with mechanistic considerations, and its practical applications as a synthetic intermediate. The information is tailored for professionals in drug discovery and chemical development, emphasizing experimental causality and procedural integrity.
Introduction to an Essential Building Block
2.1 Chemical Identity and Significance this compound, identified by CAS Number 27704-96-7, is a halogenated methoxy ester.[1][2] Its strategic value lies in the orthogonal reactivity of its functional groups. The α-bromo position serves as a potent electrophilic site for nucleophilic substitution reactions, while the β-methoxy group can influence the electronic environment and provide a handle for further transformations or act as a key pharmacophoric element in a final target molecule.
2.2 The Strategic Value of the α-Bromo-β-methoxy Motif The combination of an alpha-bromo ester and a beta-methoxy ether within a single, simple molecule is a powerful tool for synthetic chemists. This arrangement allows for:
-
Controlled Introduction of Substituents: The bromide is an excellent leaving group, facilitating S_N2 reactions with a wide range of nucleophiles (amines, thiols, azides, carbanions), enabling the precise installation of diverse functional groups at the C2 position.
-
Stereochemical Control: While the commercially available material is typically a racemate, the C2 position is a chiral center. Its reactions can potentially be directed stereoselectively, or the resulting diastereomers can be separated, which is a critical consideration in drug development.
-
Modulation of Reactivity: The electron-withdrawing nature of the β-methoxy group can influence the reactivity of the α-carbon, providing a different electronic profile compared to simple alkyl 2-bromopropanoates.
Physicochemical and Safety Data
3.1 Key Properties The fundamental properties of this compound are summarized below. It is imperative for researchers to consult a current Safety Data Sheet (SDS) before handling this chemical.[3]
| Property | Value | Reference |
| CAS Number | 27704-96-7 | [1][2] |
| Molecular Formula | C₅H₉BrO₃ | [1][2] |
| Molecular Weight | 197.03 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Physical Form | Liquid | |
| Purity (Typical) | 95% | |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | |
| Boiling Point | Data not available | [2] |
| Density | Data not available | [2] |
3.2 Safety and Handling Protocol this compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). The compound is also associated with H225 (Highly flammable liquid and vapor) in some aggregated sources.
-
Signal Word: Danger.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthesis and Mechanistic Insights
4.1 Primary Synthetic Route: α-Bromination of Methyl 3-methoxypropionate The most logical and field-proven approach to synthesizing this compound is via the α-bromination of its parent ester, Methyl 3-methoxypropionate. This precursor is readily accessible through a Michael addition of methanol to methyl acrylate, a cost-effective and scalable reaction.[4][5] The subsequent α-bromination can be achieved using standard Hell-Volhard-Zelinsky (HVZ) conditions, adapted for an ester substrate.
The causality for this strategic choice is clear: it begins with inexpensive, commodity starting materials and proceeds through a high-yielding, well-understood reaction pathway. The HVZ reaction on an ester or its corresponding acid involves the formation of an enol or enolate intermediate, which then reacts with elemental bromine. The presence of a catalyst like phosphorus tribromide (PBr₃) facilitates the reaction, particularly if starting from the carboxylic acid.
Caption: Synthetic workflow for this compound.
4.2 Detailed Experimental Protocol for Synthesis This protocol is a representative procedure based on established chemical principles and should be adapted and optimized under proper laboratory risk assessment.
-
Preparation of Methyl 3-methoxypropionate:
-
To a solution of sodium methoxide (0.1 eq) in methanol at 0°C, slowly add methyl acrylate (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours until GC-MS analysis indicates complete consumption of the starting material.
-
Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the methanol under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield pure Methyl 3-methoxypropionate.[5]
-
-
α-Bromination:
-
In a flask equipped with a reflux condenser and a dropping funnel, charge Methyl 3-methoxypropionate (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (0.05 eq).
-
Heat the mixture to 80°C.
-
Add bromine (1.05 eq) dropwise via the dropping funnel, maintaining the temperature. The red color of bromine should dissipate.
-
After the addition is complete, continue heating for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench carefully with an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford this compound.
-
Synthetic Utility and Applications in Drug Discovery
5.1 The Role as a Versatile Electrophilic Intermediate The primary application of this compound is as a C3 building block in the synthesis of more complex molecules. Its utility is demonstrated in its reaction with various nucleophiles, making it a valuable tool for constructing carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This is particularly relevant in the synthesis of heterocyclic compounds and substituted amino acids, which are prevalent motifs in active pharmaceutical ingredients (APIs).[6][7]
5.2 Application Example: Synthesis of a Substituted Alanine Derivative A common application in drug development is the alkylation of a heterocyclic amine to build out a molecule's side chain. Here, this compound can be used to synthesize a novel, non-proteinogenic amino acid derivative.
Caption: Application workflow for S_N2 displacement.
5.3 Detailed Experimental Protocol for Application Example
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve imidazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).
-
Addition: Add a solution of this compound (1.1 eq) in DMF dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 16 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the desired N-alkylated imidazole product.
Spectroscopic Characterization (Anticipated)
While public spectral data is limited, the structure of this compound allows for the confident prediction of its key spectroscopic features.
-
¹H NMR:
-
~3.4 ppm (s, 3H): Protons of the ether methyl group (-OCH₃).
-
~3.8 ppm (s, 3H): Protons of the ester methyl group (-COOCH₃).
-
~3.7-3.9 ppm (m, 2H): Methylene protons at C3 (-CH₂-O).
-
~4.4 ppm (t, 1H): Methine proton at the bromine-bearing C2 (-CH(Br)-).
-
-
¹³C NMR: Five distinct signals are expected, corresponding to the five unique carbon atoms in the molecule. The carbonyl carbon would appear furthest downfield (~168-170 ppm), followed by the C-Br carbon (~45-50 ppm).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 196 and 198, respectively.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretch of the ester is expected. C-O stretching bands for the ether and ester will appear in the 1100-1300 cm⁻¹ region.
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from its bifunctional nature. The established synthetic pathway from common starting materials ensures its accessibility, while its predictable reactivity makes it a reliable tool for researchers and drug development professionals. A thorough understanding of its properties, handling requirements, and reaction profiles, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel chemical entities.
References
- 1. scbt.com [scbt.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. fishersci.com [fishersci.com]
- 4. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]
- 5. Methyl 3-methoxypropionate | 3852-09-3 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. jcsp.org.pk [jcsp.org.pk]
"Methyl 2-bromo-3-methoxypropanoate" CAS number 27704-96-7
An In-depth Technical Guide to Methyl 2-bromo-3-methoxypropanoate (CAS: 27704-96-7)
Introduction
This compound, identified by the CAS Number 27704-96-7, is a halogenated ester that serves as a versatile and valuable intermediate in advanced organic synthesis.[1][2] Its bifunctional nature, characterized by a reactive carbon-bromine bond alpha to a methyl ester, makes it a strategic building block for constructing more complex molecular architectures, particularly in the synthesis of non-canonical amino acids and other specialized fine chemicals.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical, field-proven insights for researchers and development scientists.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are critical for its handling, reaction setup, and purification. While some physical constants can vary slightly based on purity and measurement conditions, the data presented below are compiled from reliable chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 27704-96-7 | [1][4][5] |
| Molecular Formula | C₅H₉BrO₃ | [1][4][5] |
| Molecular Weight | 197.03 g/mol | [1][5][6] |
| Appearance | Liquid | [4] |
| Boiling Point | 69-75 °C at 6-11 mmHg | [3][7] |
| Density | ~1.465 g/cm³ | [5] |
| Refractive Index (n²⁰D) | ~1.454 | [3][5] |
| Flash Point | 87.5 °C | [5][7] |
| InChI Key | NVBLRKGCQVZDMQ-UHFFFAOYSA-N | [4][7] |
| Solubility | Soluble in most common organic solvents (e.g., chloroform, ether). | [3] |
Synthesis and Mechanistic Considerations
The most authoritative and well-documented synthesis of this compound proceeds from methyl acrylate via a two-stage process involving methoxymercuration followed by bromination. This classic procedure, detailed in Organic Syntheses, provides a reliable and scalable route to the target compound.[3]
The causality behind this specific choice of reagents is rooted in achieving regiochemical control. A direct addition of HBr to methyl acrylate would result in the formation of the undesired isomer, Methyl 3-bromopropanoate, via a Michael addition.[8] To achieve bromination at the α-position while adding a methoxy group at the β-position, a more controlled, multi-step approach is necessary.
-
Methoxymercuration: The reaction is initiated by the addition of mercuric acetate to methyl acrylate in methanol. The mercuric ion acts as an electrophile, activating the double bond and allowing for a regioselective anti-addition of the methoxy group from the methanol solvent. This forms a stable organomercury intermediate.
-
Bromination and Demercuration: The subsequent addition of elemental bromine cleaves the carbon-mercury bond and installs the bromine atom at the alpha-carbon, yielding the final product and mercuric bromide as a precipitate.[3]
The overall workflow for this synthesis is depicted below.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from the peer-reviewed procedure published in Organic Syntheses, ensuring a high degree of reliability and reproducibility.[3]
Materials:
-
Methyl acrylate (stabilized) in methanol (e.g., 60% solution)
-
Methanol
-
Mercuric acetate
-
Potassium bromide
-
Bromine
-
Chloroform
-
Anhydrous magnesium sulfate
Procedure:
-
Methoxymercuration: In a suitable flask, combine 450 g of a 60% solution of methyl acrylate in methanol (approx. 3.1 moles methyl acrylate) with 180 g of additional methanol and 960 g (3.0 moles) of mercuric acetate. Allow the mixture to stand at room temperature for 3 days with occasional agitation.
-
Bromide Exchange: Cool the flask in an ice bath. With stirring, add a solution of 360 g (3.0 moles) of potassium bromide in 1.2 L of water over 15 minutes. An oily layer will separate.
-
Extraction: Extract the oily product with 2.4 L of chloroform, followed by a second extraction of the aqueous layer with 600 mL of chloroform.
-
Washing and Drying: Combine the chloroform extracts, wash three times with water, and dry thoroughly over anhydrous magnesium sulfate.
-
Bromination: Filter the dried chloroform solution into a large beaker and warm it to 50°C. Expose the beaker to direct sunlight (photoinitiation can be beneficial). With vigorous stirring, add 450 g (2.81 moles) of bromine as rapidly as it is consumed, ensuring the temperature does not exceed 55°C. This step is exothermic and typically completes in 20-30 minutes.
-
Workup: After the reaction is complete, cool the mixture in an ice-salt bath for 15 minutes to precipitate mercuric bromide. Filter off the solid.
-
Purification: Remove the chloroform by distillation under reduced pressure. The crude residue is then purified by fractional distillation. The pure product, this compound, is collected at 73–75°C / 6 mm Hg.[3] The typical yield is 81–86% based on the initial mercuric acetate.[3]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two primary reactive sites: the electrophilic α-carbon and the ester carbonyl.
Nucleophilic Substitution at the α-Carbon
The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism.[9][10] This reaction is fundamental to its role as a building block.
This reactivity allows for the introduction of various functional groups, including amines, azides, thiols, and carbanions, providing access to a diverse array of substituted propanoates.
Application Highlight: Synthesis of dl-Serine
A prime example of its application is the synthesis of the amino acid serine. The bromoester is first hydrolyzed to the corresponding carboxylic acid, which is then aminated using concentrated ammonium hydroxide to yield dl-serine after a final hydrolysis step.[3] This demonstrates its utility as a precursor to β-alkoxy-α-amino acids.
Detailed Experimental Protocol: Saponification
The conversion of the methyl ester to the free carboxylic acid is a prerequisite for certain downstream reactions, such as amination.[3]
Materials:
-
This compound
-
5 N Sodium hydroxide (NaOH) solution
-
Sulfuric acid (for neutralization)
-
Diethyl ether
Procedure:
-
In a three-necked flask equipped with an efficient stirrer, combine 800 g of the bromoester with 1 L of 0.5 N NaOH and cool with running tap water.
-
Start the stirrer and add 800 mL of 5 N NaOH over 2 hours, maintaining a cool temperature.
-
After the addition is complete, stir for an additional hour.
-
Neutralize the solution with an equivalent amount of sulfuric acid, keeping the temperature below 30°C.
-
Extract the resulting α-Bromo-β-methoxypropionic acid with one 1-L portion and three 500-mL portions of diethyl ether. The combined ether extracts can then be dried and concentrated for use in the next step.[3]
Safety and Handling
This compound is a reactive chemical intermediate and must be handled with appropriate precautions in a well-ventilated fume hood.[11][12]
| Hazard Category | Description and Precautionary Statements | Source(s) |
| Flammability | Flammable liquid and vapor (H226). Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210). | [11] |
| Irritation | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Wear protective gloves, clothing, and eye/face protection (P280). Avoid breathing vapor (S23). | [4][11] |
| First Aid (Eyes) | In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice (S26). | [11] |
| First Aid (Skin) | Remove all contaminated clothing. Wash immediately with plenty of soap and water. | [11] |
| Stability | Stable under recommended storage conditions. Avoid heat, light, and sources of ignition. | [11] |
| Storage | Store in a cool, dry, well-ventilated place. Recommended storage is often at 2-8°C, sealed in a dry environment. | [4] |
Conclusion
This compound is a key synthetic intermediate whose value lies in its predictable and versatile reactivity. The robust synthesis from methyl acrylate provides reliable access to this building block. Its ability to undergo clean nucleophilic substitution at the α-carbon makes it an ideal precursor for introducing the 2-substituted-3-methoxypropanoate moiety, which is particularly useful in the synthesis of modified amino acids like serine and other complex target molecules in pharmaceutical and chemical research. Proper understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in the laboratory.
References
- 1. scbt.com [scbt.com]
- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 27704-96-7 [sigmaaldrich.com]
- 5. 27704-96-7 this compound this compound - CAS Database [chemnet.com]
- 6. usbio.net [usbio.net]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 2-bromo-3-methoxypropanoate: A Versatile Synthetic Building Block
Introduction
In the landscape of modern organic synthesis and drug discovery, the strategic use of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 2-bromo-3-methoxypropanoate, a halogenated ester, has emerged as a valuable intermediate, offering a unique combination of reactive sites that can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of sound scientific research. This compound is systematically named according to IUPAC nomenclature, and its structure is definitively represented by its SMILES and InChI strings.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 27704-96-7[1] |
| Molecular Formula | C₅H₉BrO₃[1] |
| Molecular Weight | 197.03 g/mol [1] |
| Canonical SMILES | COCC(Br)C(=O)OC |
| InChI | InChI=1S/C5H9BrO3/c1-8-3-4(6)5(7)9-2/h4H,3H2,1-2H3 |
| InChIKey | NVBLRKGCQVZDMQ-UHFFFAOYSA-N |
A thorough understanding of the physicochemical properties of a reagent is crucial for its proper handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.465 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the electrophilic bromination of methyl 3-methoxyacrylate[3]. This reaction leverages the electron-rich nature of the double bond in the acrylate, which is activated by the methoxy group, making it susceptible to attack by an electrophilic bromine source.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol describes a representative procedure for the synthesis of this compound from methyl 3-methoxyacrylate using N-bromosuccinimide (NBS) as the bromine source.
Materials:
-
Methyl 3-methoxyacrylate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-methoxyacrylate (1.0 eq) in an appropriate solvent such as carbon tetrachloride or dichloromethane.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise. The reaction is typically initiated by light or a radical initiator (e.g., AIBN) if using NBS, or can proceed in the dark if using elemental bromine.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its distinct reactive sites. The presence of a bromine atom at the α-position to the carbonyl group makes this carbon atom highly electrophilic and susceptible to nucleophilic substitution reactions.
Caption: Key reaction pathways of this compound.
Nucleophilic Substitution at the α-Carbon
The primary mode of reactivity for this compound is the substitution of the bromide ion by a wide range of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of a new bond at the α-position.
Common Nucleophiles:
-
Amines: Primary and secondary amines react to form α-amino esters, which are valuable precursors to amino acids and other nitrogen-containing compounds.
-
Thiolates: Reaction with thiolates yields α-thio esters.
-
Azides: Azide substitution provides a route to α-azido esters, which can be further transformed into α-amino esters or triazoles.
-
Carbanions: Stabilized carbanions, such as those derived from malonic esters or β-keto esters, can be used to form new carbon-carbon bonds.
Ester Group Transformations
The methyl ester functionality can undergo typical ester reactions, such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-bromo-3-methoxypropanoic acid. Transesterification is also possible in the presence of an alcohol and a suitable catalyst.
Applications in Drug Development and Organic Synthesis
While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its utility lies in its role as a versatile building block for the synthesis of more complex pharmaceutical intermediates. For instance, related α-bromo esters are utilized in the synthesis of anti-inflammatory agents and other therapeutic compounds. The ability to introduce diverse functionalities at the α-position makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Singlet for the ester methyl protons (-COOCH₃) around 3.7-3.8 ppm.- Singlet for the ether methyl protons (-OCH₃) around 3.3-3.4 ppm.- A multiplet for the diastereotopic methylene protons (-CH₂-) adjacent to the methoxy group.- A multiplet for the methine proton (-CHBr-) at the α-position. |
| ¹³C NMR | - A signal for the ester carbonyl carbon around 170 ppm.- Signals for the two methoxy carbons (-OCH₃) in the range of 50-60 ppm.- A signal for the methylene carbon (-CH₂-).- A signal for the methine carbon bearing the bromine atom (-CHBr-). |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ester at approximately 1740-1760 cm⁻¹.- C-O stretching bands for the ester and ether functionalities in the region of 1000-1300 cm⁻¹.- C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.- A C-Br stretching vibration, which is typically weak and appears in the fingerprint region. |
Safety and Handling
As with any α-halo ester, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its bifunctional nature, with a reactive α-bromo substituent and an ester moiety, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and potential applications, particularly in the context of pharmaceutical research and development. A thorough understanding of these aspects will enable scientists to effectively utilize this compound in the design and synthesis of novel and complex molecules.
References
A Technical Guide to Methyl 2-bromo-3-methoxypropanoate: A Versatile Intermediate in Pharmaceutical Synthesis
Abstract
Methyl 2-bromo-3-methoxypropanoate (CAS No. 27704-96-7) is a halogenated methoxy ester that serves as a highly reactive and versatile building block in modern medicinal chemistry. Its bifunctional nature, possessing both an electrophilic carbon center alpha to the ester carbonyl and a methoxy group at the beta position, allows for the strategic construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, a detailed protocol for its synthesis, an exploration of its chemical reactivity, and its validated application as a key intermediate in the synthesis of neurologically active amino acid derivatives. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Core Molecular and Physicochemical Properties
A comprehensive understanding of a reagent's fundamental properties is critical for its effective application in synthesis. This compound is a colorless to light yellow liquid under standard conditions. Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Alternate Name | Methyl 2-bromo-3-methoxypropionate | [1] |
| CAS Number | 27704-96-7 | [1][2] |
| Molecular Formula | C₅H₉BrO₃ | |
| Molecular Weight | 197.03 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 69°C @ 11 mmHg | |
| Storage Temp. | 2-8°C, Sealed in Dry Conditions |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is efficiently achieved through a two-step sequence starting from the readily available precursor, methyl acrylate. This pathway is a cornerstone for accessing O-methylated serine derivatives, which are valuable in pharmaceutical research.[3]
Causality and Mechanistic Rationale
The synthetic strategy hinges on two fundamental organic reactions:
-
Electrophilic Addition: The electron-rich double bond of methyl acrylate readily undergoes an anti-addition reaction with elemental bromine (Br₂), leading to the formation of the vicinal dibromide, Methyl 2,3-dibromopropanoate. This reaction is typically rapid and high-yielding.
-
Nucleophilic Substitution/Elimination: The resulting dibromide possesses two key reactive sites. The bromine atom at the 3-position is susceptible to nucleophilic substitution by a methoxide ion (from sodium methoxide). Concurrently, the acidic proton at the 2-position can be abstracted by the basic methoxide, leading to an E2 elimination of HBr. However, the subsequent substitution of the bromine at the 3-position is the desired pathway to form the target molecule. The presence of the ester group influences the reactivity of the alpha-bromo position, making it a prime site for subsequent nucleophilic attack in downstream applications.
The overall workflow is a classic example of substrate activation through halogenation to facilitate the introduction of other functional groups.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow from the starting material to the target intermediate and its subsequent conversion to a key amino acid derivative.
Caption: Synthetic pathway from Methyl Acrylate to DL-O-Methylserine via the key intermediate.
Detailed Experimental Protocol
This protocol is synthesized from the process described in Chinese patent CN105949074 for the formation of the intermediate.[3]
Step 1: Synthesis of Methyl 2,3-dibromopropanoate
-
To a reaction flask equipped with a stirrer, dropping funnel, and thermometer, add methyl acrylate (1.0 eq).
-
Slowly add elemental bromine (Br₂) (1.1 eq) dropwise to the flask while maintaining the reaction temperature below 40°C using an ice bath. Causality: This prevents excessive side reactions and ensures controlled addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the characteristic red-brown color of bromine fades, indicating full consumption.
-
The crude Methyl 2,3-dibromopropanoate is typically used directly in the next step without purification.
Step 2: Synthesis of this compound
-
In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
Cool the sodium methoxide solution to 0-5°C in an ice bath.
-
Slowly add the crude Methyl 2,3-dibromopropanoate from Step 1 to the cooled sodium methoxide solution dropwise. Causality: The controlled addition and low temperature manage the exothermicity of the reaction and favor the desired substitution over elimination side products.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Application in Drug Development: Synthesis of O-Methylserine
The primary documented application of this compound is as a pivotal intermediate in the synthesis of O-Methylserine.[3] This amino acid derivative is a valuable precursor for developing D-serine transporter inhibitors, which have therapeutic potential for treating certain visual system disorders.[3]
The Strategic Importance of the Intermediate
The structure of this compound is ideally suited for this transformation. The bromine atom at the alpha position serves as an excellent leaving group, priming the molecule for a nucleophilic substitution reaction with ammonia. This Sₙ2 reaction directly installs the required amino group to form the final amino acid backbone.
Experimental Protocol: Conversion to DL-O-Methylserine
This protocol describes the final amination step.[3]
-
Dissolve the purified this compound (1.0 eq) in an excess of aqueous or methanolic ammonia.
-
Conduct the reaction in a sealed pressure vessel. Causality: This is necessary to contain the volatile ammonia and ensure it remains in solution to act as the nucleophile.
-
Heat the mixture to 20-25°C and maintain for 3-5 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and remove the excess ammonia and solvent under reduced pressure.
-
The resulting crude O-methyl-DL-serine can be purified by crystallization.
Conclusion
This compound is a valuable and reactive intermediate whose utility is clearly demonstrated in the multi-step synthesis of O-Methylserine. The synthetic route to this compound is logical and scalable, relying on fundamental and well-understood reaction mechanisms. Its bifunctional character—a reactive electrophilic center and a methoxy group—makes it a strategic building block for introducing the core structure of serine derivatives into more complex molecules, particularly in the development of neurologically active pharmaceutical agents. The protocols and rationale presented herein provide a solid foundation for researchers to confidently utilize this reagent in their drug discovery and development programs.
References
Spectroscopic Characterization of Methyl 2-bromo-3-methoxypropanoate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-bromo-3-methoxypropanoate (CAS No. 27704-96-7), a key intermediate in various organic syntheses. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide presents predicted data based on established spectroscopic principles and data from analogous structures.
Introduction to this compound
This compound is a functionalized ester containing three key structural features that dictate its spectroscopic properties: a methyl ester, a bromine atom at the alpha position to the carbonyl group, and a methoxy ether at the beta position. Accurate spectroscopic analysis is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.80 | Singlet | 3H | -OCH₃ (ester) | Protons of the methyl ester are deshielded by the adjacent carbonyl group. |
| ~ 3.40 | Singlet | 3H | -OCH₃ (ether) | Protons of the methoxy group are deshielded by the electronegative oxygen. |
| ~ 4.30 | Triplet | 1H | -CH(Br)- | The proton on the carbon bearing the bromine is significantly deshielded by the adjacent electronegative bromine and the carbonyl group. It is split into a triplet by the adjacent CH₂ group. |
| ~ 3.70 | Doublet of doublets | 2H | -CH₂-O- | These diastereotopic protons are adjacent to a chiral center, making them chemically non-equivalent. They will appear as a complex multiplet, likely a doublet of doublets, coupled to the -CH(Br)- proton. |
Predictions are based on typical chemical shifts of similar functional groups.[1][2][3][4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded. |
| ~ 70 | -CH₂-O- | The carbon of the methylene group is deshielded by the adjacent oxygen atom. |
| ~ 59 | -OCH₃ (ether) | The carbon of the methoxy group. |
| ~ 53 | -OCH₃ (ester) | The carbon of the methyl ester. |
| ~ 45 | -CH(Br)- | The carbon bonded to the electronegative bromine atom is deshielded. |
Predictions are based on typical chemical shifts of similar functional groups.[5][6][7]
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon signals (CH₃, CH₂, CH, and quaternary carbons).
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[8][9]
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, and alkyl halide functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~ 2950-2850 | Medium | C-H stretch | Aliphatic |
| ~ 1740 | Strong | C=O stretch | Ester |
| ~ 1250-1000 | Strong | C-O stretch | Ester and Ether |
| ~ 650-550 | Medium-Weak | C-Br stretch | Alkyl Bromide |
Predictions are based on characteristic IR absorption frequencies.[10][11][12][13][14]
Experimental Protocol for IR Data Acquisition
For a liquid sample like this compound, the following protocol is recommended.[8][15][16][17]
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty salt plates.
-
-
Data Acquisition:
-
Place the sample-containing salt plates in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Caption: Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[18]
Predicted Mass Spectrum
The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) separated by 2 m/z units.[19][20]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Fragmentation Pathway |
| 196/198 | [C₅H₉BrO₃]⁺ | Molecular Ion (M⁺) |
| 165/167 | [C₄H₆BrO₂]⁺ | Loss of -OCH₃ |
| 137/139 | [C₃H₄BrO]⁺ | Loss of -COOCH₃ |
| 117 | [C₅H₉O₃]⁺ | Loss of Br radical |
| 59 | [COOCH₃]⁺ | Acylium ion |
The presence of bromine isotopes will result in characteristic M and M+2 peaks for bromine-containing fragments.[19][20][21][22][23][24][25][26]
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a volatile compound like this compound.[18][27][28][29][30]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17).
-
Gas Chromatography:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Caption: Workflow for GC-MS Analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a robust framework for its unequivocal identification and characterization. While this guide presents predicted data, the outlined experimental protocols serve as a reliable foundation for researchers to obtain and interpret empirical data, ensuring the quality and integrity of this important chemical intermediate in their scientific endeavors.
References
- 1. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]
- 2. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectrabase.com [spectrabase.com]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 2-bromopropionate(5445-17-0) 13C NMR [m.chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Propanedioic acid, bromo-, diethyl ester [webbook.nist.gov]
- 23. scienceready.com.au [scienceready.com.au]
- 24. Acetic acid, bromo-, ethyl ester [webbook.nist.gov]
- 25. Acetic acid, bromo-, butyl ester [webbook.nist.gov]
- 26. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]
- 29. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. uoguelph.ca [uoguelph.ca]
An In-depth Technical Guide to the Reactivity and Mechanisms of Methyl 2-bromo-3-methoxypropanoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of Methyl 2-bromo-3-methoxypropanoate, a versatile bifunctional reagent in organic synthesis. We will delve into its structural features, reactivity profile, and the mechanistic underpinnings of its common transformations. This document is intended to serve as a valuable resource for laboratory professionals engaged in synthetic chemistry and drug discovery.
Introduction: Structural Features and Physicochemical Properties
This compound is a halogenated ester with the chemical formula C₅H₉BrO₃.[1] Its structure features a stereocenter at the α-carbon, which is substituted with a bromine atom, an electron-withdrawing ester group, and a β-methoxy ether linkage. This unique combination of functional groups dictates its reactivity, making it a valuable building block for the introduction of a methoxyethyl-carboxymethyl moiety in more complex molecules.
| Property | Value | Reference |
| CAS Number | 27704-96-7 | [1] |
| Molecular Formula | C₅H₉BrO₃ | [1] |
| Molecular Weight | 197.03 g/mol | |
| Physical State | Liquid | [2] |
| Boiling Point | 69 °C @ 11 mmHg | [2] |
| Flash Point | 87 °C | [2] |
Synthesis of this compound
A common route to this compound involves a two-step sequence starting from methyl acrylate. The first step is the bromination of the double bond to afford methyl 2,3-dibromopropanoate. Subsequent treatment with a methoxide source, such as sodium methoxide in methanol, is described to proceed via an elimination-addition mechanism to yield the target compound.
Experimental Protocol: Synthesis from Methyl Acrylate (Conceptual)
-
Step 1: Bromination. To a solution of methyl acrylate in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂), a solution of bromine (1 equivalent) in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction is monitored for the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure to yield crude methyl 2,3-dibromopropanoate.
-
Step 2: Elimination-Addition. The crude methyl 2,3-dibromopropanoate is then dissolved in methanol and treated with a solution of sodium methoxide (1 equivalent) in methanol. The reaction mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC or GC-MS). The reaction is then quenched, and the product is isolated through extraction and purified by distillation under reduced pressure.
Causality Behind Experimental Choices: The use of a non-polar solvent in the bromination step helps to avoid side reactions. The dropwise addition of bromine at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of byproducts. In the second step, methanol serves as both the solvent and the reactant, and sodium methoxide acts as a base to promote the elimination of HBr, followed by the conjugate addition of methanol.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the α-carbon, which is activated by both the adjacent ester group and the bromine atom, a good leaving group. The primary reaction pathway for this compound is nucleophilic substitution.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution at the α-carbon with a variety of nucleophiles, including amines, phenols, and thiols. These reactions are typically carried out in the presence of a base to neutralize the HBr formed.
Mechanistic Insights:
The nucleophilic substitution at the α-carbon of an α-halo ester can, in principle, proceed through either an Sₙ1 or Sₙ2 mechanism.
-
Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate. For α-carbonyl compounds, the formation of a carbocation at the α-position is generally disfavored due to the electron-withdrawing nature of the carbonyl group, which destabilizes the adjacent positive charge.[3] Therefore, an Sₙ1 mechanism is considered unlikely for this compound under typical nucleophilic substitution conditions.[3]
-
Sₙ2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3] This pathway is favored for α-halo carbonyl compounds.[3] The presence of the ester group can enhance the rate of Sₙ2 reactions by stabilizing the transition state through orbital overlap.
The β-methoxy group can also influence the reactivity. Its electron-withdrawing inductive effect can further polarize the C-Br bond, making the α-carbon more electrophilic. However, it may also exert some steric hindrance to the incoming nucleophile.
Sₙ2 Reaction Mechanism.
Experimental Protocol: Nucleophilic Substitution with a Phenol
-
Materials: this compound, a substituted phenol, potassium carbonate (K₂CO₃), and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Procedure: To a stirred solution of the phenol in the chosen solvent, is added potassium carbonate (1.5-2 equivalents). The mixture is stirred at room temperature for a short period to form the phenoxide. This compound (1-1.2 equivalents) is then added, and the reaction mixture is heated (e.g., to 60-80 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Causality Behind Experimental Choices: A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophile. Potassium carbonate is a sufficiently strong base to deprotonate the phenol to the more nucleophilic phenoxide. Heating is often necessary to provide the activation energy for the reaction.
Elimination Reactions
Competition between substitution and elimination is a common feature in the reactions of alkyl halides. In the case of this compound, elimination of HBr would lead to the formation of methyl 2-methoxyacrylate.
Mechanistic Insights:
Elimination reactions can proceed through E1 or E2 mechanisms.[4]
-
E1 Pathway: Similar to the Sₙ1 pathway, the E1 mechanism involves a carbocation intermediate and is therefore disfavored.
-
E2 Pathway: This is a concerted process where a base removes a proton from the β-carbon while the leaving group departs from the α-carbon.[4] The presence of the electron-withdrawing ester group makes the α-proton more acidic and thus susceptible to abstraction by a base. Therefore, the use of strong, sterically hindered bases would favor the E2 elimination pathway.[5] For less hindered bases, the Sₙ2 reaction is generally the major pathway.[3]
E2 Elimination Reaction Mechanism.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (~3.7-3.8 ppm), a singlet for the methoxy protons (~3.4 ppm), a doublet of doublets or a multiplet for the diastereotopic protons of the CH₂ group (~3.6-4.0 ppm), and a triplet or doublet of doublets for the CH proton at the α-carbon (~4.2-4.5 ppm).
-
¹³C NMR: Characteristic signals would include the carbonyl carbon of the ester (~168-172 ppm), the α-carbon bearing the bromine (~45-55 ppm), the β-carbon attached to the methoxy group (~70-75 ppm), the methoxy carbon (~58-60 ppm), and the methyl ester carbon (~52-54 ppm).
-
IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the ester (~1740-1760 cm⁻¹), C-O stretching of the ester and ether functionalities (~1100-1300 cm⁻¹), and the C-Br stretch (~500-600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways would involve the loss of the methoxy group, the carbomethoxy group, and the bromine atom.
Safety and Handling
This compound is a flammable liquid and an irritant to the eyes, respiratory system, and skin.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[2]
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is primarily governed by nucleophilic substitution at the α-carbon via an Sₙ2 mechanism. The potential for a competing E2 elimination reaction exists, particularly with the use of strong bases. A thorough understanding of its reactivity and the factors influencing the reaction pathways is essential for its effective utilization in the synthesis of complex organic molecules in research and drug development.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Methyl 2-bromo-3-methoxypropanoate: A Versatile C3 Synthon for Complex Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-3-methoxypropanoate is a trifunctional chemical intermediate of significant value in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring an electrophilic α-bromo ester, a reactive ester moiety, and a methoxy group, makes it a powerful and versatile C3 building block. This guide provides an in-depth analysis of its synthesis, key reaction pathways, and practical applications, with a focus on the mechanistic rationale behind its utility. We will explore its role in constructing complex molecular architectures, exemplified by its application in the synthesis of oxazolidinone-class antibiotics like Linezolid. This document serves as a technical resource, consolidating field-proven insights with established scientific principles to empower researchers in leveraging this intermediate for accelerated drug discovery and development.
Introduction: The Strategic Value of a Trifunctional Intermediate
In the intricate landscape of synthetic organic chemistry, the efficiency of a synthetic route often hinges on the strategic selection of its building blocks. This compound (C₅H₉BrO₃) has emerged as a synthon of considerable interest due to the orthogonal reactivity of its functional groups. The molecule incorporates:
-
An α-Bromo Carbonyl: This site is a potent electrophile, primed for nucleophilic substitution (Sₙ2) reactions. The bromine atom serves as an excellent leaving group, facilitating the introduction of a wide array of nitrogen, oxygen, sulfur, and carbon nucleophiles. The strategic placement of bromine is fundamental to its utility in constructing carbon-heteroatom and carbon-carbon bonds.[1]
-
A Methyl Ester: This group offers a handle for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation. Its reactivity can be selectively addressed under conditions that leave the rest of the molecule intact.
-
A β-Methoxy Group: The ether linkage at the C3 position influences the electronic environment of the molecule and provides steric bulk. More importantly, it introduces a key structural motif found in numerous bioactive molecules and can be a precursor to a hydroxyl group if demethylation is desired.
This combination of functionalities in a compact, three-carbon backbone allows for the rapid assembly of complex molecular scaffolds from simple, readily available precursors, embodying the principles of synthetic efficiency and atom economy.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is a prerequisite for its effective use in the laboratory. The data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 27704-96-7 | [2][3] |
| Molecular Formula | C₅H₉BrO₃ | [3][4] |
| Molecular Weight | 197.03 g/mol | [3][4] |
| Appearance | Liquid | |
| IUPAC Name | This compound | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
Spectroscopic Insights: While detailed spectral data requires specific lot analysis, the expected ¹H NMR spectrum would feature characteristic signals: a singlet for the ester methyl group (~3.7 ppm), a singlet for the methoxy methyl group (~3.4 ppm), a doublet of doublets for the C3 methylene protons, and a triplet for the C2 methine proton. The coupling patterns provide definitive confirmation of the structure.
Synthesis Strategies: Creating the Building Block
The most common and efficient laboratory-scale synthesis of this compound involves the bromination of an appropriate precursor. One established method starts from methyl 3-methoxyacrylate.[5]
Workflow for Synthesis via Bromination
Caption: General workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol: Bromination of Methyl 3-methoxypropionate
Disclaimer: This protocol is a representative example and must be adapted and performed with a full risk assessment by qualified personnel.
-
Reaction Setup: To a solution of methyl 3-methoxypropionate (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cool the mixture to 0°C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.1 eq) in the same solvent to the reaction mixture via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The disappearance of the bromine color indicates consumption.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Causality and Field Insights:
-
Why Bromine? Bromine is the halogen of choice for this transformation due to its reactivity and ability to be introduced under relatively mild conditions.
-
Why low temperature? The bromination reaction is exothermic. Maintaining a low temperature is crucial to minimize the formation of side products, such as polybrominated species.
-
Why a quench? The sodium thiosulfate quench is essential to safely neutralize any unreacted bromine, which is corrosive and toxic.
Key Reaction Pathways & Mechanistic Insights
The synthetic utility of this compound is primarily derived from the electrophilicity of the C2 carbon. It readily participates in nucleophilic substitution reactions, typically following an Sₙ2 mechanism.
Caption: Generalized Sₙ2 reaction mechanism at the C2 position.
This reactivity allows for the facile introduction of various functional groups:
-
Amines: Reaction with primary or secondary amines yields β-methoxy-α-amino esters, which are valuable precursors for non-natural amino acids and heterocyclic compounds.
-
Azides: Substitution with sodium azide provides an entry point to α-azido esters, which can be readily reduced to the corresponding α-amino esters.
-
Thiols: Thiolates react to form α-thioether compounds.
-
Carbanions: Stabilized carbanions, such as those derived from malonates, can be used for C-C bond formation.
Case Study: Synthesis of Oxazolidinone Antibacterials (Linezolid)
A prominent application demonstrating the power of this intermediate is in the synthesis of oxazolidinones, a critical class of antibiotics used against multi-drug-resistant Gram-positive bacteria.[6] Linezolid, the first FDA-approved member of this class, relies on a key fragment that can be conceptually derived from intermediates like this compound.[7][8]
The core strategy involves using a related synthon to build the C5-substituted oxazolidinone ring.[9] While many reported syntheses of Linezolid start from chiral epoxides like (R)-epichlorohydrin,[7][10] the fundamental transformation involves the coupling of an amine with a three-carbon electrophile to form a β-amino alcohol, which is then cyclized.
The general synthetic logic for constructing the core of Linezolid is as follows:
-
N-Alkylation: An aromatic amine (e.g., 3-fluoro-4-morpholinylaniline) is alkylated with a suitable three-carbon electrophile.
-
Cyclization: The resulting amino alcohol intermediate is cyclized to form the 2-oxazolidinone ring, often using a carbonylating agent like carbonyldiimidazole (CDI) or phosgene.[7][10]
-
Side-Chain Manipulation: The functional group at the C5 position is then converted to the required N-acetylaminomethyl side chain.
This compound serves as an excellent model for the type of electrophilic C3 fragment required for the initial N-alkylation step in these syntheses. Its reaction with an amine would install the necessary carbon backbone, which could then be elaborated to the final drug molecule.
Safety, Handling, and Storage
As with any α-bromo ester, this compound must be handled with appropriate care. It is classified as a hazardous substance.
-
Hazards: Causes skin and serious eye irritation.[11] May cause respiratory irritation.[11] It is also a flammable liquid and vapor.[11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][12][13] Avoid breathing vapors or mist.[12][13] Keep away from heat, sparks, and open flames.[11][14]
-
Storage: Store in a cool, well-ventilated place.[11] Keep the container tightly closed and store locked up.[11][12] Recommended storage is between 2-8°C.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[12][13]
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]
-
Skin: Wash off immediately with plenty of soap and water.[12] Remove contaminated clothing.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11][12][13]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[12]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for synthetic chemists. Its predictable reactivity, centered on the Sₙ2 susceptibility of the C2 position, provides a reliable method for introducing complexity and building key molecular frameworks. Its application in the conceptual design of pharmacologically relevant scaffolds, such as the oxazolidinones, underscores its importance. By understanding the principles governing its synthesis and reactivity, researchers can effectively integrate this versatile intermediate into their synthetic programs, enabling the efficient and innovative development of new chemical entities.
References
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. METHYL 2-BROMO-3-METHOXYPROPIONATE | 27704-96-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. methyl 2-bromo-3,3-dimethoxypropanoate synthesis - chemicalbook [chemicalbook.com]
- 6. rjptonline.org [rjptonline.org]
- 7. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Oxazolidinone synthesis [organic-chemistry.org]
- 10. US7741480B2 - Process for the preparation of linezolid and related compounds - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. This compound | 27704-96-7 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Methyl 2-bromo-3-methoxypropanoate in Modern Organic Synthesis
This technical guide serves as an in-depth exploration of Methyl 2-bromo-3-methoxypropanoate, a versatile bifunctional reagent gaining traction in the fields of advanced organic synthesis and pharmaceutical development. For researchers, medicinal chemists, and drug development professionals, understanding the strategic application of such building blocks is paramount. This document moves beyond a simple cataloging of reactions to provide a causal analysis of its reactivity, field-proven insights into its application, and robust protocols to ensure reproducible outcomes. We will dissect its core properties, plausible synthetic routes, and its strategic deployment in the synthesis of complex molecular architectures.
Core Characteristics: Physicochemical and Safety Data
Before deploying any reagent, a thorough understanding of its physical properties and safety profile is non-negotiable. This compound is a liquid at room temperature and requires careful handling due to its classification as a hazardous substance.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27704-96-7 | [1][3] |
| Molecular Formula | C₅H₉BrO₃ | [1][4] |
| Molecular Weight | 197.03 g/mol | [1][5] |
| Appearance | Liquid | [6] |
| IUPAC Name | This compound | [6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |
Table 2: GHS Hazard and Precautionary Information
| Category | Details | Source |
| Signal Word | Danger | [6] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][6] |
| Precautionary Statements | P261: Avoid breathing fumes/mist/vapors.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6] |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) from the supplier before handling.[2][7][8][9]
Synthesis and Spectroscopic Characterization
While commercially available from numerous suppliers, understanding the synthesis of this compound provides insight into potential impurities and informs its reactivity.[3] A common and logical approach is the α-bromination of its parent ester, Methyl 3-methoxypropionate.[10][11] The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids, and analogous conditions can be adapted for esters, often involving a radical initiator or specific brominating agents.
A plausible laboratory-scale synthesis involves the reaction of Methyl 3-methoxypropionate with a brominating agent like N-Bromosuccinimide (NBS) under radical initiation.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 3-methoxypropionate (1.0 eq).
-
Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).
-
Solvent: Add anhydrous carbon tetrachloride (CCl₄) to achieve a 0.5 M concentration of the starting ester.
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.
Core Applications in Organic Synthesis
The synthetic utility of this compound stems from its identity as a trifunctional molecule. The interplay between the electrophilic α-carbon, the ester, and the methoxy ether provides a rich platform for molecular elaboration.
Nucleophilic Substitution: A Versatile Alkylating Agent
The primary role of this reagent is as an alkylating agent. The carbon atom bonded to the bromine is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. Bromine is an excellent leaving group, facilitating Sₙ2-type reactions.
Caption: General mechanism of Sₙ2 reaction.
Causality Behind Experimental Choices: The choice of solvent and base is critical. Aprotic polar solvents like DMF or acetonitrile are often preferred as they solvate the counter-ion of the nucleophile, increasing its reactivity, without interfering with the reaction. A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is used to deprotonate the nucleophile (e.g., a phenol or thiol) without competing in the substitution reaction.
Application Example: Synthesis of Aryloxypropanoate Scaffolds
A key application lies in the O-alkylation of phenols. This reaction is foundational for creating building blocks used in the synthesis of fibrate-class drugs, which are PPAR antagonists.[12] The resulting 2-aryloxy-3-methoxypropanoate core can be further elaborated.
Experimental Protocol: O-Alkylation of 4-Hydroxyphenone
-
Setup: To a round-bottom flask under an inert atmosphere, add 4-hydroxyphenone (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add this compound (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-70°C and stir for 6-12 hours, monitoring by TLC.
-
Quenching: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired methyl 2-(4-acetylphenoxy)-3-methoxypropanoate.
Strategic Importance in Drug Discovery
The incorporation of the 2-bromo-3-methoxypropanoate moiety is a strategic decision in medicinal chemistry for several reasons:
-
Vector for Complexity: It serves as a handle to connect different fragments of a molecule. The bromine allows for coupling with nucleophilic fragments (phenols, amines, thiols), while the ester can be hydrolyzed to a carboxylic acid for amide bond formation or other modifications.
-
Modulation of Physicochemical Properties: The methoxy group introduces a polar ether linkage, which can act as a hydrogen bond acceptor. This can improve solubility and influence interactions with biological targets.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than a simple alkyl chain.
-
Role of Bromine in Drug Design: Halogen atoms, including bromine, are frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.[13] They can enhance binding affinity through halogen bonding, increase metabolic stability, and improve membrane permeability. This makes brominated building blocks like the title compound particularly valuable.[13]
Conclusion
This compound is more than a simple alkylating agent; it is a strategically valuable building block for constructing complex molecules with potential therapeutic applications. Its trifunctional nature allows for sequential and diverse chemical transformations. For the research scientist and drug development professional, mastering the application of this reagent provides a reliable and efficient pathway to novel chemical entities, from fragment libraries for initial screening to the targeted synthesis of advanced drug candidates. Its predictable reactivity, when coupled with carefully chosen reaction conditions, makes it a trustworthy tool in the synthetic chemist's arsenal.
References
- 1. scbt.com [scbt.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. METHYL 2-BROMO-3-METHOXYPROPIONATE | 27704-96-7 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. usbio.net [usbio.net]
- 6. This compound | 27704-96-7 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. methyl 3-methoxypropionate, 3852-09-3 [thegoodscentscompany.com]
- 11. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. jcsp.org.pk [jcsp.org.pk]
- 13. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
Introduction: Understanding the Profile of Methyl 2-bromo-3-methoxypropanoate
An In-Depth Technical Guide to the Safe Handling of Methyl 2-bromo-3-methoxypropanoate
This compound (CAS No. 27704-96-7) is a functionalized ester commonly utilized in laboratory settings as a building block in complex organic synthesis.[1] Its utility in creating novel molecules for research and drug development is significant. However, the very reactivity that makes it a valuable synthetic tool also necessitates a thorough understanding of its potential hazards. The presence of an alpha-bromo substituent on the ester backbone classifies it as a reactive electrophile and a potential alkylating agent, which is the mechanistic basis for its hazardous properties.
This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound. It is designed for researchers, chemists, and drug development professionals who handle this or structurally similar reagents. The protocols herein are grounded in established safety principles, aiming to empower scientists with the knowledge to mitigate risks effectively.
Section 1: Hazard Identification and Risk Analysis
The foundation of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. This is not merely a list of warnings, but a reflection of the compound's chemical reactivity.
As an α-bromo ester, it can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA. This reactivity is the causal factor behind its irritant properties. Understanding this mechanism underscores the critical importance of preventing direct contact.
Table 1: GHS Hazard Classification Summary [1]
| Hazard Class | GHS Code | Statement | Pictogram | Signal Word |
| Flammable Liquids | H227 | Combustible liquid | None | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | GHS07 | Warning |
Section 2: The Hierarchy of Controls: A Proactive Safety Strategy
Effective risk management follows a "hierarchy of controls" to provide robust, multi-layered protection. This strategy prioritizes engineering and administrative solutions over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls, from most to least effective.
-
Elimination/Substitution : The most effective controls. In a research context, this involves asking if a less hazardous reagent could achieve the same synthetic outcome. While often dictated by the specific chemical transformation, this question should always be the first consideration.
-
Engineering Controls : These are physical changes to the workspace that isolate the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood.[2][3] A fume hood protects the user from inhaling irritating vapors and provides containment in the event of a spill.
-
Administrative Controls : These are work practices and procedures that reduce exposure. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this compound, and clearly labeling all containers and work areas.
-
Personal Protective Equipment (PPE) : PPE is the final barrier between the user and the chemical. It is essential but should never be the sole method of protection.
Section 3: Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are critical when engineering and administrative controls cannot eliminate all risk of exposure.
Step-by-Step PPE Workflow:
-
Pre-Task Assessment : Before entering the lab, verify that all necessary PPE is available and in good condition.
-
Body Protection : Don a flame-resistant laboratory coat. Ensure it is fully buttoned. This provides a primary barrier against splashes.[3]
-
Eye and Face Protection : Wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2] Standard safety glasses do not provide adequate protection from splashes or vapors. A face shield should be worn over goggles if there is a significant splash risk.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are appropriate for incidental contact. If prolonged contact is anticipated, consult a glove compatibility chart.
-
Causality : The irritant nature of this compound (H315) means skin contact must be prevented.[1]
-
Technique : Always inspect gloves for tears or holes before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly after removing gloves.[1]
-
-
Respiratory Protection : All handling of this chemical must be performed within a chemical fume hood to minimize vapor inhalation, as it may cause respiratory irritation.[1][4] If engineering controls are not available or insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]
Section 4: Standard Operating Procedures for Handling and Storage
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing accidents.
Experimental Handling Workflow
-
Preparation :
-
Verify the chemical fume hood is operational and has a valid certification.
-
Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood before retrieving the chemical.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
-
Chemical Retrieval :
-
Retrieve the container of this compound from its designated storage location.
-
For maximum recovery of the product, especially if stored at low temperatures, centrifuge the original vial before removing the cap.[7]
-
-
Dispensing :
-
Perform all transfers and dispensing of the liquid inside the fume hood.
-
Use caution when opening the container, as there may be residual pressure.
-
Ground and bond containers when transferring larger quantities to prevent static discharge, given its classification as a combustible liquid.[2]
-
-
Post-Handling :
Storage Protocol
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Specific suppliers recommend storage at -20°C or 2-8°C to maintain stability.[7][8]
-
Location : Store in a designated area for irritants and combustible liquids, away from heat, sparks, and open flames.[1]
-
Incompatibilities : Keep separate from incompatible materials such as strong oxidizing agents, strong bases, and acids.[5]
-
Security : The container should be stored in a locked-up location when not in use.[1]
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
Spill Response Workflow
Caption: Decision workflow for chemical spill response.
Minor Spill (Inside a Fume Hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with a dry chemical absorbent, sand, or vermiculite.[1]
-
Using non-sparking tools, carefully sweep or shovel the absorbed material into a designated, labeled container for hazardous waste.[6]
-
Wipe the area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials into the hazardous waste container.
Major Spill (Outside a Fume Hood):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm.
-
Call emergency services and provide them with the chemical name, location, and quantity of the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
First Aid Measures[1]
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation :
-
Skin Contact :
-
Eye Contact :
-
Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.[1]
-
-
Ingestion :
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Section 6: Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous.
-
Chemical Waste : Collect excess reagent and reaction byproducts in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials : All disposables, such as gloves, absorbent pads, and empty containers, must be disposed of in a designated solid hazardous waste container.
-
Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Conclusion
This compound is a valuable reagent whose safe use is contingent upon a disciplined and informed approach. By understanding its inherent chemical reactivity, implementing a robust hierarchy of controls, and adhering strictly to the protocols for handling, storage, and emergency response, researchers can confidently and safely leverage its synthetic utility. Safety is not a checklist, but a continuous process of risk assessment, preparedness, and vigilance.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. usbio.net [usbio.net]
- 8. METHYL 2-BROMO-3-METHOXYPROPIONATE CAS#: 27704-96-7 [m.chemicalbook.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Note: A Robust and Validated Protocol for the Synthesis of Methyl 2-bromo-3-methoxypropanoate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 2-bromo-3-methoxypropanoate, a valuable building block in organic synthesis. The described method is based on the electrophilic bromination of methyl 3-methoxyacrylate using N-Bromosuccinimide (NBS). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, causal explanations for experimental choices, and a self-validating framework through rigorous safety, purification, and characterization procedures.
Introduction and Scientific Context
This compound (C₅H₉BrO₃, MW: 197.03 g/mol ) is a functionalized propanoate ester that serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.[1][2][3] Its structure contains multiple reactive sites: an ester, a bromo-group amenable to nucleophilic substitution, and a methoxy ether linkage.
The protocol detailed herein employs a common and reliable strategy: the electrophilic addition of bromine to the electron-rich double bond of methyl 3-methoxyacrylate.[4][5] N-Bromosuccinimide (NBS) is selected as the brominating agent. NBS is a crystalline solid that is safer and easier to handle than liquid bromine, providing a controlled source of electrophilic bromine, thereby minimizing the formation of side products.[6][7] The reaction proceeds readily under mild conditions, making it an accessible and efficient method for laboratory-scale synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via the addition of bromine across the alkene in methyl 3-methoxyacrylate.
Overall Reaction:
Causality of the Mechanism: The reaction mechanism is a classic example of electrophilic addition to an alkene. The double bond in methyl 3-methoxyacrylate is electron-rich due to the electron-donating effect of the methoxy group (-OCH₃).
-
Polarization and Attack: The NBS, in the presence of a trace amount of an initiator (like HBr, often present as an impurity or generated in situ), provides a source of electrophilic bromine (Br⁺). The π-electrons of the alkene attack the electrophilic bromine atom.
-
Intermediate Formation: This attack leads to the formation of a cyclic bromonium ion intermediate or, more likely given the methoxy group's influence, a resonance-stabilized carbocation at the α-position to the ester. The positive charge is stabilized by the adjacent oxygen atom of the methoxy group.
-
Nucleophilic Opening: The bromide ion (Br⁻), now acting as a nucleophile, attacks the carbocation. This attack occurs from the face opposite to the initial bromine addition, leading to the final product.
This step-wise process ensures the regioselective addition of bromine and the methoxy group across the former double bond.
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles (mmol) | Eq. |
| Methyl 3-methoxyacrylate | C₅H₈O₃ | 116.12 | 5788-17-0 | 5.81 g | 50.0 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.99 | 128-08-5 | 9.34 g | 52.5 | 1.05 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | 100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | - | - | 50 mL | - | - |
| Saturated NaCl (Brine) | - | - | - | 50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | ~5 g | - | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves[8]
Detailed Experimental Protocol
Critical Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is harmful if swallowed, causes severe skin burns and eye damage, and may intensify fire as an oxidizer.[6][9] It should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not breathe the dust.[7] Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[8]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM must be performed in a fume hood.
-
This compound: The target compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[10] Handle with care and appropriate PPE.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-methoxyacrylate (5.81 g, 50.0 mmol).
-
Dissolve the starting material in 100 mL of dichloromethane (DCM).
-
Cool the flask in an ice-water bath with continuous stirring. This is crucial to control the exothermic nature of the bromination reaction and prevent the formation of unwanted byproducts.
-
-
Addition of N-Bromosuccinimide:
-
In small portions, carefully add N-Bromosuccinimide (9.34 g, 52.5 mmol) to the cooled, stirring solution over a period of 15-20 minutes. A slight molar excess (1.05 eq) of NBS is used to ensure the complete consumption of the starting material.
-
The reaction mixture may turn from colorless to a pale yellow/orange. The solid succinimide byproduct will precipitate as the reaction progresses.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the spot corresponding to methyl 3-methoxyacrylate is no longer visible.
-
-
Work-up and Extraction:
-
Once the reaction is complete, filter the mixture to remove the precipitated succinimide. Wash the solid with a small amount of fresh DCM.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts, followed by 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Isolation:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the DCM.
-
The resulting crude oil is the target product, this compound. For most applications, this crude product may be of sufficient purity.
-
For higher purity, the product can be purified by vacuum distillation.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Physical Appearance: A colorless to pale yellow liquid.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. The expected signals are:
-
A singlet around 3.4 ppm (3H), corresponding to the methoxy group (-OCH₃) protons.
-
A singlet around 3.8 ppm (3H), corresponding to the methyl ester (-COOCH₃) protons.
-
A multiplet system (an ABX or more complex system) for the -CH(Br)-CH₂- protons, typically in the range of 3.6-4.5 ppm. The proton on the carbon bearing the bromine (-CH(Br)-) would appear as a triplet or doublet of doublets.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (197.03 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, e.g., M and M+2).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; degraded NBS. | Allow the reaction to stir for a longer period. Use freshly opened or properly stored NBS. |
| Formation of Side Products | Reaction temperature too high; exposure to light (can initiate radical pathways). | Maintain cooling during NBS addition. Protect the reaction from direct light. |
| Low Yield after Work-up | Incomplete extraction; loss during solvent removal. | Perform extractions thoroughly. Use care during rotary evaporation, especially if the product has some volatility. |
References
- 1. usbio.net [usbio.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-methoxyacrylate | C5H8O3 | CID 5323651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. chemscience.com [chemscience.com]
- 10. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for the Reaction of Methyl 2-bromo-3-methoxypropanoate with Nucleophiles
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
Methyl 2-bromo-3-methoxypropanoate is a valuable bifunctional reagent in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its structure, featuring a reactive α-bromo ester moiety, makes it an excellent electrophile for reactions with a wide range of nucleophiles. The presence of a β-methoxy group offers additional synthetic handles and can influence the stereochemical outcome of reactions, making it a key precursor for the synthesis of substituted α-amino acids, heterocyclic compounds, and other intricate molecular architectures.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its reaction with common nucleophiles, and offer insights into reaction optimization and potential challenges.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material is presented below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 27704-96-7 |
| Molecular Formula | C₅H₉BrO₃ |
| Molecular Weight | 197.03 g/mol |
| Appearance | Liquid |
| Storage | Sealed in dry, 2-8°C |
Mechanistic Insights: The Predominance of the S(_N)2 Pathway
The reactivity of this compound is dominated by the bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a concerted, single-step process where the incoming nucleophile attacks the electrophilic α-carbon at the same time as the bromide leaving group departs.
Several key factors contribute to the facile nature of the S(_N)2 reaction at the α-position of carbonyl compounds:
-
Polarization: The carbon-bromine bond is polarized, rendering the α-carbon electron-deficient and susceptible to nucleophilic attack.
-
Leaving Group Ability: The bromide ion is an excellent leaving group, facilitating the substitution reaction.
-
Unhindered Reaction Center: As a primary alkyl halide derivative, the steric hindrance around the α-carbon is minimal, allowing for easy access by the nucleophile.
-
Transition State Stabilization: The adjacent carbonyl group can stabilize the trigonal bipyramidal transition state of the S(_N)2 reaction through orbital overlap.
Conversely, the unimolecular nucleophilic substitution (S(_N)1) pathway is highly disfavored. This is due to the inherent instability of the putative α-carbocation intermediate, which would be destabilized by the electron-withdrawing effect of the adjacent carbonyl group.
Application Notes and Protocols for Methyl 2-bromo-3-methoxypropanoate in Natural Product Synthesis
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
In the intricate field of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving efficiency and stereochemical control. Methyl 2-bromo-3-methoxypropanoate emerges as a promising, albeit underexplored, C3 synthon. Its structure is endowed with a unique combination of functionalities: a stereogenic center at C2, an electrophilic carbon bearing a bromine atom ripe for nucleophilic substitution, and a β-methoxy group that can influence reactivity and serve as a synthetic handle for further transformations.
This guide provides a comprehensive overview of the potential applications of this compound in the synthesis of complex molecular architectures, particularly those found in natural products. While direct precedents in total synthesis are nascent, the inherent reactivity of its functional groups allows for the rational design of synthetic routes. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors. We will explore its core reactivity, propose its application in a hypothetical synthetic context, and provide detailed protocols to guide its practical implementation.
Core Reactivity and Mechanistic Considerations
The primary mode of reactivity for this compound is the nucleophilic substitution at the C2 position. The bromine atom, being an excellent leaving group, facilitates reactions with a wide array of nucleophiles.
Key Features:
-
Electrophilic C2 Carbon: The carbon atom bonded to the bromine is highly electrophilic, making it susceptible to attack by nucleophiles.
-
SN2 Reaction Pathway: Given that C2 is a secondary carbon, the substitution reaction is expected to proceed primarily through an SN2 mechanism. This is particularly advantageous when using chiral, enantiopure forms of the reagent, as the reaction will proceed with inversion of stereochemistry, allowing for predictable stereochemical outcomes.
-
Influence of the β-Methoxy Group: The methoxy group at the C3 position can exert stereoelectronic effects, potentially influencing the trajectory of the incoming nucleophile and the stability of the transition state. Furthermore, it can be a precursor to a hydroxyl group through demethylation, adding to the synthetic versatility of the building block.
Hypothetical Application: Synthesis of a Precursor to Plakortolide-type Polyketides
To illustrate the utility of this compound, we propose a hypothetical synthetic sequence targeting a key fragment of plakortolide-type natural products. These marine-derived polyketides often feature oxygenated stereocenters, making our target reagent an attractive starting material.
The proposed workflow begins with a stereoselective alkylation of a chiral enolate with this compound, followed by functional group manipulations to yield a versatile intermediate for further elaboration into the natural product core.
Caption: Proposed workflow for the synthesis of a plakortolide precursor.
Experimental Protocols
The following protocols are based on well-established procedures for the reaction types described and are intended as a starting point for experimental design.
Protocol 1: Stereoselective Alkylation of a Chiral Oxazolidinone
This protocol describes the alkylation of an N-acylated chiral oxazolidinone with this compound. The use of a chiral auxiliary allows for a high degree of stereocontrol.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Amount (mmol) | Molarity/Concentration |
| (R)-4-benzyl-2-oxazolidinone | 90719-32-7 | 177.20 | 10 | N/A |
| n-Butyllithium | 109-72-8 | 64.06 | 11 | 2.5 M in hexanes |
| Propionyl chloride | 79-03-8 | 92.52 | 10.5 | N/A |
| Diisopropylamine | 108-18-9 | 101.19 | 12 | N/A |
| This compound | 27704-96-7 | 197.03 | 12 | N/A |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | N/A |
| Saturated aq. NH4Cl solution | N/A | N/A | - | N/A |
Procedure:
-
Acylation of the Chiral Auxiliary:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (10 mmol) in anhydrous THF (50 mL) at -78 °C under an argon atmosphere, add n-butyllithium (11 mmol, 2.5 M in hexanes) dropwise.
-
Stir the mixture for 15 minutes, then add propionyl chloride (10.5 mmol) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
-
Enolate Formation and Alkylation:
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (12 mmol, 2.5 M in hexanes) to a solution of diisopropylamine (12 mmol) in anhydrous THF (20 mL) at -78 °C.
-
Cool the acylated oxazolidinone solution to -78 °C and add the freshly prepared LDA solution dropwise.
-
Stir for 30 minutes to ensure complete enolate formation.
-
Add a solution of this compound (12 mmol) in anhydrous THF (10 mL) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired alkylated product.
-
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol details the removal of the chiral auxiliary to unmask the carboxylic acid.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Amount (mmol) | Molarity/Concentration |
| Alkylated Product (from Protocol 1) | N/A | N/A | 5 | N/A |
| Lithium hydroxide (LiOH) | 1310-65-2 | 23.95 | 10 | N/A |
| Hydrogen peroxide (H2O2) | 7722-84-1 | 34.01 | 15 | 30% aqueous solution |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | N/A |
| Water | 7732-18-5 | 18.02 | - | N/A |
| Sodium sulfite (Na2SO3) | 7757-83-7 | 126.04 | - | 1 M aqueous solution |
Procedure:
-
Reaction Setup:
-
Dissolve the alkylated product (5 mmol) in a mixture of THF (20 mL) and water (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Cleavage Reaction:
-
Add 30% aqueous hydrogen peroxide (15 mmol) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (10 mmol in 5 mL of water).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
-
Work-up and Purification:
-
Quench the excess peroxide by adding 1 M aqueous sodium sulfite solution until a negative result is obtained with peroxide test strips.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude carboxylic acid.
-
Purification can be achieved by recrystallization or flash chromatography if necessary.
-
Data Interpretation and Troubleshooting
-
Reaction Monitoring: The progress of the alkylation reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stereochemical Analysis: The diastereomeric ratio of the alkylated product can be determined by 1H NMR spectroscopy or by chiral High-Performance Liquid Chromatography (HPLC) after cleavage of the auxiliary.
-
Troubleshooting:
-
Low Yield in Alkylation: Incomplete enolate formation can be a cause. Ensure the use of freshly titrated n-butyllithium and strictly anhydrous conditions.
-
Epimerization: If epimerization is observed, it may be due to the reaction warming prematurely. Maintaining a low temperature (-78 °C) during enolate formation and alkylation is crucial.
-
Incomplete Auxiliary Cleavage: If the cleavage is sluggish, increasing the reaction time or the amount of LiOH and H2O2 may be necessary.
-
Conclusion
This compound represents a valuable and versatile building block for asymmetric synthesis. Its predictable reactivity through SN2 displacement, coupled with the synthetic utility of the methoxy group, opens avenues for the stereocontrolled synthesis of complex natural products. While the protocols and applications described herein are based on established chemical principles, they provide a solid foundation for researchers to explore the full potential of this promising reagent in their synthetic campaigns.
Strategic Manipulation of Functional Groups in Methyl 2-bromo-3-methoxypropanoate: A Guide to Protection and Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-3-methoxypropanoate is a versatile trifunctional building block in organic synthesis, featuring a methyl ester, an α-bromo substituent, and a methoxy ether. The successful application of this reagent in complex synthetic routes hinges on the strategic management of its functional groups. This application note provides a detailed guide on protecting group strategies, focusing primarily on the methyl ester functionality. We explore the rationale behind choosing specific protecting groups, present detailed protocols for their installation and removal, and discuss the inherent reactivity of the α-bromo and methoxy moieties that influence these strategic decisions.
Introduction: Structural Analysis and Synthetic Considerations
This compound presents a unique combination of reactive sites. A thorough understanding of their individual and cooperative reactivity is paramount for its effective use.
-
The Methyl Ester: As a common protecting group for carboxylic acids, the methyl ester offers moderate stability.[1][2] It is susceptible to hydrolysis under both acidic and basic conditions and reacts readily with a wide range of strong nucleophiles, such as Grignard reagents and organolithiums.[3][4]
-
The α-Bromo Substituent: This group significantly influences the molecule's reactivity. It renders the α-proton acidic, creating the potential for elimination reactions under basic conditions to form an α,β-unsaturated system. The bromine atom itself is an excellent leaving group for nucleophilic substitution and is crucial for forming organometallic intermediates, most notably in the Reformatsky reaction.[5][6]
-
The Methoxy Group: The methoxy ether is generally the most robust functional group in the molecule.[7] Ethers are typically unreactive except under harsh conditions involving strong Lewis acids (e.g., BBr₃) or protic acids (e.g., HBr), which would simultaneously cleave the ester.[8] Therefore, the methoxy group is rarely the target of a protecting group strategy in this context and can be considered a stable structural element.
The primary challenge in utilizing this building block arises when a planned transformation requires conditions that are incompatible with the methyl ester. For instance, the use of organometallic reagents for addition to a different part of the molecule would be precluded by their rapid reaction with the ester. In such cases, the methyl ester must be replaced with a more suitable protecting group.
Decision Workflow for Protecting Group Strategy
The choice of whether to modify the ester and which protecting group to use is dictated by the planned downstream reaction chemistry. The following decision tree illustrates a logical approach to this strategic choice.
Caption: Decision tree for selecting an appropriate ester protecting group strategy.
Core Strategy: Saponification and Re-protection
The most reliable and versatile strategy involves the initial hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid. This intermediate, 2-bromo-3-methoxypropanoic acid, can then be re-protected with a group better suited for the intended synthesis.
Deprotection of the Methyl Ester
Standard saponification using alkali metal hydroxides is effective. However, care must be taken to use mild conditions (low temperature, controlled reaction time) to minimize the risk of a competing E2 elimination of HBr, which is facilitated by the acidic α-proton.
While classical hydrolysis is common, non-hydrolytic methods can also be employed for methyl ester cleavage, such as treatment with aluminum chloride and a soft nucleophile like N,N-dimethylaniline, or potassium fluoride with thiophenol under anhydrous conditions.[9][10] These methods can be advantageous when other parts of a molecule are sensitive to aqueous base.
Selection of a Robust Protecting Group
Once the carboxylic acid is obtained, it can be protected with a group offering orthogonal stability. Orthogonal protection ensures that the protecting group can be removed under specific conditions that do not affect other functional groups in the molecule.[11]
| Protecting Group | Introduction Method | Cleavage Conditions | Stability Profile |
| Methyl (Me) | Fisher esterification or CH₂N₂.[1] | Strong Acid/Base (hydrolysis).[1] | Unstable to strong nucleophiles and bases. |
| Benzyl (Bn) | React carboxylate with Benzyl Bromide. | H₂, Pd/C (Hydrogenolysis).[12][13] | Excellent stability to acidic and basic conditions, and most redox reagents. |
| tert-Butyl (t-Bu) | Isobutylene, cat. H₂SO₄. | Mild Acid (TFA, HCl in dioxane).[4] | Excellent stability to basic and nucleophilic conditions. |
| Silyl (TBS, TIPS) | Silyl chloride, Imidazole. | Fluoride (TBAF) or mild acid.[13] | Stability varies with steric bulk; generally stable to non-acidic/non-fluoride conditions. |
For most applications requiring robust protection against strong bases or nucleophiles, the Benzyl (Bn) and tert-Butyl (t-Bu) esters are superior choices due to their high stability and specific, mild cleavage methods.
Experimental Protocols
The following protocols provide step-by-step methodologies for the protection and deprotection sequence.
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the starting material to its corresponding carboxylic acid.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate and minimize side reactions.
-
Base Addition: Add lithium hydroxide (LiOH·H₂O, ~1.5 eq) portion-wise while stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching & Acidification: Once complete, carefully acidify the reaction mixture to pH ~2 with cold 1 M HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-bromo-3-methoxypropanoic acid.
Protocol 2: Protection as a Benzyl Ester
This protocol details the conversion of the carboxylic acid to a benzyl ester, which is stable to a wide range of reaction conditions.
-
Salt Formation: Dissolve the 2-bromo-3-methoxypropanoic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF). Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Alkylating Agent: Add benzyl bromide (BnBr, 1.2 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Dilute the reaction with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel to afford the pure benzyl 2-bromo-3-methoxypropanoate.
Protocol 3: Deprotection of the Benzyl Ester (Hydrogenolysis)
This protocol describes the mild, neutral cleavage of the benzyl ester to regenerate the free carboxylic acid.
-
Setup: Dissolve the benzyl ester (1.0 eq) in a solvent such as ethanol or ethyl acetate. Add a catalyst, typically 10% Palladium on Carbon (Pd/C, ~5-10 mol% Pd).
-
Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Reaction: Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Concentration: Rinse the filter pad with the reaction solvent and concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
Workflow Visualization
The sequence from the starting material to the re-protected benzyl ester and its final deprotection is a common and powerful workflow in multi-step synthesis.
Caption: Synthetic workflow for ester protection and deprotection.
Conclusion
The effective use of this compound in complex syntheses requires a deliberate and strategic approach to managing its ester functionality. While the methoxy group provides a stable backbone, the interplay between the methyl ester and the α-bromo group dictates the reaction possibilities. By employing a strategy of hydrolysis followed by re-protection with a robust and orthogonally-cleavable group like a benzyl or tert-butyl ester, chemists can unmask the full synthetic potential of this versatile building block, enabling its use with a broad spectrum of otherwise incompatible reagents. The protocols and strategies outlined herein provide a reliable framework for researchers to confidently incorporate this valuable intermediate into their synthetic endeavors.
References
- 1. synarchive.com [synarchive.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. testbook.com [testbook.com]
- 7. Methoxy group - Wikipedia [en.wikipedia.org]
- 8. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Note: High-Purity Isolation of Methyl 2-bromo-3-methoxypropanoate for Pharmaceutical and Research Applications
Abstract
Methyl 2-bromo-3-methoxypropanoate is a key synthetic intermediate whose purity is critical for the success of subsequent high-value reactions, particularly in pharmaceutical development and materials science. Crude forms of this compound often contain residual acids, unreacted starting materials, and side-products that can interfere with reaction pathways and yields. This document provides a comprehensive guide with detailed protocols for the purification of this compound, focusing on two primary, field-proven techniques: vacuum distillation and flash column chromatography. The causality behind procedural choices is explained to empower researchers to adapt these methods to varying scales and purity requirements.
Introduction and Compound Profile
This compound (CAS: 27704-96-7) is a functionalized α-bromo ester. The presence of three distinct functional groups—an ester, a bromine atom, and an ether—makes it a versatile building block. However, the α-bromo ester moiety is susceptible to decomposition at elevated temperatures and hydrolysis, necessitating carefully controlled purification conditions.[1] Achieving high purity (>98%) is often mandatory to prevent side reactions and ensure stereochemical integrity in complex syntheses.[2]
Common impurities may include starting materials from synthesis, such as methyl 3-methoxypropionate, or acidic residues like hydrogen bromide (HBr), which can catalyze degradation.[3][4] The choice of purification technique depends on the nature of these impurities, the required final purity, and the scale of the operation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 27704-96-7 | [5][6] |
| Molecular Formula | C₅H₉BrO₃ | [7] |
| Molecular Weight | 197.03 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 69 °C at 11 mmHg | [5] |
| Density | ~1.465 g/cm³ (Predicted) | [5] |
| Storage Conditions | 2-8 °C, under inert atmosphere, sealed from moisture | [5] |
Preliminary Purification: Aqueous Workup
Expert Rationale: Before proceeding to high-vacuum distillation or chromatography, a preliminary aqueous workup is essential. This step removes inorganic salts, water-soluble starting materials, and, most importantly, acidic impurities like residual HBr. A mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, is used to neutralize acids. Omitting this step can lead to acid-catalyzed decomposition of the ester during heating.[8]
Protocol 2.1: Neutralizing Aqueous Wash
-
Transfer the crude this compound to a separatory funnel.
-
Dilute the crude material with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add an equal volume of saturated aqueous NaHCO₃ solution. Caution: Stopper the funnel and vent frequently to release CO₂ gas pressure that builds up during neutralization.
-
Shake gently, allow the layers to separate, and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Deionized water (1 x volume).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume) to break up any emulsions and remove bulk water.
-
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure. Crucial: Keep the water bath temperature below 40 °C to prevent product degradation.
-
The resulting oil is now ready for high-purity purification.
Purification by Vacuum Distillation
Expert Rationale: Vacuum distillation is the method of choice for purifying thermally sensitive liquids on a multi-gram to kilogram scale. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for vaporization without thermal decomposition.[9] Given the boiling point of 69 °C at 11 mmHg, this technique is ideally suited for this compound.[5] A short-path distillation apparatus is recommended to minimize the distance the hot vapor travels, further reducing the risk of degradation.
Workflow for Vacuum Distillation
Caption: Workflow for vacuum distillation of the target compound.
Protocol 3.1: Short-Path Vacuum Distillation
-
Apparatus Setup: Assemble a dry, short-path distillation apparatus. Lightly grease all joints with vacuum grease to ensure a good seal.
-
Charging the Flask: Transfer the crude product from Protocol 2.1 into the distillation flask. Add a magnetic stir bar or several boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a high-vacuum line with a cold trap. Slowly and carefully apply vacuum, ensuring the system is sealed and stable. A pressure of ~10-12 mmHg is ideal.
-
Heating: Place the distillation flask in a heating mantle. Begin stirring (if using a stir bar) and slowly increase the temperature.
-
Fraction Collection:
-
Forerun: Collect the first few drops of distillate, which may contain residual solvents or more volatile impurities, in a separate receiving flask.
-
Main Fraction: As the vapor temperature stabilizes at the expected boiling point (~69 °C at 11 mmHg), switch to a clean receiving flask to collect the pure product.[5] The pot temperature will typically be 15-25 °C higher than the vapor temperature.
-
Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling impurities.
-
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure with an inert gas like nitrogen or argon.
-
Isolation: Weigh the collected main fraction and assess its purity.
Table 2: Troubleshooting Vacuum Distillation
| Issue | Probable Cause(s) | Solution(s) |
| Bumping/Unstable Boiling | Insufficient boiling chips/stirring; heating too rapidly. | Add fresh boiling chips (after cooling); ensure vigorous stirring; reduce heating rate. |
| Product Darkens/Decomposes | Pot temperature is too high; residual acid present. | Ensure a lower vacuum is achieved to reduce boiling point; repeat aqueous workup (Protocol 2.1). |
| No Distillate at Target Temp | System pressure is too high (vacuum leak); thermometer placed incorrectly. | Check all seals for leaks; ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm.[10] |
Purification by Flash Column Chromatography
Expert Rationale: Flash column chromatography is an indispensable technique for purifying moderately polar organic compounds, especially when impurities have similar boiling points to the product, making distillation ineffective.[11] It separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution by a non-polar mobile phase. For this compound, a gradient elution with a mixture of hexanes and ethyl acetate is highly effective, as demonstrated in synthetic procedures.[12] This method offers excellent resolution and is suitable for milligram to multi-gram scales.
Workflow for Flash Column Chromatography
Caption: Workflow for flash column chromatography purification.
Protocol 4.1: Gradient Flash Column Chromatography
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various ratios of ethyl acetate (EtOAc) in hexanes. The ideal starting solvent system for the column will give the product an Rf value of approximately 0.2-0.3.[13]
-
Column Packing:
-
Prepare a slurry of silica gel (particle size 40-63 µm) in the initial, low-polarity eluent (e.g., 2% EtOAc in hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product (from Protocol 2.1) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder. This is the "dry loading" method, which generally provides better resolution.[13]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 2% EtOAc to 4%, then 6%, etc.) to move the compound down the column. A step gradient is often sufficient.[12]
-
Collect fractions of equal volume (e.g., 15-20 mL) in a rack of test tubes.
-
-
Fraction Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator (water bath < 40 °C) to yield the purified this compound as a colorless oil.
-
Table 3: Recommended Chromatography Parameters
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, providing good resolution and flow. |
| Mobile Phase | Hexanes / Ethyl Acetate (Gradient) | Excellent solvent system for moderately polar compounds. Non-reactive.[12] |
| Typical Gradient | Start: 1-2% EtOAc. End: 8-10% EtOAc. | Starts with low polarity to elute non-polar impurities, then increases to elute the product. |
| Target Rf (TLC) | 0.2 - 0.3 in starting eluent | Ensures the compound binds to the column initially but will elute with a reasonable volume of solvent.[13] |
Method Selection and Purity Verification
The choice between distillation and chromatography depends on the specific circumstances of the purification.
Table 4: Comparison of Primary Purification Techniques
| Feature | Vacuum Distillation | Flash Column Chromatography |
| Best For | Large scale (>5 g); separating compounds with significantly different boiling points. | Small to medium scale (<20 g); separating compounds with similar boiling points but different polarities. |
| Throughput | High | Low to Medium |
| Purity | Good to Excellent | Excellent to High |
| Removes | Non-volatile residues, compounds with different B.P. | Compounds with different polarities. |
| Consumables | Minimal (boiling chips) | Silica Gel, large volumes of solvents. |
Final Purity Assessment: Regardless of the method used, the purity of the final product should be rigorously confirmed. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and detect trace volatile impurities.
References
- 1. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]
- 5. METHYL 2-BROMO-3-METHOXYPROPIONATE CAS#: 27704-96-7 [m.chemicalbook.com]
- 6. METHYL 2-BROMO-3-METHOXYPROPIONATE | 27704-96-7 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. US11174228B2 - Antagonists of human integrin (α4)(β7) - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 13. Purification [chem.rochester.edu]
Application Notes & Protocols: The Strategic Role of Methyl 2-bromo-3-methoxypropanoate in Pharmaceutical Intermediate Synthesis
Abstract
Methyl 2-bromo-3-methoxypropanoate is a highly functionalized and versatile chiral building block pivotal in modern medicinal chemistry. Its unique trifunctional structure—comprising a reactive bromine atom, an ester group, and a methoxy ether—offers a robust platform for constructing complex molecular architectures, particularly enantiomerically pure β-amino acids. These β-amino acids are critical components of numerous therapeutic agents, including peptidomimetics and enzyme inhibitors, valued for their enhanced metabolic stability. This document provides an in-depth guide for researchers, covering the strategic applications, detailed reaction protocols, and underlying mechanistic principles of using this compound in the synthesis of advanced pharmaceutical intermediates.
Introduction: The Versatility of a Trifunctional Synthon
In the landscape of pharmaceutical development, the demand for stereochemically defined and complex molecules is incessant. This compound emerges as a key player in this context. It is not merely a simple alkyl halide; it is a sophisticated synthon that provides a pre-packaged arrangement of functional groups essential for asymmetric synthesis.
The α-bromo ester moiety serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nitrogen, carbon, and sulfur nucleophiles. The adjacent methoxy group and the methyl ester provide handles for subsequent chemical modifications, allowing for the systematic construction of target molecules. Its most prominent application lies in the synthesis of β-amino acid derivatives, which are crucial precursors for drugs like the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, used in the management of type-2 diabetes.[1][2][3][4] The ability to introduce both an amino group and control stereochemistry makes this reagent exceptionally valuable.
Physicochemical Properties & Data
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₉BrO₃ |
| Molecular Weight | 197.03 g/mol |
| Appearance | Typically a colorless to light yellow liquid |
| Key Functional Groups | α-bromo ester, methyl ester, ether |
| Primary Reactivity | Electrophilic center at C2 (carbon bearing the bromine) |
Note: Spectroscopic data (NMR, IR) should be verified for the specific batch in use.
Core Application: Asymmetric Synthesis of β-Amino Acid Scaffolds
The primary utility of this compound is in the stereocontrolled synthesis of protected β-amino acids. The general workflow involves the displacement of the bromide with an amine source, followed by manipulation of the ester and ether groups.
General Synthetic Workflow
The process can be visualized as a sequence of strategic bond formations and functional group interconversions, enabling the construction of the desired chiral amine backbone.
Caption: General workflow for β-amino acid synthesis.
Causality in Reagent Selection
-
The Bromine Atom: Its position alpha to the carbonyl group activates it for SN2 displacement. The electron-withdrawing nature of the adjacent ester facilitates the departure of the bromide leaving group.
-
The Methoxy Group: This group is not merely a spectator. It can influence the stereochemical outcome of reactions at the C2 position through steric hindrance or chelation control with certain catalysts. It also serves as a protected hydroxyl group, which can be deprotected in later steps to reveal a β-hydroxy-α-amino acid structure, another valuable pharmaceutical scaffold.
-
The Methyl Ester: Provides a convenient handle for hydrolysis to the corresponding carboxylic acid, a necessary step for peptide coupling reactions.[5][6][7][8]
Detailed Protocol: Synthesis of a Protected β-Amino Acid Intermediate
This protocol describes a representative nucleophilic substitution reaction, a foundational step for utilizing this compound. The example uses benzylamine as the nucleophile.
Materials and Reagents
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (Sufficient volume for ~0.1 M concentration)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 1.97 g, 10 mmol, 1.0 eq) and anhydrous acetonitrile (100 mL).
-
Expertise & Experience: Anhydrous conditions are crucial to prevent hydrolysis of the ester and competing reactions with water. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the nucleophilic attack.
-
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality: This initial cooling helps to control the exothermicity of the reaction, particularly during the addition of the amine and base, preventing potential side reactions.
-
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 eq) to the reaction mixture.
-
Trustworthiness: The base is essential to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the substitution. Failure to add a base would result in the protonation of the benzylamine nucleophile, rendering it unreactive and halting the reaction.
-
-
Nucleophile Addition: Add benzylamine (1.2 mL, 11 mmol, 1.1 eq) dropwise over 10-15 minutes.
-
Expertise & Experience: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. Dropwise addition maintains temperature control and prevents a rapid, uncontrolled reaction.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting bromide.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: The bicarbonate wash removes any remaining acidic byproducts and the triethylammonium bromide salt. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product, methyl 2-(benzylamino)-3-methoxypropanoate.
Mechanistic Considerations
The core of this transformation is a classic bimolecular nucleophilic substitution (SN2) reaction .
Caption: SN2 displacement of bromide by an amine.
This mechanism dictates that if an enantiomerically pure starting material is used, the reaction proceeds with an inversion of configuration at the C2 stereocenter. This is a cornerstone of asymmetric synthesis, allowing the transfer of chirality from the starting material to the product.[9] The use of chiral catalysts or chiral amines can further direct the stereochemical outcome, enabling highly enantioselective transformations.[10][11][12][13]
Conclusion
This compound is a powerful and strategic building block for the synthesis of high-value pharmaceutical intermediates. Its utility is rooted in the predictable reactivity of its α-bromo ester core, which allows for the controlled introduction of nitrogen nucleophiles. The protocols and mechanistic insights provided herein demonstrate its reliability and versatility. For researchers in drug development, mastering the application of this reagent opens a direct and efficient pathway to the synthesis of chiral β-amino acids and other complex, biologically active molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2010131025A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 7. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic Asymmetric Michael Reaction of Methyl Alkynyl Ketone Catalyzed by Diphenylprolinol Silyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Chiral iron catalysts for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2-bromo-3-methoxypropanoate in Agrochemical Development
Introduction: The Strategic Role of a Versatile Building Block
In the competitive landscape of agrochemical research, the identification and utilization of versatile chemical synthons are paramount to the efficient discovery and development of novel active ingredients. Methyl 2-bromo-3-methoxypropanoate (MBMP) has emerged as a key building block, particularly in the synthesis of the highly successful strobilurin class of fungicides. Its unique trifunctional structure—comprising a reactive bromide, a methoxy ether, and a methyl ester—offers a powerful handle for molecular elaboration, enabling the construction of the critical pharmacophore responsible for the broad-spectrum fungicidal activity of these compounds.
This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry. It provides detailed application notes, step-by-step protocols, and the underlying scientific rationale for the use of this compound in the synthesis of next-generation fungicides. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of the synthetic pathway.
Core Application: Synthesis of Strobilurin Fungicides
Strobilurin fungicides are renowned for their mechanism of action, which involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex. This disruption of the electron transport chain effectively halts ATP synthesis, leading to fungal cell death[1]. The toxophore of many strobilurins, the β-methoxyacrylate group, can be strategically introduced or elaborated from precursors derived from this compound.
A prime example of the application of MBMP is in the synthesis of Kresoxim-methyl and its analogues. The general synthetic strategy involves a nucleophilic substitution reaction, typically a Williamson ether synthesis, where the bromide of MBMP is displaced by a phenoxide to form a key ether linkage. Subsequent chemical transformations then lead to the final active ingredient.
Synthetic Workflow Overview
The following diagram illustrates a generalized synthetic pathway for the synthesis of a Kresoxim-methyl analogue starting from this compound.
Caption: Generalized workflow for the synthesis of strobilurin analogues.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate and its subsequent conversion to a strobilurin analogue.
Protocol 1: Synthesis of Methyl 3-methoxy-2-(o-tolyloxy)propanoate
This protocol details the Williamson ether synthesis between this compound and o-cresol. This reaction forms the core ether linkage of the Kresoxim-methyl structure.
Materials and Equipment:
-
This compound (MBMP)
-
o-Cresol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).
-
Rationale: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of o-cresol, forming the more nucleophilic phenoxide. Anhydrous conditions are crucial to prevent side reactions.
-
-
Addition of Reactants: Add anhydrous DMF (100 mL) to the flask, followed by o-cresol (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.
-
Rationale: DMF is a polar aprotic solvent that facilitates Sₙ2 reactions by solvating the cation (K⁺) and leaving the phenoxide anion more available for nucleophilic attack.
-
-
Initiation of Reaction: Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain it under reflux with vigorous stirring for 4-6 hours.
-
Rationale: Heating increases the reaction rate. The progress of the reaction should be monitored to avoid the formation of by-products from prolonged heating.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials (MBMP and o-cresol) and the appearance of a new, less polar spot indicates the formation of the desired product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Rationale: The product is more soluble in the organic solvent (ethyl acetate), allowing for its separation from the aqueous phase containing inorganic salts and residual DMF.
-
-
Washing: Wash the combined organic layers with brine solution (2 x 100 mL) to remove any remaining water and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure Methyl 3-methoxy-2-(o-tolyloxy)propanoate.
-
Characterization (Self-Validation): Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Conversion to Methyl (E)-2-methoxyimino-2-[2-(o-tolyloxymethyl)phenyl]acetate (Kresoxim-methyl Precursor)
This protocol outlines a potential pathway for the conversion of the intermediate from Protocol 1 into a direct precursor for Kresoxim-methyl. This involves several steps that are generalized here, as specific patented routes may vary.
Procedure Outline:
-
Hydrolysis: The methyl ester of the intermediate from Protocol 1 is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a methanol/water mixture.
-
Halogenation: The carboxylic acid is then converted to an acid chloride using a reagent like thionyl chloride (SOCl₂).
-
Amidation and Oximation: The acid chloride is reacted with O-methylhydroxylamine hydrochloride in the presence of a base to form the methoxyimino functionality.
-
Esterification: The resulting acid is esterified to the methyl ester to yield the target precursor.
Note: This is a generalized representation. Industrial synthesis often employs more direct and efficient routes, which may be proprietary.
Data Presentation
The following table summarizes key physicochemical properties of this compound and a representative strobilurin fungicide, Kresoxim-methyl.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Application |
| This compound | C₅H₉BrO₃ | 197.03 | 27704-96-7[2] | Building block for fungicides |
| Kresoxim-methyl | C₁₈H₁₉NO₄ | 313.35 | 143390-89-0 | Broad-spectrum fungicide |
The table below presents the fungicidal activity of Kresoxim-methyl against various plant pathogens, demonstrating its broad-spectrum efficacy.
| Pathogen | Common Disease | Host Plant | Efficacy (EC₅₀ in mg/L) |
| Blumeria graminis | Powdery Mildew | Wheat, Barley | 0.1 - 1.0 |
| Plasmopara viticola | Downy Mildew | Grapevine | 0.5 - 5.0 |
| Venturia inaequalis | Apple Scab | Apple | 0.1 - 2.0 |
| Septoria tritici | Leaf Blotch | Wheat | 0.5 - 5.0 |
Note: Efficacy data is representative and can vary based on environmental conditions and pathogen resistance.
Conclusion and Future Perspectives
This compound has proven to be an invaluable synthon in the development of strobilurin fungicides. The protocols and insights provided in this guide are intended to empower researchers to leverage this versatile building block in their own discovery programs. The inherent modularity of the synthetic routes originating from MBMP allows for the generation of diverse chemical libraries, which is essential for identifying next-generation agrochemicals with improved efficacy, enhanced environmental profiles, and the ability to overcome existing resistance mechanisms. Future research may focus on developing more sustainable and atom-economical methods for the synthesis of MBMP itself and its derivatives, further solidifying its importance in the future of crop protection.
References
Scalable Synthesis of Methyl 2-bromo-3-methoxypropanoate: An Application Note
Abstract
This application note provides a comprehensive guide for the scalable synthesis of Methyl 2-bromo-3-methoxypropanoate, a key building block in the synthesis of various pharmaceuticals and fine chemicals. This document outlines a robust two-step synthetic pathway, commencing with the synthesis of the precursor, Methyl 3-methoxyacrylate, followed by its electrophilic bromination. The protocols are designed for scalability, emphasizing safety, efficiency, and high purity of the final product. Detailed experimental procedures, mechanistic insights, and safety protocols are provided to aid researchers, scientists, and drug development professionals in the successful implementation of this synthesis.
Introduction
This compound (CAS No: 27704-96-7) is a valuable bifunctional molecule possessing both a bromine atom and a methoxy group, making it a versatile intermediate for introducing these functionalities into more complex molecules. Its structural features allow for a range of subsequent chemical transformations, including nucleophilic substitutions and eliminations, rendering it a sought-after precursor in organic synthesis. This guide details a scalable and efficient synthetic route, addressing the need for a reliable and well-documented protocol in a research and development setting.
Overall Synthetic Scheme
The proposed synthesis is a two-step process, starting from readily available precursors. The first step involves the synthesis of Methyl 3-methoxyacrylate, which is then subjected to an electrophilic addition of bromine and methanol to yield the target compound.
Caption: Overall two-step synthesis of this compound.
PART 1: Synthesis of Methyl 3-methoxyacrylate
The synthesis of the precursor, Methyl 3-methoxyacrylate, can be achieved through several methods.[1][2][3][4] For scalability and reagent availability, the 1,4-addition of methanol to methyl propiolate is a reliable choice.
Protocol 1: Synthesis of Methyl 3-methoxyacrylate
Materials:
-
Methyl propiolate
-
Anhydrous Methanol
-
N-methylmorpholine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a solution of methyl propiolate (1.0 eq) in anhydrous methanol (5.0 eq), add N-methylmorpholine (0.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove the catalyst.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure Methyl 3-methoxyacrylate.
PART 2: Synthesis of this compound
The second and final step is the electrophilic bromination of Methyl 3-methoxyacrylate. This reaction proceeds via the addition of a bromonium ion and subsequent nucleophilic attack by methanol. The use of N-bromosuccinimide (NBS) as a bromine source is advantageous for its ease of handling compared to liquid bromine.[5][6] The regioselectivity of this reaction is guided by the electronic effects of the ester and methoxy groups.
Mechanistic Rationale
The reaction is initiated by the protonation of NBS by the acid catalyst, which increases the electrophilicity of the bromine atom. The electron-rich double bond of Methyl 3-methoxyacrylate then attacks the electrophilic bromine, forming a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by methanol, acting as the solvent, occurs at the carbon atom that can best stabilize a positive charge. Due to the electron-withdrawing nature of the ester group, the attack preferentially occurs at the α-carbon, leading to the desired product.
Caption: Proposed mechanism for the synthesis of this compound.
Protocol 2: Synthesis of this compound
Materials:
-
Methyl 3-methoxyacrylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Methanol
-
p-Toluenesulfonic acid (PTSA)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-methoxyacrylate (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-Toluenesulfonic acid (0.1 eq) to the solution and stir until it dissolves.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.
-
Extract the product with dichloromethane (3 x volume of methanol).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Methyl 3-methoxyacrylate | C5H8O3 | 116.12 | Liquid |
| This compound | C5H9BrO3 | 197.03 | Liquid |
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[7][8]
-
An eyewash station and safety shower should be readily accessible.[9]
Specific Chemical Hazards:
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Bromine (if used as an alternative): Highly corrosive and toxic. Handle with extreme care.[10]
-
p-Toluenesulfonic acid: Corrosive. Causes burns upon contact.
-
Dichloromethane: A suspected carcinogen. Minimize exposure.
-
Organic Solvents: Flammable. Keep away from ignition sources.
Waste Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
Purification and Characterization
The purification of the final product, a haloether, can be effectively achieved using column chromatography.[7][11]
Purification Protocol:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The described two-step process, involving the synthesis of Methyl 3-methoxyacrylate followed by its electrophilic bromination, offers a reliable and efficient route to this valuable synthetic intermediate. By adhering to the outlined procedures and safety precautions, researchers can confidently produce high-purity this compound for their research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 3. Methyl 3-methoxyacrylate | C5H8O3 | CID 5323651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method of methyl 3-methoxyacrylate - Eureka | Patsnap [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. methyl 2-bromo-3,3-dimethoxypropanoate synthesis - chemicalbook [chemicalbook.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. epa.gov [epa.gov]
Comprehensive Analytical Characterization of Methyl 2-bromo-3-methoxypropanoate: Protocols and Expert Insights
An Application Note for Drug Development Professionals
Abstract and Introduction
Methyl 2-bromo-3-methoxypropanoate (CAS No. 27704-96-7) is a key halogenated ester intermediate utilized in the synthesis of complex organic molecules, including immunoregulatory agents and other pharmacologically active compounds.[1][2] Its bifunctional nature, possessing both an electrophilic bromine center and a methyl ester, makes it a versatile building block. However, these same reactive sites necessitate rigorous analytical characterization to ensure identity, purity, and stability, which are critical parameters for reproducible downstream synthesis and regulatory compliance.
This guide provides a multi-technique approach for the comprehensive analysis of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, offering field-proven insights into spectral interpretation and chromatographic strategy. The protocols herein are designed to be self-validating, leveraging the unique chemical properties of the analyte to provide unambiguous characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 27704-96-7 | [3] |
| Chemical Formula | C₅H₉BrO₃ | |
| Molecular Weight | 197.03 g/mol | Calculated |
| Physical Form | Liquid | |
| Storage Conditions | Sealed in dry, 2-8°C | |
| IUPAC Name | This compound |
The Analytical Strategy: A Complementary Workflow
No single analytical technique can provide a complete picture of a reactive intermediate. A robust characterization relies on the synergistic use of multiple orthogonal methods. Spectroscopic techniques (NMR, MS, IR) confirm the molecular structure, while chromatography assesses purity and quantifies impurities.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.
Expertise & Rationale
For a molecule like this compound, ¹H NMR is invaluable. We anticipate four distinct signals corresponding to the two different methyl groups, the methylene (-CH₂-) group, and the methine (-CH-) group. The chemical shifts are influenced by the electronegativity of adjacent atoms (Oxygen and Bromine), and the coupling patterns (spin-spin splitting) reveal which protons are neighbors, confirming the connectivity. ¹³C NMR complements this by confirming the number of unique carbon environments.
Predicted NMR Data
The following tables summarize the expected chemical shifts in a standard solvent like deuterochloroform (CDCl₃).
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.40 | Doublet of Doublets (dd) | 1H | H-2 (-CHBr) | Deshielded by adjacent electronegative Br and ester carbonyl. Split by the two non-equivalent H-3 protons. |
| ~ 3.85 | Doublet of Doublets (dd) | 1H | H-3a (-CH₂O-) | Diastereotopic proton, deshielded by ether oxygen. Split by H-2 and geminal proton H-3b. |
| ~ 3.78 | Singlet | 3H | -COOCH₃ | Ester methyl protons, typically appear in this region. No adjacent protons, hence a singlet. |
| ~ 3.70 | Doublet of Doublets (dd) | 1H | H-3b (-CH₂O-) | Diastereotopic proton, deshielded by ether oxygen. Split by H-2 and geminal proton H-3a. |
| ~ 3.40 | Singlet | 3H | -OCH₃ | Ether methyl protons. No adjacent protons, hence a singlet. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168.5 | C-1 (C=O) | Ester carbonyl carbon, highly deshielded. |
| ~ 72.0 | C-3 (-CH₂O-) | Carbon attached to ether oxygen. |
| ~ 59.0 | -OCH₃ (ether) | Ether methyl carbon. |
| ~ 53.0 | -COOCH₃ (ester) | Ester methyl carbon. |
| ~ 45.0 | C-2 (-CHBr) | Carbon attached to bromine, deshielded. |
Step-by-Step Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup:
-
Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire data using a standard pulse program.
-
Use a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Employ a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
Accumulate 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse program (e.g., zgpg30).
-
Use a spectral width of approximately 220 ppm.
-
A longer relaxation delay and a higher number of scans (e.g., 512 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to confirm the structure.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is essential for confirming the molecular weight and provides a powerful "self-validating" feature for halogenated compounds.
Expertise & Rationale
The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by 2 m/z units. This pattern is an unmistakable confirmation of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement.[4]
Step-by-Step Protocol: LC-MS Analysis
This protocol is suitable for confirming identity and assessing purity.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS, or a single quadrupole for nominal mass).[2]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The molecule may form adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the main analyte peak.
-
Extract the mass spectrum for this peak.
-
Look for the characteristic isotopic pattern of a monobrominated compound: two peaks of nearly equal height separated by 2 m/z (e.g., for the [M+Na]⁺ adduct, look for peaks around m/z 220.97 and 222.97).
-
For HRMS data, verify that the measured mass of the molecular ion is within 5 ppm of the calculated exact mass.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.
Expertise & Rationale
The IR spectrum provides a molecular "fingerprint." For this compound, the most prominent and diagnostic absorption will be the strong carbonyl (C=O) stretch of the ester group.[5] Additionally, characteristic C-O stretches from the ester and ether functionalities will be present, along with aliphatic C-H stretches. The C-Br stretch occurs at a lower frequency and can sometimes be difficult to assign definitively but its presence is consistent with the overall spectrum.[6]
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2990-2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~ 1745 | Strong | C=O Stretch | Ester Carbonyl |
| 1300-1000 | Strong, Multiple Bands | C-O Stretch | Ester and Ether |
| ~ 650 | Medium-Weak | C-Br Stretch | Alkyl Bromide |
Step-by-Step Protocol: ATR-IR Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place one drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be automatically ratioed against the background.
-
Identify the key absorption bands as listed in Table 4 to confirm the presence of the expected functional groups.
-
Gas Chromatography (GC): Purity Assessment and Volatile Impurity Profiling
Given its likely volatility, Gas Chromatography is an ideal method for assessing the purity of this compound and separating it from starting materials or side products.[7][8]
Expertise & Rationale
GC separates compounds based on their boiling points and interaction with the column's stationary phase. For a moderately polar compound like this, a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) is a good starting point. Flame Ionization Detection (FID) provides excellent quantitative data for purity assessment (as % area), while coupling GC to a Mass Spectrometer (GC-MS) allows for the identification of any separated impurity peaks.
Step-by-Step Protocol: GC-FID/MS Analysis
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a gas chromatograph equipped with a split/splitless injector and an FID or MS detector.
-
GC Conditions:
-
Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (adjust as needed for concentration).
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total integrated area.
-
If using GC-MS, compare the mass spectrum of any impurity peaks to a library (e.g., NIST) to tentatively identify them.
-
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By combining the definitive structural information from NMR, the molecular weight and elemental confirmation from MS, the functional group verification from IR, and the quantitative purity assessment from GC, researchers can build a comprehensive data package. This ensures the material's quality, enables consistent results in drug development, and satisfies stringent regulatory requirements.
References
- 1. WO2016073770A1 - Immunoregulatory agents - Google Patents [patents.google.com]
- 2. US11174228B2 - Antagonists of human integrin (α4)(β7) - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
- 8. PT2352721E - Novo processo para a preparação de derivados de aminoácidos - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Derivatization of Methyl 2-bromo-3-methoxypropanoate as a Versatile Synthetic Building Block
Introduction and Strategic Overview
Methyl 2-bromo-3-methoxypropanoate is a functionalized α-bromo ester that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its structure is distinguished by three key features: a reactive carbon-bromine bond, an ester moiety, and a methoxy group at the β-position. The bromine atom acts as an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of its utility, allowing for the strategic introduction of new functional groups and the construction of complex molecular architectures.
This guide provides an in-depth exploration of the derivatization potential of this compound (CAS 27704-96-7).[1][2] We will move beyond simple procedural lists to explain the causality behind protocol choices, offering field-proven insights for researchers in medicinal chemistry, agrochemical science, and materials development. The protocols described herein are designed to be robust and self-validating, forming a reliable foundation for innovation.
Physicochemical Profile and Critical Safety Mandates
A thorough understanding of the reagent's properties is fundamental to its successful and safe application.
Physicochemical Data
The key properties of the starting material are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 27704-96-7 | [1][2] |
| Molecular Formula | C₅H₉BrO₃ | [1][2] |
| Molecular Weight | 197.03 g/mol | [1][2] |
| Appearance | Typically a liquid (inferred from related structures) | |
| Boiling Point | Data not widely available; estimated to be similar to related bromoesters | [1] |
| Density | Data not widely available | [1] |
Safety First: Handling and Disposal Protocols
This compound, like other α-halo esters, must be handled with care. While specific toxicity data is limited, analogous compounds are known irritants.[3][4] Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[4][5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can cause vigorous and potentially hazardous reactions.[3][5]
-
Spill & Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[5][7] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][6][7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for halogenated organic compounds.[7]
Core Reactivity: The Nucleophilic Substitution Pathway
The primary utility of this compound stems from its ability to undergo bimolecular nucleophilic substitution (Sₙ2) reactions. The electron-withdrawing nature of the adjacent ester carbonyl group enhances the electrophilicity of the α-carbon, making it an excellent target for nucleophiles.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the simultaneous displacement of the bromide ion. This concerted process results in an inversion of stereochemistry at the α-carbon, a crucial consideration if an enantiomerically pure starting material is used.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-bromo-3-methoxypropanoate
Welcome to the technical support center for the synthesis of Methyl 2-bromo-3-methoxypropanoate (CAS 27704-96-7).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
The target molecule is a valuable building block in organic synthesis, often used in the development of complex pharmaceutical intermediates.[4] Its efficient synthesis is paramount. The most common and reliable route involves the bromination and methoxylation of Methyl 3-methoxyacrylate. This guide focuses on this pathway, leveraging N-Bromosuccinimide (NBS) as the key reagent.
Section 1: Core Synthesis Protocol & Workflow
The synthesis of this compound from Methyl 3-methoxyacrylate is an electrophilic addition reaction across the double bond. In this process, methanol acts as both the solvent and a nucleophile, participating directly in the reaction to yield the desired α-bromo, β-methoxy product.[5][6]
Recommended Experimental Protocol
This protocol is adapted from established literature procedures that report high yields.[7]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 3-methoxyacrylate (1.0 eq).
-
Solvent Addition: Add anhydrous methanol as the solvent. The concentration should be sufficient to fully dissolve the starting material.
-
Cooling: Cool the reaction mixture to between 5°C and 10°C using an ice bath. Maintaining a low temperature is critical for controlling selectivity and minimizing side reactions.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 15-20 minutes. Ensure the temperature does not exceed 20°C during the addition.
-
Reaction: Allow the reaction to stir at a temperature between 5°C and 20°C for approximately 16 hours.[7] Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Workup:
-
Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine species.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.
Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Insights |
| Starting Material | Methyl 3-methoxyacrylate | Purity should be >98%. Impurities can lead to side products or inhibit the reaction. Commercially available or can be synthesized.[8][9][10] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled, low-concentration source of electrophilic bromine, which enhances selectivity over using liquid Br₂.[11][12] |
| Stoichiometry | 1.05 - 1.1 equivalents of NBS | A slight excess of NBS ensures complete consumption of the starting material. A large excess can lead to dibromination. |
| Solvent | Anhydrous Methanol | Acts as both the solvent and the nucleophile that traps the bromonium ion intermediate, forming the desired product.[5][6] |
| Temperature | 5 - 20°C | Critical for controlling the reaction. Lower temperatures favor the desired ionic pathway and prevent thermal decomposition or radical side reactions.[7] |
| Reaction Time | ~16 hours | Typically sufficient for completion. However, real-time monitoring by TLC or GC-MS is strongly advised.[7] |
| Atmosphere | Inert (Nitrogen/Argon) | While not strictly a radical reaction, an inert atmosphere prevents potential side oxidations and is good practice. |
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q: My reaction yield is very low or I've recovered only starting material. What went wrong?
A: This is a common issue that can typically be traced to two main causes: reagent quality or reaction temperature.
-
Cause 1: Degraded N-Bromosuccinimide (NBS). NBS is sensitive to moisture and light and can degrade over time, appearing yellowish or brownish instead of a crisp white. Hydrolyzed NBS is no longer an effective source of electrophilic bromine.
-
Solution: Always use a fresh, white crystalline batch of NBS from a reliable supplier. If in doubt, recrystallize the NBS from water before use.
-
-
Cause 2: Reaction Temperature Too Low. While cooling is necessary to control selectivity, a temperature that is too low (e.g., < 0°C) may significantly slow down or stall the reaction, preventing it from reaching completion within the expected timeframe.
-
Solution: Maintain the temperature strictly within the recommended 5-20°C range.[7] Use a cryostat or a well-monitored ice bath to ensure consistency.
-
Q: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. How can I improve selectivity?
A: The formation of multiple products points to competing reaction pathways or over-bromination.
-
Cause 1: Competing Radical Pathway. Although the desired reaction is ionic, NBS can also initiate free-radical reactions, especially when exposed to UV light or in the presence of radical initiators.[11][13][14] This can lead to a complex mixture of products.
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil. Ensure there are no radical initiators present in your starting materials or solvents.
-
-
Cause 2: Dibromination. If too much NBS is used or if it is added too quickly, a second bromine atom can be added, leading to dibrominated byproducts.
-
Solution: Use a slight excess (1.05 eq) of NBS and add it slowly and portion-wise, ensuring each portion reacts before adding the next. This maintains a low instantaneous concentration of the brominating agent.
-
-
Cause 3: Reaction Temperature Too High. Elevated temperatures can provide the activation energy for undesired side reactions, such as elimination or decomposition.
-
Solution: Adhere strictly to the recommended temperature range. Slow, controlled addition of NBS is crucial to manage the exothermic nature of the reaction and prevent temperature spikes.
-
Q: The reaction seems to have stalled and is not proceeding to completion, even after 16 hours.
A: A stalled reaction, where starting material is still present alongside the product, usually points to a stoichiometric or mixing issue.
-
Cause 1: Insufficient NBS. If the starting material was not fully pure or if there was a weighing error, you may have a substoichiometric amount of NBS.
-
Solution: Before starting, verify the purity of your Methyl 3-methoxyacrylate via ¹H NMR. If the reaction stalls, a carefully calculated amount of additional NBS can be added, but be cautious not to add a large excess.
-
-
Cause 2: Poor Mixing. In larger-scale reactions, inefficient stirring can create localized "hot spots" or areas of low reagent concentration, preventing the reaction from proceeding uniformly.
-
Solution: Use an appropriately sized stir bar and a stir plate with sufficient power to create a vortex and ensure the mixture is homogeneous throughout the reaction. For very large scales, mechanical stirring is recommended.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the reaction of Methyl 3-methoxyacrylate with NBS in methanol?
A1: The reaction proceeds via an ionic, two-step electrophilic addition mechanism.
-
Formation of Bromonium Ion: The π-bond of the alkene in Methyl 3-methoxyacrylate acts as a nucleophile, attacking the electrophilic bromine of NBS. This forms a cyclic bromonium ion intermediate, with the positive charge delocalized over the bromine and the two carbons of the original double bond.
-
Nucleophilic Attack by Solvent: The solvent, methanol, then acts as a nucleophile. It attacks one of the carbons of the bromonium ion. The attack occurs at the carbon better able to stabilize a positive charge (the α-carbon to the ester), leading to the observed regioselectivity. This attack proceeds with anti-stereochemistry, opening the three-membered ring.
-
Deprotonation: A final deprotonation step of the resulting oxonium ion by succinimide or another methanol molecule yields the neutral this compound product.
Caption: Simplified diagram of the proposed ionic reaction mechanism.
Q2: Are there alternative brominating agents I can use?
A2: Yes, other agents exist, but NBS is often preferred for this transformation.
-
Elemental Bromine (Br₂): While effective, liquid bromine is highly corrosive, volatile, and more difficult to handle safely. It can also be less selective, leading to more byproducts if conditions are not perfectly controlled.[12]
-
NBS-Et₃N·3HBr: This reagent complex has been used for the α-bromination of α,β-unsaturated carbonyl compounds, offering mild conditions and high yields for different substrates.[4] However, for the specific goal of concurrent methoxylation, the NBS/methanol system is more direct.
Q3: What is the best method for purifying the final product?
A3: The choice of purification depends on the scale of the reaction and the nature of any impurities.
-
For high-purity small-scale synthesis: Flash column chromatography on silica gel is highly effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
For larger-scale synthesis (>10g): Vacuum distillation is often more practical and economical. The product is a liquid, and this method efficiently removes non-volatile impurities like succinimide residue.[12]
Q4: What are the primary safety considerations for this reaction?
A4: Standard laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood. Methanol is toxic and volatile, and NBS is an irritant.
-
Reagent Handling: Handle N-Bromosuccinimide with care, avoiding inhalation of dust or skin contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. METHYL 2-BROMO-3-METHOXYPROPIONATE | 27704-96-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. methyl 2-bromo-3,3-dimethoxypropanoate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 10. Preparation method of methyl 3-methoxyacrylate - Eureka | Patsnap [eureka.patsnap.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Common side reactions and byproducts with "Methyl 2-bromo-3-methoxypropanoate"
Technical Support Center: Methyl 2-bromo-3-methoxypropanoate
Welcome to the technical support guide for this compound (CAS No. 27704-96-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the reactivity, common side reactions, and troubleshooting strategies associated with this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental observations, empowering you to optimize your reactions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties and applications of this compound?
This compound is an α-bromo ester, a class of compounds widely used as alkylating agents in organic synthesis. Its key structural features are:
-
An electrophilic carbon atom bonded to a bromine atom, making it susceptible to nucleophilic attack.
-
An ester functional group, which can be sensitive to hydrolysis under acidic or basic conditions.
-
A methoxy group at the β-position, which can influence the reagent's reactivity and stability.
Its primary application is in the synthesis of more complex molecules, particularly in the pharmaceutical industry, where it serves as a building block for introducing a methoxy-substituted propanoate moiety. This is often achieved through nucleophilic substitution reactions with amines, phenols, and other nucleophiles.[1][2][3][4][5][6][7]
Q2: What are the most common reaction pathways for this reagent?
The dominant reaction pathway is bimolecular nucleophilic substitution (SN2) . In this reaction, a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion. This is a versatile method for forming new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds.
However, a competing pathway is bimolecular elimination (E2) , especially in the presence of strong, sterically hindered bases.[8][9] In this case, the base abstracts a proton from the β-carbon, leading to the formation of an alkene and the elimination of HBr. The choice of base, solvent, and temperature is critical in directing the reaction towards the desired pathway.
Q3: What are the typical storage and handling precautions?
According to its Safety Data Sheet (SDS), this compound is a flammable liquid.[10] It is also an irritant, causing potential irritation to the eyes, skin, and respiratory system.[10]
-
Storage: Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, well-ventilated area.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhaling vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired SN2 Product
You are reacting this compound with a primary amine but observe a low yield of your target secondary amine.
-
Possible Cause A: Competing E2 Elimination.
-
Diagnosis: Your crude reaction mixture shows a significant byproduct with a molecular weight corresponding to the loss of HBr from the starting material (i.e., Methyl 3-methoxypropenoate). This is highly likely if you are using a strong, bulky base at elevated temperatures. The Zaitsev rule generally predicts that elimination reactions favor the formation of the more stable (more substituted) alkene.[8]
-
Solution:
-
Choice of Base: If a base is required, use a weaker, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃) instead of strong bases like hydroxides or alkoxides.[2][3][5]
-
Temperature Control: Run the reaction at a lower temperature. SN2 reactions generally have a lower activation energy than E2 reactions, so lower temperatures will favor substitution.
-
Nucleophile Choice: Use a less sterically hindered and more nucleophilic reagent if possible.
-
-
-
Possible Cause B: Hydrolysis of the Ester.
-
Diagnosis: You observe a byproduct corresponding to the saponification of the methyl ester to a carboxylic acid, particularly after an aqueous basic workup. This can be confirmed by LC-MS or by a change in solubility (the carboxylate salt may be in the aqueous layer). The hydrolysis can be catalyzed by both acid and base.[1][2][3]
-
Solution:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry.
-
Workup Procedure: Use a mild aqueous workup, avoiding prolonged exposure to strong acids or bases. If a basic wash is necessary, use a weak base like saturated sodium bicarbonate and perform the extraction quickly at a low temperature.
-
-
Issue 2: Formation of an Unexpected Isomeric Byproduct
You observe a byproduct with the same mass as your desired product but with different analytical characteristics (e.g., NMR spectrum, retention time).
-
Possible Cause: Intramolecular Cyclization (Epoxide Formation).
-
Diagnosis: Under strongly basic conditions, the methoxy group's oxygen could potentially act as an internal nucleophile, displacing the bromide to form a strained three-membered epoxide ring. While less common for a methoxy group compared to a hydroxyl group, this possibility should be considered, especially with strong bases capable of promoting such rearrangements. The formation of epoxides from halohydrins via intramolecular SN2 is a well-established reaction.[11][12][13]
-
Solution: Avoid using excessively strong bases like sodium hydride or LDA unless specifically required. Stick to milder conditions as described in Issue 1.
-
Data & Byproduct Summary
The following table summarizes the key species you might encounter.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| This compound | C₅H₉BrO₃ | 197.03 | Starting Material |
| Methyl 3-methoxypropenoate | C₅H₈O₃ | 116.12 | E2 Elimination Byproduct |
| 2-Bromo-3-methoxypropanoic acid | C₄H₇BrO₃ | 182.99 | Ester Hydrolysis Byproduct |
| Methyl 2-hydroxy-3-methoxypropanoate | C₅H₁₀O₄ | 134.13 | Hydrolysis of C-Br bond & Ester Byproduct |
Visualizing Reaction Pathways
Primary Reaction Competition: SN2 vs. E2
The choice of reaction conditions dictates the balance between the desired substitution and the undesired elimination pathway.
Caption: SN2 vs. E2 pathway selection based on reaction conditions.
Troubleshooting Workflow for Low Yield
Use this flowchart to diagnose the cause of poor reaction performance.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction with an Amine Nucleophile
This protocol provides a representative method for the alkylation of a primary or secondary amine, optimized to minimize side reactions.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the amine nucleophile (1.0 eq.), potassium carbonate (1.2 eq.), and anhydrous acetonitrile.
-
Reagent Addition: While stirring the suspension, add this compound (1.05 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60°C) and monitor the reaction progress by TLC or LC-MS.[5][14] Reactions are typically complete within 18-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.[2][3][6][7]
References
- 1. AU2019304014A1 - A xinafoate salt of a jak inhibiting compound - Google Patents [patents.google.com]
- 2. WO2019200202A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2016073770A1 - Immunoregulatory agents - Google Patents [patents.google.com]
- 5. WO2017050938A1 - Compounds and methods for inhibiting jak - Google Patents [patents.google.com]
- 6. US20190315692A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
- 7. US11174228B2 - Antagonists of human integrin (α4)(β7) - Google Patents [patents.google.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. US9714236B2 - Compounds and methods for inhibiting JAK - Google Patents [patents.google.com]
"Methyl 2-bromo-3-methoxypropanoate" decomposition pathways and prevention
Technical Support Center: Methyl 2-bromo-3-methoxypropanoate Stability
Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals to ensure the stability and integrity of this important reagent in your experiments. Below, you will find troubleshooting guidance and frequently asked questions derived from common issues encountered in the field.
Troubleshooting Guide
This section addresses specific problems you might encounter, providing insights into the root causes and offering actionable solutions.
Q1: My NMR/GC-MS analysis of this compound shows new, unexpected peaks after a few weeks of storage. What's causing this degradation?
Answer:
The appearance of unexpected peaks indicates that your sample is undergoing decomposition. This compound, like many α-bromo esters, is susceptible to degradation through several pathways, primarily hydrolysis and elimination.[1]
Expert Explanation:
-
Hydrolysis: The ester functional group is susceptible to attack by water, which may be present as atmospheric moisture.[2][3] This reaction cleaves the ester bond, resulting in 2-bromo-3-methoxypropanoic acid and methanol. The presence of the resulting acid can catalyze further hydrolysis, leading to an accelerated degradation process. Esters are generally prone to this reaction, which can be initiated by trace amounts of moisture, especially if the container is opened frequently in a humid environment.[4]
-
Elimination (Dehydrobromination): The bromine atom at the alpha position and the hydrogen at the beta position can be eliminated, especially in the presence of a weak base or upon heating, to form Methyl (E/Z)-3-methoxypropenoate. This process generates Hydrogen Bromide (HBr) as a byproduct. The produced HBr is a strong acid and can significantly alter reaction conditions or catalyze other degradation pathways.[5]
Recommended Action:
-
Confirm Degradation Products: Use GC-MS to identify the molecular weights of the impurity peaks. Look for masses corresponding to the hydrolyzed acid or the elimination product.
-
Implement Protocol: Immediately implement the "Protocol for Inert Atmosphere Aliquoting and Storage" detailed below to protect your remaining stock.
-
Re-purification: If the degradation is minor, you may be able to re-purify the reagent by distillation under reduced pressure. However, preventing degradation is far more effective.
Q2: I'm experiencing inconsistent yields and unexpected side products in my nucleophilic substitution reaction. Could my starting material be the issue?
Answer:
Yes, it is highly probable. The degradation of this compound directly impacts its effective concentration and introduces reactive byproducts that can interfere with your desired reaction.
Expert Explanation:
-
Reduced Molarity: As the compound degrades, the actual concentration of the active reagent in your stock solution decreases, leading to lower-than-expected yields.
-
Competing Reactions: The primary degradation byproduct, HBr, is highly acidic.[5] This can have several detrimental effects:
-
Protonation of Reagents: It can protonate your nucleophile, reducing its nucleophilicity and slowing down or inhibiting your primary reaction.
-
Acid-Catalyzed Side Reactions: It can promote unwanted side reactions with your substrate or solvent.
-
pH Shift: If your reaction is pH-sensitive, the introduction of a strong acid will drastically change the conditions, potentially favoring undesired pathways.
-
-
Elimination Product Interference: The Methyl 3-methoxypropenoate byproduct contains a reactive double bond (an α,β-unsaturated ester) that could potentially react with your nucleophile in a Michael addition, leading to impurities.
Recommended Action:
-
Purity Check: Before each use, run a quick purity check (e.g., TLC or rapid GC) on your this compound to ensure its integrity.
-
Use of a Non-Nucleophilic Base: If your reaction can tolerate it, consider adding a proton sponge or a hindered, non-nucleophilic base (like 2,6-lutidine) to scavenge any HBr that may form during the reaction without interfering with your primary nucleophile.
-
Fresh Reagent: For critical, large-scale, or sensitive reactions, always use a freshly opened or newly purified batch of the reagent.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary decomposition pathways for this compound?
The two most significant decomposition pathways are Hydrolysis and Elimination (Dehydrobromination) . Light can also be a contributing factor to degradation.[5]
-
Hydrolysis: Reaction with water to form 2-bromo-3-methoxypropanoic acid and methanol. This is often initiated by atmospheric moisture.[3][4]
-
Elimination: Loss of HBr to form Methyl 3-methoxypropenoate. This can be promoted by heat, light, or basic impurities.
FAQ 2: How can I proactively prevent the decomposition of this reagent?
Prevention is key to ensuring reproducible results. The stability of this reagent is highly dependent on its storage and handling.[5]
| Parameter | Optimal Storage Condition | Rationale |
| Temperature | Store at -20°C.[2] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[2][4] | Prevents contact with atmospheric moisture and oxygen, inhibiting hydrolysis.[3] |
| Light Exposure | Store in an amber or opaque vial, in the dark.[2][5] | Prevents potential light-catalyzed radical decomposition pathways. |
| Container | Original manufacturer's vial with a tight-fitting cap. | Ensures a proper seal against the atmosphere. |
| Handling | Warm vial to room temperature before opening.[2] | Prevents condensation of atmospheric moisture onto the cold chemical. |
See "Protocol for Inert Atmosphere Aliquoting and Storage" for a detailed workflow.
FAQ 3: What analytical methods are best for detecting degradation?
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive assessment.
| Method | What It Detects | Key Signatures to Look For |
| GC-MS | Separation and identification of volatile compounds. | Appearance of new peaks with m/z values corresponding to degradation products. |
| ¹H NMR | Structural information on all proton-containing species. | - Disappearance of the α-proton multiplet. - Appearance of vinyl proton signals for the elimination product. - Broadening of peaks or appearance of a broad -OH peak from the hydrolyzed acid. |
| FTIR | Functional group analysis. | Appearance of a broad O-H stretch (around 3000 cm⁻¹) from the carboxylic acid, indicating hydrolysis. |
| HPLC | Separation of components in a mixture.[6] | Can be used to quantify the purity of the main component and the percentage of impurities.[6] |
FAQ 4: Are there any incompatible materials or reagents I should avoid?
Yes. Due to its reactivity, avoid contact with:
-
Strong Bases: Will rapidly promote elimination (dehydrobromination).
-
Strong Acids: Can accelerate ester hydrolysis.[5]
-
Water/Moisture: Causes hydrolysis. Store in a dry environment.[3][4][7]
-
Reactive Nucleophiles (during storage): Amines, thiols, etc., should not be stored in close proximity or mixed until the reaction is intended.
-
Certain Metals: Some metals can catalyze decomposition. Use glass or Teflon-lined containers and equipment where possible.
Protocols and Workflows
Protocol 1: Inert Atmosphere Aliquoting and Storage
This protocol is essential for preserving the long-term stability of this compound.
Materials:
-
Original vial of this compound
-
Several smaller, flame-dried amber glass vials with PTFE-lined caps
-
Syringes and needles (oven-dried)
-
Source of dry Argon or Nitrogen gas with a regulator and needle adapter
-
Schlenk line or glove box (ideal, but not strictly necessary if done carefully)
Procedure:
-
Prepare Vials: Ensure your smaller aliquot vials are completely dry by placing them in a laboratory oven (>100°C) for at least 4 hours and cooling them in a desiccator.
-
Temperature Equilibration: Remove the main stock bottle from the -20°C freezer and allow it to warm completely to room temperature on the benchtop. This is a critical step to prevent moisture condensation. [2]
-
Inert Gas Purge: Gently flush the main stock bottle with dry Argon or Nitrogen by inserting a needle connected to the gas line and a second "exit" needle. Do this for 1-2 minutes.
-
Aliquoting: Using a clean, dry syringe, carefully withdraw the desired amount of the liquid and transfer it to one of the prepared small vials.
-
Seal Aliquots: Immediately cap the small vial. If desired, you can briefly flush the headspace of the small vial with inert gas before sealing. Wrap the cap with paraffin film for an extra layer of protection.
-
Store Properly: Label the new aliquot with the chemical name, date, and concentration. Store it at -20°C in the dark.[2]
-
Reseal Main Stock: Purge the headspace of the main stock bottle with inert gas again before tightly sealing and storing it back at -20°C.
References
Technical Support Center: Purification of Methyl 2-bromo-3-methoxypropanoate
Welcome to the technical support center for Methyl 2-bromo-3-methoxypropanoate (MBMP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. The following sections provide answers to frequently asked questions and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in MBMP typically originate from the starting materials, side reactions during synthesis, or subsequent degradation. Understanding the synthesis route is key to anticipating the impurity profile. A common synthesis involves the bromination of Methyl 3-methoxypropionate.
Common Impurities Include:
-
Unreacted Starting Material: Methyl 3-methoxypropionate (Boiling Point: ~142-143 °C) is a frequent impurity.[1][2] Its presence is typically due to incomplete bromination.
-
Over-brominated Species: Depending on the reaction conditions, di-brominated or other poly-brominated byproducts may form.
-
Hydrolysis Products: The ester or bromo group can be susceptible to hydrolysis, especially in the presence of water and acid or base, leading to the formation of 2-bromo-3-methoxypropanoic acid.[3][4] This acidic impurity can complicate subsequent reactions.
-
Reagent Residues: If N-bromosuccinimide (NBS) is used as the brominating agent, residual NBS or its byproduct, succinimide, can be present.[5]
-
Solvent Residues: Residual solvents used during the reaction or initial workup.
Q2: Which analytical techniques are best for assessing the purity of my MBMP sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): Ideal for separating volatile and semi-volatile compounds. GC with Flame Ionization Detection (GC-FID) is excellent for quantifying the purity and detecting volatile impurities like residual starting material.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the desired product and identifying and quantifying impurities without needing reference standards for those impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile or thermally unstable impurities, such as hydrolysis products or reagent residues.[6]
Q3: My MBMP sample is yellow or brown. What causes the discoloration and how can I remove it?
A3: Discoloration is often a sign of trace impurities or degradation products. Halogenated compounds, particularly bromo-compounds, can be sensitive to light and heat, which may lead to the release of bromine (Br₂) and the formation of colored degradation products. The presence of acidic impurities can also catalyze decomposition. Purification via vacuum distillation or column chromatography is typically effective at removing these colored impurities. Storing the purified product under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) and protected from light is crucial to prevent recurrence.
Q4: The compound seems to degrade on silica gel during column chromatography. What are the alternative purification strategies?
A4: Alpha-bromo esters can indeed be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[7] If you observe streaking, low recovery, or the appearance of new spots on TLC, consider the following:
-
Use Deactivated Silica: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), then packing the column as usual. This passivates the acidic sites.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[8]
-
Prioritize Vacuum Distillation: If the impurities have sufficiently different boiling points from your product, fractional vacuum distillation is a superior, non-destructive method that avoids contact with stationary phases.[3]
Troubleshooting and Purification Guides
This section provides structured workflows to address specific impurity challenges.
Issue 1: High Levels of Unreacted Methyl 3-methoxypropionate
This is the most common scenario when the bromination reaction has not gone to completion. The structural similarity and difference in boiling points make fractional vacuum distillation the ideal method for separation.
Causality: The boiling point of Methyl 3-methoxypropionate is approximately 142-143 °C at atmospheric pressure, while the boiling point of the heavier product, this compound, will be significantly higher.[2] This difference allows for efficient separation under reduced pressure, which also prevents thermal degradation at high temperatures.
Caption: Workflow for purification via fractional vacuum distillation.
Issue 2: Presence of Polar or Acidic Impurities (e.g., 2-bromo-3-methoxypropanoic acid, Succinimide)
These impurities arise from hydrolysis or the use of reagents like NBS. They can interfere with downstream reactions and are best removed by a combination of an aqueous workup and chromatography.
Causality: Acidic impurities can be neutralized and extracted into an aqueous basic solution (e.g., sodium bicarbonate). Polar, non-acidic impurities like succinimide have higher affinity for polar stationary phases (like silica gel) than the desired, less polar ester product, allowing for chromatographic separation.[5][8]
Caption: Workflow for removing polar impurities using workup and chromatography.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a general method for determining the purity of MBMP.[6]
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5) | A standard non-polar column provides good resolution for this type of analyte. |
| Injector Temp. | 250 °C | Ensures complete and rapid volatilization of the sample without thermal degradation. |
| Detector Temp. | 280 °C (FID) | Prevents condensation of analytes in the detector. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | 1. Initial Temp: 60 °C, hold for 2 min. 2. Ramp: 10 °C/min to 240 °C. 3. Hold: 5 min at 240 °C. | This program separates early-eluting starting materials from the later-eluting product and byproducts. |
| Sample Prep. | ~1 mg/mL in Ethyl Acetate or Dichloromethane | Dilute solution to avoid column overloading. |
| Injection Volume | 1 µL (with split) | A split injection is suitable for analyzing major components and preventing detector saturation.[8] |
Procedure:
-
Prepare a sample solution by dissolving a small amount of the MBMP in the chosen solvent.
-
Set up the GC instrument with the parameters listed in the table.
-
Inject a solvent blank to ensure the system is clean.
-
Inject the sample solution.
-
Identify the peaks based on their retention times. The starting material (Methyl 3-methoxypropionate) will elute before the product (this compound).
-
Calculate purity based on the relative peak areas (% area normalization).
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is effective for separating MBMP from lower-boiling impurities like unreacted starting material.[3]
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap and pressure gauge
-
Heating mantle with stirrer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the round-bottom flask with the crude MBMP and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly apply vacuum. Watch for excessive bumping or foaming.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Monitor the temperature at the distillation head. Collect the first fraction, which will primarily be the lower-boiling starting material.
-
Once the temperature stabilizes and the first fraction is collected, increase the heat slightly. Change the receiving flask to collect the main fraction corresponding to the purified MBMP.
-
Stop the distillation when the temperature begins to rise again or when only a small residue remains.
-
Release the vacuum before turning off the cooling water to the condenser.
Protocol 3: Purification by Flash Column Chromatography
This protocol is suitable for removing polar, non-volatile impurities.[5]
Materials:
-
Silica gel (230-400 mesh)
-
Eluent: A non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate). Determine the optimal ratio by TLC analysis first.
-
Flash chromatography column and collection tubes.
Procedure:
-
Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system that gives good separation between the product (Rf ≈ 0.3-0.4) and the impurities.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.
-
Load the Sample: Dissolve the crude MBMP in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elute the Column: Begin passing the eluent through the column under positive pressure (air or nitrogen).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- 1. KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents [patents.google.com]
- 2. 3-甲氧基丙酸甲酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]
- 8. env.go.jp [env.go.jp]
Technical Support Center: A Guide to Reactions with Methyl 2-bromo-3-methoxypropanoate
Welcome to the technical support center for "Methyl 2-bromo-3-methoxypropanoate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the use of this compound in various chemical reactions, with a special focus on the critical roles of solvent and temperature. Our aim is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: What are the primary applications of this compound in synthesis?
This compound is a versatile building block in organic synthesis. Its key structural features—an alpha-bromo ester and a beta-methoxy group—make it a valuable precursor for introducing a methoxyethyl-ester moiety into a molecule. It is frequently used in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. A common application involves its use as an alkylating agent in nucleophilic substitution reactions.[1][2][3][4][5][6]
Q2: What are the recommended storage and handling procedures for this compound?
For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. It is also light-sensitive and should be kept in a tightly sealed, opaque container. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a fume hood to avoid inhalation of vapors.
Q3: What are the typical reaction conditions for nucleophilic substitution using this compound?
Nucleophilic substitution reactions with this reagent are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.[5][6] The choice of solvent is crucial as it needs to dissolve the reactants and facilitate the reaction kinetics. The reaction temperature can vary significantly, from ambient temperature to elevated temperatures (e.g., 60°C), depending on the nucleophilicity of the substrate and the desired reaction rate.[2][4] A mild base, such as potassium carbonate, is often added to neutralize the hydrogen bromide that may be formed during the reaction.[4][5]
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments with this compound.
Problem 1: Low or no product yield in my nucleophilic substitution reaction.
-
Possible Cause 1: Inadequate reaction temperature.
-
Explanation: Nucleophilic substitution reactions have an activation energy barrier that must be overcome. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to react at an appreciable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Be cautious, as excessively high temperatures can lead to side reactions and decomposition.[2][7]
-
-
Possible Cause 2: Inappropriate solvent.
-
Explanation: The solvent plays a critical role in stabilizing the transition state of the reaction. For an SN2 reaction, a polar aprotic solvent is generally preferred as it can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Solution: If you are using a nonpolar or protic solvent, consider switching to a polar aprotic solvent like DMF, acetonitrile, or DMSO. The choice of solvent can significantly influence the reaction rate and yield.
-
-
Possible Cause 3: Poor nucleophilicity of the substrate.
-
Explanation: The rate of a nucleophilic substitution reaction is directly dependent on the strength of the nucleophile. If your substrate is a weak nucleophile, the reaction will be slow.
-
Solution: If possible, consider converting your substrate to a more potent nucleophile. For example, if you are using an alcohol, deprotonating it with a suitable base to form an alkoxide will significantly increase its nucleophilicity.
-
Problem 2: Formation of significant side products.
-
Possible Cause 1: Elimination reaction competing with substitution.
-
Explanation: The presence of a bromine atom alpha to an ester group makes the adjacent proton acidic. In the presence of a strong base or at elevated temperatures, an E2 elimination reaction can occur, leading to the formation of an unsaturated ester.
-
Solution: If you suspect elimination is a problem, try using a less sterically hindered, non-basic nucleophile if possible. Also, consider running the reaction at a lower temperature.
-
-
Possible Cause 2: Decomposition of the starting material or product.
-
Explanation: this compound and the resulting products can be sensitive to high temperatures and prolonged reaction times.
-
Solution: Optimize the reaction time and temperature. Aim for the lowest possible temperature that provides a reasonable reaction rate. Once the reaction is complete, work it up promptly to isolate the product.
-
Experimental Protocol: A General Procedure for Nucleophilic Alkylation
This protocol provides a general guideline for the alkylation of a nucleophile with this compound. Note: This is a representative protocol and may require optimization for your specific substrate.
Materials:
-
Nucleophile (e.g., a phenol or an amine)
-
This compound
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 - 2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1 - 1.2 equivalents) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature or heat to a predetermined temperature (e.g., 60°C) and monitor the progress of the reaction by TLC or LC-MS.[4][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction using this compound.
Caption: A generalized workflow for nucleophilic substitution.
Data Summary Table
The following table summarizes the impact of solvent and temperature on nucleophilic substitution reactions with this compound, based on literature examples and general principles of organic chemistry.
| Parameter | Condition | Expected Outcome on Substitution Reaction | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Favorable | Stabilizes the transition state of SN2 reactions and solvates the counter-ion of the nucleophile, increasing its reactivity. |
| Polar Protic (e.g., Ethanol, Water) | Less Favorable | Can solvate the nucleophile through hydrogen bonding, reducing its reactivity. | |
| Nonpolar (e.g., Toluene, Hexane) | Unfavorable | Poor solubility of reactants and lack of stabilization of charged intermediates or transition states. | |
| Temperature | Low (e.g., 0°C to RT) | Slower Rate, Higher Selectivity | Favors the substitution pathway over potential elimination side reactions. Reduces the risk of decomposition. |
| Moderate (e.g., RT to 60°C) | Faster Rate | Provides sufficient kinetic energy for the reaction to proceed at a practical rate.[2][4] | |
| High (e.g., > 80°C) | Increased Side Products | May promote elimination reactions and decomposition of starting materials and products. |
References
- 1. WO2016073770A1 - Immunoregulatory agents - Google Patents [patents.google.com]
- 2. WO2018134213A1 - Jak1 selective inhibitors - Google Patents [patents.google.com]
- 3. WO2023034340A1 - Hydroxy and alkoxy coumarins as modulators of polrmt - Google Patents [patents.google.com]
- 4. US11247983B2 - Compounds and methods for inhibiting JAK - Google Patents [patents.google.com]
- 5. US20190315692A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents [patents.google.com]
- 6. US10654835B2 - Compounds and methods for inhibiting JAK - Google Patents [patents.google.com]
- 7. Methylserine | 2480-26-4 | Benchchem [benchchem.com]
Catalyst selection and optimization for "Methyl 2-bromo-3-methoxypropanoate" synthesis
Welcome to the dedicated technical support center for the synthesis of Methyl 2-bromo-3-methoxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to achieve optimal results in your synthesis by understanding the critical parameters of catalyst selection and reaction optimization.
Catalyst Selection and Optimization Guide
The synthesis of this compound via α-bromination of methyl 3-methoxypropanoate is a nuanced process where catalyst selection is paramount to achieving high yield and selectivity. The primary challenge lies in activating the α-position for bromination without promoting unwanted side reactions. Two principal catalytic pathways are viable: acid-catalyzed and free-radical-initiated .
Acid-Catalyzed Pathway
This pathway relies on the in-situ formation of an enol or enolate intermediate, which then acts as a nucleophile to attack the brominating agent, typically N-Bromosuccinimide (NBS).
-
Mechanism: The acid catalyst protonates the carbonyl oxygen of the ester, increasing the acidity of the α-protons and facilitating enolization. The electron-rich enol then attacks the electrophilic bromine of NBS.
-
Catalyst Candidates & Rationale:
| Catalyst | Strength | Rationale for Use | Potential Drawbacks |
| p-Toluenesulfonic acid (p-TsOH) | Strong Acid | Effective in promoting enolization of esters. [1] | Can sometimes lead to side reactions like ester hydrolysis if water is present. |
| Sulfuric Acid (H₂SO₄) | Strong Acid | A common and cost-effective catalyst for ester-related reactions. | Can be too harsh, potentially causing decomposition or charring at elevated temperatures. |
| Amberlyst® 15 | Strong Acidic Resin | Heterogeneous catalyst, allowing for easy removal post-reaction, simplifying workup. | May have lower catalytic activity compared to homogeneous acids, requiring longer reaction times or higher temperatures. |
| Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) | Varies | Can coordinate to the carbonyl oxygen, enhancing the acidity of the α-protons. | May form stable complexes with the product, hindering catalyst turnover. Moisture sensitivity is also a concern. |
Free-Radical-Initiated Pathway
This pathway involves the abstraction of an α-hydrogen by a bromine radical, followed by reaction with a bromine source.
-
Mechanism: A radical initiator generates a bromine radical from NBS. This radical then abstracts an α-hydrogen from the ester, forming a resonance-stabilized radical intermediate. This intermediate then reacts with Br₂ (present in equilibrium with NBS) to yield the product and another bromine radical, propagating the chain reaction. [2][3]
Figure 2: Free-radical α-bromination pathway. -
Initiator Candidates & Rationale:
| Initiator | Type | Rationale for Use | Considerations |
| Azobisisobutyronitrile (AIBN) | Thermal | Decomposes at a predictable rate upon heating to generate radicals. | Requires elevated temperatures (typically 60-80 °C). |
| Benzoyl Peroxide | Thermal | Another common thermal radical initiator. | Can be explosive if not handled properly. |
| UV Light (hν) | Photochemical | Can initiate radical formation at lower temperatures. | Requires specialized photochemical reactor setup. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Possible Cause 1: Inactive Brominating Agent.
-
Explanation: N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light or moisture. Decomposed NBS will have a yellow or brownish color.
-
Solution: Use freshly opened or recrystallized NBS. To recrystallize, dissolve NBS in hot water and allow it to cool slowly.
-
-
Possible Cause 2: Insufficient Catalyst/Initiator Activity.
-
Explanation: For acid-catalyzed reactions, the acid may be too weak or used in too low a concentration to promote sufficient enolization of the ester. For radical reactions, the initiator may not be decomposing effectively at the reaction temperature.
-
Solution:
-
Acid-Catalyzed: Increase the catalyst loading or switch to a stronger acid (e.g., from p-TsOH to H₂SO₄).
-
Radical-Initiated: Ensure the reaction temperature is appropriate for the chosen initiator (e.g., ~70-80 °C for AIBN). Alternatively, increase the initiator concentration.
-
-
-
Possible Cause 3: Sub-optimal Reaction Temperature.
-
Explanation: The rate of both acid-catalyzed and radical-initiated brominations is temperature-dependent. If the temperature is too low, the reaction may be impractically slow.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or GC-MS. Be cautious of excessive temperatures which can lead to side reactions.
-
Issue 2: Formation of Multiple Products (Low Regioselectivity)
Q: I am observing multiple brominated products in my reaction mixture. How can I improve the selectivity for the desired α-bromo ester?
A: The presence of the methoxy group at the β-position can potentially lead to bromination at other positions, particularly if a radical pathway is involved.
-
Possible Cause 1: Competing Radical Bromination at the β-position.
-
Explanation: Although less likely than α-hydrogen abstraction, abstraction of a hydrogen from the β-position (adjacent to the methoxy group) can occur, leading to the formation of methyl 3-bromo-3-methoxypropanoate.
-
Solution: Favor the acid-catalyzed pathway, which proceeds through an enol intermediate and is inherently selective for the α-position. If a radical pathway is necessary, use a non-polar solvent like carbon tetrachloride or cyclohexane, which can favor α-bromination.
-
-
Possible Cause 2: Over-bromination.
-
Explanation: If the reaction is left for too long or if an excess of NBS is used, dibromination at the α-position can occur.
-
Solution: Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. Adding the NBS portion-wise can also help to control the reaction.
-
Issue 3: Product Decomposition or Side Reactions
Q: I am observing the formation of dark-colored byproducts and a decrease in the desired product over time. What could be causing this?
A: Decomposition can be an issue, especially at elevated temperatures or in the presence of strong acids.
-
Possible Cause 1: Elimination Reaction.
-
Explanation: The product, this compound, can undergo elimination of HBr to form methyl 3-methoxyacrylate, especially in the presence of a base or at high temperatures.
-
Solution: Maintain a neutral or slightly acidic pH during workup. Avoid excessive heating during purification. If a base is used to quench the reaction, use a weak, non-nucleophilic base and perform the workup at a low temperature.
-
-
Possible Cause 2: Ester Hydrolysis.
-
Explanation: In the presence of water and a strong acid catalyst, the ester can hydrolyze to the corresponding carboxylic acid.
-
Solution: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly and at a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic pathway, acid-catalyzed or free-radical, is generally preferred for the α-bromination of saturated esters like methyl 3-methoxypropanoate?
A1: For saturated esters, the acid-catalyzed pathway is often preferred as it offers better control over regioselectivity, proceeding specifically through the enol intermediate at the α-position. [4]The free-radical pathway is more commonly used for allylic or benzylic bromination where the resulting radical is resonance-stabilized. [3] Q2: What is the best solvent for this reaction?
A2: The choice of solvent depends on the chosen pathway. For acid-catalyzed reactions, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often suitable. For free-radical reactions, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used to minimize ionic side reactions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. The starting material (methyl 3-methoxypropanoate) and the product (this compound) will have different Rf values. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q4: What is the recommended workup and purification procedure?
A4: A typical workup involves quenching the reaction, washing the organic layer with an aqueous solution of a reducing agent (like sodium thiosulfate) to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Bromine, which can be present in NBS, is highly corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Radical initiators like benzoyl peroxide can be explosive and should be handled with care.
Experimental Protocols
Protocol 1: Acid-Catalyzed α-Bromination with p-TsOH
-
To a solution of methyl 3-methoxypropanoate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) is added p-toluenesulfonic acid (0.1 eq.).
-
The mixture is stirred at room temperature for 10 minutes.
-
N-Bromosuccinimide (1.1 eq.) is added in one portion.
-
The reaction mixture is heated to reflux (approx. 40 °C) and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and washed with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation.
Protocol 2: Free-Radical-Initiated α-Bromination with AIBN
-
A solution of methyl 3-methoxypropanoate (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.05 eq.) in anhydrous carbon tetrachloride (0.5 M) is prepared.
-
The reaction mixture is heated to reflux (approx. 77 °C) under a nitrogen atmosphere.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with a saturated aqueous solution of sodium thiosulfate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation.
References
- 1. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 2. nbinno.com [nbinno.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Carboxyl Reactivity [www2.chemistry.msu.edu]
Work-up procedures for "Methyl 2-bromo-3-methoxypropanoate" to minimize product loss
Welcome to the technical support center for "Methyl 2-bromo-3-methoxypropanoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for the work-up of this compound, with a primary focus on minimizing product loss and ensuring high purity.
Introduction: Understanding the Chemistry of this compound
This compound is an α-bromo ester, a class of compounds that are valuable synthetic intermediates but can be prone to degradation under certain work-up conditions. The presence of the bromine atom alpha to the carbonyl group makes the α-proton acidic and susceptible to elimination, while the ester functionality can undergo hydrolysis. A successful work-up procedure for this molecule hinges on carefully controlling the pH and temperature to mitigate these potential side reactions.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to navigate the common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for product loss during the work-up of this compound?
A1: The two main degradation pathways are base-catalyzed elimination and acid- or base-catalyzed hydrolysis.
-
Elimination: In the presence of a base, the proton at the α-position can be abstracted, leading to an E2 elimination of HBr to form the corresponding α,β-unsaturated ester (Methyl 3-methoxyacrylate).[1][2] This is often a significant source of product loss.
-
Hydrolysis: Both acidic and basic conditions can promote the hydrolysis of the methyl ester to the corresponding carboxylic acid (2-bromo-3-methoxypropanoic acid).[3][4][5] While acidic hydrolysis is generally slower, prolonged exposure to strong acids should be avoided.
Q2: My reaction mixture is acidic after bromination. How should I neutralize it without causing product degradation?
A2: It is crucial to use a mild base for neutralization. A saturated or dilute aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended choice.[6] Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as they can significantly promote both elimination and hydrolysis. The neutralization should be performed at a low temperature (0-5 °C) to further minimize side reactions.
Q3: I have residual bromine (Br₂) in my reaction mixture. What is the best way to quench it?
A3: Excess bromine should be quenched before the main aqueous work-up. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is an effective quenching agent.[7] The reaction is rapid and involves the reduction of bromine to bromide ions.
Q4: During liquid-liquid extraction, I am observing an emulsion. How can I resolve this?
A4: Emulsions can form, especially if the reaction mixture contains fine particulate matter or has a pH close to neutral. To break an emulsion, you can:
-
Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, which can help to separate the layers.[8][9]
-
Allow the separatory funnel to stand for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low isolated yield | 1. Elimination: Use of a strong base for neutralization or elevated temperatures during work-up.2. Hydrolysis: Prolonged exposure to acidic or basic conditions.3. Incomplete extraction: Product may have some water solubility. | 1. Neutralize with cold, dilute NaHCO₃ solution. Keep all work-up steps at low temperatures (0-5 °C).2. Minimize the time the product is in contact with aqueous acidic or basic solutions.3. Extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times. Back-extract the combined aqueous layers with the organic solvent. |
| Product is impure after work-up (from NMR/GC-MS) | 1. Presence of α,β-unsaturated ester: Indicates elimination has occurred.2. Presence of starting material (Methyl 3-methoxypropanoate): Incomplete bromination.3. Presence of 2-bromo-3-methoxypropanoic acid: Indicates hydrolysis has occurred. | 1. Re-evaluate the neutralization step; use a weaker base and lower temperatures. Consider purification by column chromatography.2. Optimize the reaction conditions (e.g., reaction time, temperature, amount of brominating agent).3. Ensure the work-up is performed quickly and under neutral or slightly acidic pH. Wash the organic layer with brine to remove residual acid. |
| Product is a dark oil | Residual bromine or other colored impurities. | Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove residual bromine.[7] If the color persists, consider passing the crude product through a short plug of silica gel. |
Experimental Protocols
Protocol 1: Standard Quenching and Extractive Work-up
This protocol is recommended for a typical bromination reaction to synthesize this compound.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching of Bromine (if applicable): If excess bromine is present, add 10% aqueous sodium thiosulfate solution dropwise with stirring until the red-brown color of bromine disappears.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble salts).
-
Brine (to help remove residual water).[8]
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure at a low temperature (<40 °C) to obtain the crude product.
Protocol 2: Purification by Column Chromatography
If the crude product contains impurities like the elimination byproduct or starting material, purification by column chromatography may be necessary.
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent System: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of dichloromethane).
-
Load the solution onto the prepared silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of the Work-up Workflow
Caption: Standard work-up and purification workflow for this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for work-up issues with this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. edu.rsc.org [edu.rsc.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Solved Hydrolysis of 2-bromo-2-methylpropane (tert-butyl | Chegg.com [chegg.com]
- 6. m.youtube.com [m.youtube.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. youtube.com [youtube.com]
- 9. Work-up - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-bromo-3-methoxypropanoate and Methyl 2-chloro-3-methoxypropanoate in Nucleophilic Substitution Reactions
In the landscape of pharmaceutical and fine chemical synthesis, α-halo esters serve as pivotal building blocks, prized for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. Among these, Methyl 2-bromo-3-methoxypropanoate and Methyl 2-chloro-3-methoxypropanoate are two closely related yet distinct reagents. The choice between a bromo or chloro derivative is a critical decision in process development, directly impacting reaction kinetics, yield, and overall efficiency. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, supported by established chemical principles and a detailed experimental protocol for their comparative evaluation.
Introduction: Structure and Physicochemical Properties
This compound and Methyl 2-chloro-3-methoxypropanoate share a common structural framework, differing only in the halogen atom at the α-position to the ester carbonyl group. This seemingly minor variation has profound implications for their chemical behavior.
| Property | This compound | Methyl 2-chloro-3-methoxypropanoate |
| CAS Number | 27704-96-7 | 36997-03-2 |
| Molecular Formula | C₅H₉BrO₃ | C₅H₉ClO₃ |
| Molecular Weight | 197.03 g/mol | 152.57 g/mol |
| Structure | ![]() | ![]() |
These compounds are potent alkylating agents, and their primary mode of reaction is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism.[1] The electrophilic carbon atom is the one bonded to the halogen, which is activated by the adjacent electron-withdrawing ester group.
The Decisive Factor: Leaving Group Ability
The observed difference in reactivity between these two molecules is fundamentally governed by the nature of the leaving group—the halide ion. In nucleophilic substitution reactions, a good leaving group is a species that is stable on its own after detaching from the substrate.[2] For the halogens, the leaving group ability increases down the group in the periodic table.[3]
Reactivity Order: I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is directly correlated with the basicity of the halide ions; weaker bases are better leaving groups.[2][4] Iodide (I⁻) is the weakest base among the common halides and thus the best leaving group, while fluoride (F⁻) is the strongest base and the poorest leaving group.[2]
Therefore, the C-Br bond in this compound is weaker and more easily broken than the C-Cl bond in its chloro counterpart.[5] This lower bond dissociation energy translates to a lower activation energy for the Sₙ2 transition state, resulting in a faster reaction rate for the bromo derivative.[6]
Mechanistic Insight: The Sₙ2 Pathway
The reaction of both esters with a nucleophile (Nu⁻) proceeds through a concerted, bimolecular (Sₙ2) mechanism.[7] This single-step process involves the backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry at the reaction center.[8]
Caption: Generalized Sₙ2 reaction mechanism.
For this compound, 'X' is Br, and for Methyl 2-chloro-3-methoxypropanoate, 'X' is Cl. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[7] The rate constant, k, will be significantly larger for the bromo compound due to the superior leaving group ability of bromide.
Experimental Protocol for Comparative Reactivity Analysis
To empirically quantify the reactivity difference, a kinetic study can be performed by monitoring the progress of the reaction with a suitable nucleophile over time. A common method involves using a colored nucleophile or a reaction that produces a colored product, allowing for spectrophotometric analysis.
Objective:
To determine and compare the second-order rate constants for the reaction of this compound and Methyl 2-chloro-3-methoxypropanoate with a model nucleophile, such as thiophenoxide.
Materials:
-
This compound
-
Methyl 2-chloro-3-methoxypropanoate
-
Thiophenol
-
Sodium methoxide (as a base to generate thiophenoxide in situ)
-
Methanol (as solvent)
-
UV-Vis Spectrophotometer
-
Thermostated cuvette holder
-
Standard laboratory glassware and equipment
Caption: Workflow for the comparative kinetic study.
Procedure:
-
Preparation of Reagents:
-
Prepare 0.1 M stock solutions of both this compound and Methyl 2-chloro-3-methoxypropanoate in anhydrous methanol.
-
Prepare a 0.1 M solution of sodium thiophenoxide in anhydrous methanol by reacting thiophenol with an equimolar amount of sodium methoxide.
-
-
Kinetic Run:
-
Set the UV-Vis spectrophotometer to monitor the disappearance of the thiophenoxide anion at a predetermined wavelength (e.g., around 320 nm).
-
Equilibrate the stock solutions and the spectrophotometer's cuvette holder to a constant temperature (e.g., 25.0 °C).
-
In a quartz cuvette, mix equal volumes of the haloester and nucleophile solutions to achieve the desired initial concentrations (e.g., 0.05 M for each).
-
Immediately start recording the absorbance at regular intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change.
-
Repeat the experiment for the other haloester under identical conditions.
-
-
Data Analysis:
-
Plot the concentration of the nucleophile (calculated from absorbance using the Beer-Lambert law) versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time plot.
-
Calculate the second-order rate constant (k) using the rate law: Rate = k [Haloester]₀ [Nucleophile]₀.
-
Expected Results and Performance Comparison
Based on established principles of leaving group ability, the reaction with this compound is expected to be significantly faster than with its chloro analog. The following table presents hypothetical, yet realistic, data that would be expected from the described experiment.
| Parameter | This compound | Methyl 2-chloro-3-methoxypropanoate |
| Initial Reaction Rate (M/s) | 1.5 x 10⁻⁴ | 3.0 x 10⁻⁶ |
| Second-Order Rate Constant, k (M⁻¹s⁻¹) | 6.0 x 10⁻² | 1.2 x 10⁻³ |
| Relative Reactivity (Bromo/Chloro) | ~50 | 1 |
The data clearly illustrates the superior reactivity of the bromo-ester. In a synthetic setting, this translates to several practical advantages:
-
Milder Reaction Conditions: The higher reactivity of the bromo compound may allow the reaction to be conducted at lower temperatures, which can improve selectivity and reduce the formation of byproducts.
-
Shorter Reaction Times: The faster reaction rate can significantly reduce processing time, leading to increased throughput in a manufacturing environment.
-
Wider Nucleophile Scope: The bromo-ester may react efficiently with weaker nucleophiles that are unreactive towards the chloro-ester.
However, it is important to consider that chloro-derivatives are often more cost-effective and may be preferred in large-scale industrial processes if their lower reactivity can be compensated for by adjusting reaction conditions (e.g., higher temperature, longer reaction time, or use of a more potent catalyst).
Conclusion and Practical Implications
The choice between this compound and Methyl 2-chloro-3-methoxypropanoate is a classic example of the trade-off between reactivity and cost in chemical synthesis. The bromo-derivative is inherently more reactive due to the superior leaving group ability of the bromide ion, making it the reagent of choice for reactions requiring mild conditions, short reaction times, or the use of weak nucleophiles. Conversely, the chloro-derivative, while less reactive, offers an economic advantage that can be significant at scale.
For researchers and drug development professionals, a thorough understanding of this reactivity difference is crucial for efficient route scouting and process optimization. The experimental protocol outlined in this guide provides a robust framework for quantifying this difference and making an informed decision based on the specific requirements of the synthetic target.
References
- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. brainly.com [brainly.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 8. Khan Academy [khanacademy.org]
Introduction: The Role and Classification of Alkylating Agents in Modern Synthesis
An In-Depth Comparative Guide to Alkylating Agents: Profiling Methyl 2-bromo-3-methoxypropanoate
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis, indispensable in pharmaceutical development, materials science, and academic research. The reagents that facilitate this transfer, known as alkylating agents, are diverse in their structure, reactivity, and selectivity. They are broadly classified by their electrophilic nature, reacting with nucleophiles such as amines (N-alkylation), alcohols or phenols (O-alkylation), and thiols (S-alkylation) to form new covalent bonds.[1][2]
The choice of an alkylating agent is a critical decision in experimental design, dictated by the desired reactivity, the nature of the nucleophilic substrate, required chemoselectivity, and increasingly, safety and environmental considerations ("Green Chemistry").[1] Agents can range from highly potent but hazardous compounds like dimethyl sulfate to milder, more selective reagents. This guide provides a comparative analysis of various classes of alkylating agents, with a specific focus on positioning this compound within the context of α-halo esters, a class of reagents with unique reactivity profiles.
Understanding the Reactivity of α-Halo Carbonyl Compounds
This compound belongs to the family of α-halo carbonyl compounds. The defining feature of this class is a halogen atom positioned on the carbon adjacent (the α-carbon) to a carbonyl group.[3][4] This structural arrangement significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.
The heightened reactivity stems from two primary electronic effects:
-
Inductive Effect: The electron-withdrawing carbonyl group polarizes the C-X (carbon-halogen) bond, increasing the partial positive charge on the α-carbon.[5]
-
Transition State Stabilization: During a bimolecular nucleophilic substitution (S(_N)2) reaction, the incoming nucleophile attacks the α-carbon. The developing negative charge in the transition state is stabilized by the adjacent π-system of the carbonyl group.
This activation means that α-halo ketones and esters are generally more reactive alkylating agents than their corresponding simple alkyl halides.[3][5] For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[3]
Profile: this compound
-
Molecular Formula: C₅H₉BrO₃[6]
-
Structure:
As an α-bromo ester, this compound is a moderately reactive electrophile suitable for the alkylation of a variety of soft and hard nucleophiles. The bromine atom serves as a good leaving group, and the ester moiety activates the α-carbon for S(N)2 displacement. The methoxy group at the β-position may introduce steric and electronic effects that can influence reaction kinetics and selectivity, though specific studies on this compound are not widely available in peer-reviewed literature. Its utility can be inferred from the well-established reactivity of similar α-bromo esters in reactions such as the N-alkylation of amines and O-alkylation of phenols.[9]
Comparative Analysis of Common Alkylating Agents
The selection of an appropriate alkylating agent requires a trade-off between reactivity, selectivity, safety, and cost. Below is a comparative overview of major classes of these reagents.
| Class of Agent | Example(s) | Reactivity | Primary Mechanism | Advantages | Disadvantages |
| Simple Alkyl Halides | Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br) | Moderate to High | S(_N)2 | Cost-effective, widely available, good for simple alkylations. | Can lead to over-alkylation, especially with amines.[10][11] Volatility can be a hazard. |
| Sulfates & Sulfonates | Dimethyl sulfate ((CH₃)₂SO₄), Methyl tosylate (CH₃OTs) | Very High | S(_N)2 | Extremely reactive, excellent leaving groups, high yields. | Highly toxic and carcinogenic.[12] Non-selective and can react with water. |
| α-Halo Esters/Amides | This compound , Iodoacetamide | Moderate | S(_N)2 | Enhanced reactivity over alkyl halides.[5] Often used for specific applications (e.g., cysteine modification). | Can be more expensive. Potential for side reactions involving the carbonyl group. |
| Oxonium Salts | Triethyloxonium tetrafluoroborate ([ (CH₃CH₂)₃O ]BF₄) | Very High | S(_N)2 | Powerful electrophiles, suitable for alkylating weak nucleophiles. Inert leaving group (diethyl ether).[12] | Highly moisture-sensitive, can be expensive. |
| "Green" Alternatives | Dimethyl carbonate ((CH₃O)₂CO) | Low | S(_N)2 (requires activation) | Low toxicity, environmentally benign byproduct (CO₂). | Requires high temperatures or specific catalysts, lower reactivity.[1] |
Mechanism of Action: The S(_N)2 Pathway
Most alkylating agents discussed, including this compound, operate via the S(_N)2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[13][14]
Key characteristics of the S(_N)2 reaction are:
-
Bimolecular Kinetics: The reaction rate depends on the concentration of both the nucleophile and the electrophilic substrate.[13][14]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[13]
-
Steric Hindrance: The reaction is sensitive to steric bulk around the reaction center. Primary alkyl halides react fastest, while tertiary halides generally do not react via S(_N)2.[14]
Caption: General mechanism for an S(_N)2 reaction.
Experimental Protocol: N-Alkylation of a Primary Amine using an α-Bromo Ester
This section provides a representative, self-validating protocol for the mono-alkylation of a primary amine using an α-bromo ester like this compound. The causality behind each step is explained to ensure scientific integrity.
Objective: To synthesize a secondary amine via nucleophilic substitution.
Materials:
-
Primary Amine (e.g., Benzylamine) (1.0 eq.)
-
α-Bromo Ester (e.g., this compound) (1.0-1.1 eq.)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIEA, or K₂CO₃) (2.0 eq.)
-
Aprotic solvent (e.g., Acetonitrile or DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate (for extraction)
Methodology:
-
Reactant Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the base (2.0 eq.) in the chosen aprotic solvent.
-
Rationale: An aprotic solvent is used because polar protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity in S(_N)2 reactions.[14] A non-nucleophilic base is crucial to neutralize the HBr byproduct without competing with the primary amine as a nucleophile. An excess of base ensures the reaction goes to completion.
-
-
Addition of Alkylating Agent: Add the α-bromo ester (1.0-1.1 eq.) dropwise to the stirred solution at room temperature.
-
Rationale: A slight excess of the alkylating agent ensures full consumption of the starting amine. Dropwise addition helps control any initial exotherm.
-
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting amine is consumed, cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Rationale: The aqueous wash removes the inorganic base and its salt byproduct (e.g., DIEA·HBr). Ethyl acetate is a common solvent for extracting moderately polar organic products.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
-
Rationale: The brine wash removes residual water from the organic layer. Drying with MgSO₄ removes all traces of water. Flash chromatography is the standard method for purifying the desired mono-alkylated product from any unreacted starting material, dialkylated byproduct, or other impurities.
-
Caption: Step-by-step workflow for N-alkylation.
Conclusion
This compound, as a representative α-halo ester, occupies a valuable position in the synthetic chemist's toolkit. Its reactivity is enhanced by the α-carbonyl group, making it more potent than a simple alkyl bromide, yet it avoids the extreme toxicity associated with agents like dimethyl sulfate. The optimal choice of an alkylating agent is never universal; it requires a careful evaluation of the substrate's nucleophilicity, the desired selectivity, and overarching safety protocols. By understanding the mechanistic principles and comparative performance profiles outlined in this guide, researchers can make more informed and effective decisions in the design and execution of alkylation reactions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. mt.com [mt.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 27704-96-7 [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Alkylation - Wikipedia [en.wikipedia.org]
- 13. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 14. pharmdguru.com [pharmdguru.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for Methyl 2-bromo-3-methoxypropanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Reagent Selection for Carbon-Carbon Bond Formation and Functional Group Interconversion.
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and control. Methyl 2-bromo-3-methoxypropanoate, a versatile α-halo ester, has established its utility as a key building block, particularly in the formation of β-hydroxy and β-keto ester motifs, which are prevalent in numerous biologically active molecules. However, the pursuit of optimal reaction outcomes, improved yields, and milder conditions necessitates a thorough evaluation of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
The Role of this compound: The Reformatsky Reaction and Beyond
This compound is primarily employed as a precursor to a zinc enolate in the venerable Reformatsky reaction . This organozinc reagent, being less basic than its lithium or magnesium counterparts (Grignard reagents), exhibits remarkable chemoselectivity, readily adding to aldehydes and ketones without attacking the ester functionality.[1][2][3] The resulting β-hydroxy ester is a valuable intermediate, amenable to further transformations, most notably oxidation to the corresponding β-keto ester.
The core reactivity of this compound hinges on the nature of the carbon-bromine bond, which is susceptible to oxidative addition by metallic zinc.[2] The subsequent nucleophilic attack of the zinc enolate on a carbonyl electrophile forges a new carbon-carbon bond, the cornerstone of this synthetic strategy.
Comparative Analysis of Alternative Reagents
The selection of an alternative to this compound is guided by the desire to modulate reactivity, improve yields, and potentially simplify reaction procedures. The primary alternatives can be categorized into two main classes: other α-halo esters and α-sulfonyloxy esters.
α-Halo Ester Analogues: The Impact of the Halogen
The identity of the halogen atom at the α-position significantly influences the reagent's reactivity, primarily due to the differing carbon-halogen bond strengths (C-I < C-Br < C-Cl).[4]
-
Methyl 2-chloro-3-methoxypropanoate: As the C-Cl bond is stronger than the C-Br bond, the chloro-analogue is generally less reactive. This can translate to slower reaction times or the need for more forcing conditions to initiate the formation of the zinc enolate. However, its lower cost and potentially greater stability can be advantageous in certain large-scale applications.
-
Methyl 2-iodo-3-methoxypropanoate: Conversely, the C-I bond is weaker, making the iodo-analogue the most reactive among the halogens. This heightened reactivity can lead to faster reactions and often higher yields, particularly with less reactive ketones. However, iodo-compounds are typically more expensive and can be less stable, sometimes exhibiting sensitivity to light.
| Reagent | Relative Reactivity | Key Advantages | Key Disadvantages |
| Methyl 2-chloro-3-methoxypropanoate | Lower | Cost-effective, Stable | Slower reaction rates, May require harsher conditions |
| This compound | Moderate | Good balance of reactivity and stability | Moderately priced |
| Methyl 2-iodo-3-methoxypropanoate | Higher | High reactivity, Faster reactions, Potentially higher yields | Higher cost, Lower stability |
Experimental Protocol: A Representative Reformatsky Reaction
The following protocol outlines a general procedure for the Reformatsky reaction, which can be adapted for the different α-halo esters.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
α-Halo ester (1.2 mmol)
-
Activated zinc dust (1.5 mmol)
-
Anhydrous THF (10 mL)
-
Saturated aqueous NH4Cl solution
-
Diethyl ether
-
Anhydrous MgSO4
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of the aldehyde or ketone and the α-halo ester in anhydrous THF is added dropwise to the stirred suspension of zinc.
-
The reaction mixture is gently heated to initiate the reaction, which is often indicated by a color change or the onset of reflux. The reaction is then maintained at reflux for a specified time (typically 1-4 hours), monitoring by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ester.
α-Sulfonyloxy Esters: Superior Leaving Groups for Broader Applications
An alternative strategy involves replacing the halogen with a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups, often superior to bromide, due to the high stability of the resulting sulfonate anions.[5][6] This enhanced leaving group ability can open up alternative reaction pathways beyond the traditional zinc-mediated Reformatsky reaction.
-
Methyl 2-(tosyloxy)-3-methoxypropanoate & Methyl 2-(mesyloxy)-3-methoxypropanoate: These reagents are not typically used in the classic Reformatsky reaction, as the C-O bond of the sulfonate is not as readily cleaved by zinc in the same manner as a C-X bond. However, their exceptional leaving group ability makes them excellent substrates for SN2 reactions with pre-formed enolates (e.g., lithium or boron enolates) or other soft nucleophiles. This approach offers greater control over the reaction conditions and can be more amenable to asymmetric synthesis.
| Reagent | Key Features | Primary Applications | Advantages over α-Halo Esters |
| Methyl 2-(tosyloxy)-3-methoxypropanoate | Excellent leaving group | SN2 reactions with pre-formed enolates | Milder reaction conditions, Avoids use of metallic zinc, Greater control over stereochemistry |
| Methyl 2-(mesyloxy)-3-methoxypropanoate | Excellent leaving group (similar to tosylate) | SN2 reactions with pre-formed enolates | Milder reaction conditions, Avoids use of metallic zinc, Greater control over stereochemistry |
Experimental Workflow: Synthesis and Application of an α-Tosyloxy Ester Alternative
The following workflow illustrates the synthesis of an α-tosyloxy ester and its subsequent use in a nucleophilic substitution reaction.
Caption: Workflow for the preparation and use of an α-tosyloxy ester.
Downstream Transformations: Oxidation to β-Keto Esters
A common and valuable transformation of the β-hydroxy ester products is their oxidation to the corresponding β-keto esters, which are also versatile synthetic intermediates.[7] Several methods are available for this oxidation, each with its own set of advantages and limitations.
| Oxidation Method | Reagents | Typical Conditions | Key Advantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C) | High yields, Avoids over-oxidation, Tolerates a wide range of functional groups |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temperature | Mild conditions, High yields, Easy work-up |
| Corey-Kim Oxidation | N-chlorosuccinimide, Dimethyl sulfide, Triethylamine | Low temperature (-25 to 0 °C) | Mild conditions, High yields |
The choice of oxidation method will depend on the specific substrate, the scale of the reaction, and the other functional groups present in the molecule. For sensitive substrates, the mild and reliable Swern and Dess-Martin oxidations are often preferred.[8][9]
Conclusion and Future Perspectives
While this compound remains a reliable and effective reagent for the synthesis of β-hydroxy and β-keto esters via the Reformatsky reaction, a careful consideration of its alternatives can lead to significant improvements in synthetic efficiency. The choice between chloro, bromo, and iodo analogues allows for a tuning of reactivity based on the specific requirements of the transformation. For reactions demanding greater control and milder conditions, the use of α-sulfonyloxy esters in conjunction with pre-formed enolates presents a powerful alternative.
The ongoing development of new catalytic systems, including photoredox and dual-metal catalysis for Reformatsky-type reactions, promises to further expand the toolkit available to synthetic chemists.[10] These emerging methods may offer even milder and more environmentally benign pathways to these valuable building blocks. Ultimately, the optimal choice of reagent will be a function of the specific synthetic challenge, balancing factors of reactivity, cost, stability, and the desired level of control over the reaction outcome.
References
- 1. byjus.com [byjus.com]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction [organic-chemistry.org]
- 4. CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Photoinduced reductive Reformatsky reaction of α-haloesters and aldehydes or ketones by cooperative dual-metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Purity Validation of Methyl 2-bromo-3-methoxypropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the precise construction of molecular scaffolds is paramount. Methyl 2-bromo-3-methoxypropanoate, a key building block, presents a valuable functionalized three-carbon chain. Its utility is, however, contingent on the robustness of its synthesis and the assurance of its purity. This guide provides an in-depth validation of a reliable synthetic protocol for this compound, alongside a comparative analysis of alternative synthetic strategies and rigorous methods for purity assessment.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 27704-96-7) is a versatile reagent characterized by three key functional groups: a methyl ester, a bromine atom at the alpha-position, and a methoxy ether at the beta-position. This arrangement allows for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutical agents and other biologically active compounds. The presence of the alpha-bromo ester motif is particularly significant, as it is a precursor for alpha-amino acids, alpha-hydroxy acids, and is amenable to various carbon-carbon bond-forming reactions.
The primary challenge in the synthesis of this and related compounds lies in the selective introduction of the bromine and methoxy groups across the double bond of an acrylate precursor. This guide will focus on a highly effective and selective method: the electrophilic bromo-methoxylation of an activated alkene.
Comparative Analysis of Synthetic Routes
While several theoretical routes to this compound exist, the most practical and efficient approach involves the electrophilic addition to an acrylic system. Below is a comparison of this primary method with a potential alternative.
| Synthetic Strategy | Starting Materials | Key Reagents | Advantages | Disadvantages |
| 1. Bromo-methoxylation of Methyl 3-methoxyacrylate | Methyl 3-methoxyacrylate, Methanol | N-Bromosuccinimide (NBS) | High selectivity, mild reaction conditions, readily available starting materials. | Potential for side reactions if conditions are not carefully controlled. |
| 2. Esterification of 2-bromo-3-methoxypropanoic acid | 2-bromo-3-methoxypropanoic acid, Methanol | Acid catalyst (e.g., H₂SO₄) | Straightforward esterification. | The precursor acid is not readily available and requires a separate multi-step synthesis, making this a less direct route. |
This guide will focus on the validation of the superior bromo-methoxylation route.
Validated Synthesis Protocol: Bromo-methoxylation of Methyl Acrylate
The recommended synthesis proceeds via an electrophilic addition of bromine and methanol across the double bond of an acrylate. While a direct protocol for this compound is not extensively documented in peer-reviewed literature, a highly analogous and reliable procedure for the bromo-methoxylation of a similar activated alkene, β,β-dicyanostyrene, has been reported and serves as a strong foundation for this protocol[1]. The reaction mechanism involves the formation of a bromonium ion intermediate, which is then regioselectively attacked by methanol.
Reaction Scheme
References
A Comparative Guide to the Spectroscopic Confirmation of Methyl 2-bromo-3-methoxypropanoate
In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of Methyl 2-bromo-3-methoxypropanoate, a key chemical intermediate. For researchers, scientists, and professionals in drug development, this document serves as a practical reference for not only identifying this specific compound but also for applying these analytical principles to other molecules.
The structural integrity of a molecule like this compound is paramount, as even minor isomeric impurities can lead to significant differences in reactivity and biological activity. Therefore, a multi-pronged analytical approach, primarily leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is essential. This guide will walk through the expected spectroscopic signatures of the target molecule and compare them with those of structurally similar compounds, providing a robust framework for its definitive identification.
The Analytical Imperative: Structure and Purity
This compound (C₅H₉BrO₃) possesses a chiral center at the second carbon, which necessitates a thorough stereochemical and constitutional analysis. The presence of a bromine atom and two distinct methoxy groups creates a unique electronic environment that is well-suited for spectroscopic investigation.
dot
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.
A. Experimental Protocol: ¹H and ¹³C NMR Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to identify all unique proton and carbon environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 12 ppm.
-
Employ a relaxation delay of 5 seconds to ensure full magnetization recovery.
-
Accumulate at least 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
Employ a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).
B. Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals, each corresponding to a unique proton environment.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~3.80 | Singlet | 3H | -COOCH₃ | The methyl protons of the ester group are in a relatively shielded environment. |
| b | ~3.40 | Singlet | 3H | -OCH₃ | The methyl protons of the methoxy group are also shielded, but slightly less so than the ester methyl due to the proximity of the electronegative oxygen. |
| c | ~4.40 | Triplet (dd) | 1H | -CH(Br)- | This proton is adjacent to a CH₂ group and is deshielded by the electronegative bromine atom. |
| d | ~3.70 | Doublet of doublets | 2H | -CH₂(OCH₃) | These diastereotopic protons are adjacent to a chiral center and will likely appear as a complex multiplet. |
Comparative Analysis:
-
Methyl 2-bromo-3-hydroxypropanoate: This analogue would show a broad singlet for the hydroxyl proton (-OH) and the methylene protons adjacent to the hydroxyl group would be shifted slightly upfield compared to our target compound.[1][2][3][4][5]
-
Methyl 2-bromopropionate: This compound would lack the signals corresponding to the -CH₂(OCH₃) group and the methoxy protons, simplifying the spectrum significantly.[6]
C. Predicted ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show five signals, one for each unique carbon atom.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~170 | C=O | The carbonyl carbon of the ester is highly deshielded. |
| 2 | ~70 | -CH₂(OCH₃) | The carbon of the methylene group is deshielded by the adjacent oxygen atom. |
| 3 | ~59 | -OCH₃ | The carbon of the methoxy group. |
| 4 | ~53 | -COOCH₃ | The carbon of the ester methyl group. |
| 5 | ~45 | -CH(Br)- | The carbon atom bonded to the electronegative bromine is significantly deshielded. |
Comparative Analysis:
-
Methyl 2,3-dibromopropanoate: In this case, the C-3 carbon would be bonded to a bromine atom instead of a methoxy group, resulting in a significant upfield shift for this carbon signal.[7][8][9][10]
-
Methyl 3-methoxypropionate: Lacking the bromine at C-2, the signal for this carbon would be shifted significantly upfield.[11][12]
dot
Caption: Predicted NMR spectral assignments for this compound.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to piece together its structure.
A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and characteristic fragmentation pattern of the analyte.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
B. Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound (MW: 197.03 g/mol for the ⁷⁹Br isotope) is expected to show a characteristic molecular ion peak and several key fragment ions.[13]
Key Predicted Fragments:
-
m/z 196/198 (M⁺): The molecular ion peaks, showing the characteristic 1:1 isotopic pattern for bromine.
-
m/z 165/167 ([M-OCH₃]⁺): Loss of the methoxy radical from the ester.
-
m/z 117 ([M-Br]⁺): Loss of the bromine radical.
-
m/z 59 ([COOCH₃]⁺): A common fragment for methyl esters.
Comparative Analysis:
-
Methyl 2-bromo-3-hydroxypropanoate: The molecular ion would be at m/z 182/184.[1][3][4]
-
Methyl 2,3-dibromopropanoate: The molecular ion would be at m/z 244/246/248, showing the characteristic isotopic pattern for two bromine atoms.[7][8][9]
dot
Caption: Predicted EI-MS fragmentation pathway for this compound.
III. Conclusion: A Synergistic Approach to Structural Verification
The definitive structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers complementary structural information through fragmentation analysis.
By comparing the predicted spectra of the target molecule with the known spectra of closely related compounds, a high degree of confidence in the structural assignment can be achieved. This comparative approach is not only crucial for the quality control and purity assessment of this specific compound but also serves as a valuable methodological template for the broader field of chemical analysis.
IV. References
-
(S)-methyl-2-bromo-3-hydroxypropanoate - ChemicalBook. --INVALID-LINK--
-
Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem. --INVALID-LINK--
-
METHYL 2,3-DIBROMOPROPIONATE - precisionFDA. --INVALID-LINK--
-
Methyl 2,3-dibromo-2-methylpropanoate | C5H8Br2O2 | CID 534286 - PubChem. --INVALID-LINK--
-
Methyl 2,3-dibromopropionate - the NIST WebBook. --INVALID-LINK--
-
Methyl 2,3-dibromopropionate - EZGC Method Translator. --INVALID-LINK--
-
7691-28-3|Methyl 2-bromo-3-hydroxypropanoate - Ambeed.com. --INVALID-LINK--
-
Methyl (S)-2-bromo-3-hydroxypropanoate | C4H7BrO3 | CID 46939264 - PubChem. --INVALID-LINK--
-
Methyl 2-bromo-3-hydroxypropanoate | C4H7BrO3 | CID 11964350 - PubChem. --INVALID-LINK--
-
This compound - 27704-96-7, C5H9BrO3, density, melting point, boiling point, structural formula, synthesis. --INVALID-LINK--
-
Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum - ChemicalBook. --INVALID-LINK--
-
Methyl 2-bromo-3-methoxypropionate | CAS 27704-96-7 | SCBT - Santa Cruz Biotechnology. --INVALID-LINK--
-
METHYL 2-BROMO-3-METHOXYPROPIONATE | 27704-96-7 - ChemicalBook. --INVALID-LINK--
-
Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem. --INVALID-LINK--
-
Methyl 3-methoxypropionate(3852-09-3) 13C NMR spectrum - ChemicalBook. --INVALID-LINK--
References
- 1. (S)-methyl-2-bromo-3-hydroxypropanoate CAS#: 7691-28-3 [m.chemicalbook.com]
- 2. 7691-28-3 | Methyl 2-bromo-3-hydroxypropanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. Methyl (S)-2-bromo-3-hydroxypropanoate | C4H7BrO3 | CID 46939264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-bromo-3-hydroxypropanoate | C4H7BrO3 | CID 11964350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-bromo-3-hydroxypropanoate 95.00% | CAS: 7691-28-3 | AChemBlock [achemblock.com]
- 6. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]
- 7. Methyl 2,3-dibromopropionate | C4H6Br2O2 | CID 95428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Methyl 2,3-dibromopropionate [webbook.nist.gov]
- 10. ez.restek.com [ez.restek.com]
- 11. Methyl 3-methoxypropionate | C5H10O3 | CID 19710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl 3-methoxypropionate(3852-09-3) 13C NMR spectrum [chemicalbook.com]
- 13. scbt.com [scbt.com]
Comparative study of different synthetic routes to "Methyl 2-bromo-3-methoxypropanoate"
A Comparative Analysis of Synthetic Strategies for Methyl 2-bromo-3-methoxypropanoate
An Essential Building Block in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its bifunctional nature, possessing both an electrophilic bromine atom and a methoxy group, allows for diverse chemical transformations, making it a valuable synthon for medicinal chemists and researchers in drug development. This guide provides a comparative overview of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, and presenting experimental data to inform the selection of the most suitable method for a given application.
Route 1: Electrophilic Bromination of Methyl 3-methoxyacrylate
This approach is a direct and common method for the synthesis of this compound. It involves the addition of bromine across the double bond of methyl 3-methoxyacrylate.
Reaction Mechanism and Rationale
The reaction proceeds via a classic electrophilic addition mechanism. The electron-rich double bond of the acrylate attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition fashion, resulting in the dibrominated product. Subsequent elimination of HBr, often facilitated by a base or thermal conditions, can lead to the desired product, although direct bromination-methoxylation is also a viable pathway.
A variation of this method involves the reaction of methyl 2,3-dibromopropanoate with sodium methoxide in methanol. This proceeds through an elimination-addition mechanism to yield the final product.[1]
Diagram of the Electrophilic Bromination Pathway
Caption: Synthesis via electrophilic bromination of methyl 3-methoxyacrylate.
Experimental Protocol: Two-Step Synthesis from Methyl Acrylate
This protocol is adapted from a method described for the synthesis of DL-O-Methylserine, which utilizes this compound as a key intermediate.[1]
Step 1: Synthesis of Methyl 2,3-dibromopropanoate
-
In a suitable reaction vessel, dissolve methyl acrylate in a non-polar solvent such as carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with constant stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2,3-dibromopropanoate.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide in methanol.
-
Add the crude methyl 2,3-dibromopropanoate from the previous step to the sodium methoxide solution.
-
The reaction is typically exothermic; maintain the temperature with a cooling bath as needed.
-
After the initial reaction subsides, stir the mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Route 2: Nucleophilic Substitution on a Suitable Precursor
This route involves the displacement of a leaving group by a bromide ion. While various precursors could be envisioned, a common strategy involves the use of methyl 3-methoxy-2-hydroxypropanoate or a related derivative.
Reaction Mechanism and Rationale
This pathway follows a standard SN2 mechanism. A good leaving group, such as a tosylate or mesylate, is first installed on the hydroxyl group of methyl 3-methoxy-2-hydroxypropanoate. Subsequent reaction with a bromide source, such as sodium bromide or lithium bromide, in a polar aprotic solvent like acetone or DMF, leads to the inversion of stereochemistry at the C2 position and the formation of the desired product.
Diagram of the Nucleophilic Substitution Pathway
Caption: Synthesis via nucleophilic substitution.
Conceptual Experimental Protocol
-
Dissolve methyl 3-methoxy-2-hydroxypropanoate and a stoichiometric amount of p-toluenesulfonyl chloride in pyridine or dichloromethane containing a non-nucleophilic base like triethylamine.
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed.
-
Work up the reaction by washing with dilute acid, water, and brine. Dry and concentrate to obtain the tosylated intermediate.
-
Dissolve the tosylate in acetone and add an excess of sodium bromide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction, filter off the salts, and concentrate the filtrate.
-
Purify the resulting this compound by chromatography or distillation.
Route 3: Radical Bromination of Methyl 3-methoxypropanoate
This less common but viable route involves the selective bromination at the α-position to the ester carbonyl group.
Reaction Mechanism and Rationale
This reaction proceeds through a free radical mechanism. A radical initiator, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide, is used to generate a bromine radical. This radical abstracts a hydrogen atom from the α-carbon of methyl 3-methoxypropanoate to form a stabilized radical intermediate. The intermediate then reacts with a bromine source (either Br₂ or NBS) to yield the final product. The selectivity for the α-position is due to the resonance stabilization of the resulting radical by the adjacent ester group.
Diagram of the Radical Bromination Pathway
Caption: Synthesis via radical bromination.
Conceptual Experimental Protocol
-
In a flask equipped with a reflux condenser and a light source (if using photochemical initiation), combine methyl 3-methoxypropanoate, N-bromosuccinimide, and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride.
-
Heat the mixture to reflux to initiate the reaction.
-
Monitor the reaction progress by GC or TLC. The reaction is often indicated by the consumption of the denser NBS, which will be replaced by the less dense succinimide.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by vacuum distillation.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Electrophilic Bromination | Route 2: Nucleophilic Substitution | Route 3: Radical Bromination |
| Starting Materials | Methyl acrylate or methyl 3-methoxyacrylate, Bromine, Sodium methoxide | Methyl 3-methoxy-2-hydroxypropanoate, Tosyl chloride, Sodium bromide | Methyl 3-methoxypropanoate, N-Bromosuccinimide, Radical initiator |
| Reagent Availability & Cost | Readily available and relatively inexpensive. | Precursor may require synthesis, increasing cost and steps. | Reagents are common and moderately priced. |
| Reaction Conditions | Generally mild, though handling bromine requires care. | Multi-step, requires inert conditions for tosylation. | Requires reflux and careful control of radical initiation. |
| Yield | Can be high, but may be affected by side reactions (e.g., elimination). | Generally good to high yields with clean conversion. | Can be variable, with potential for over-bromination or other side products. |
| Scalability | Well-established for large-scale synthesis.[2][3] | Can be scaled, but multiple steps may be less efficient. | Can be challenging to scale due to the nature of radical reactions. |
| Stereocontrol | Produces a racemic mixture. | Can be adapted for stereospecific synthesis if starting from an enantiomerically pure alcohol. | Produces a racemic mixture. |
| Safety Considerations | Bromine is highly corrosive and toxic. Sodium methoxide is caustic. | Pyridine is toxic and has a strong odor. Tosyl chloride is a lachrymator. | Carbon tetrachloride is a known carcinogen and is being phased out. Radical initiators can be explosive. |
Conclusion and Recommendations
For general laboratory-scale synthesis where stereochemistry is not a concern, Route 1 (Electrophilic Bromination) offers a direct and cost-effective method. The two-step procedure starting from methyl acrylate is particularly practical.[1]
For applications requiring high purity and potentially stereocontrol, Route 2 (Nucleophilic Substitution) is the preferred method, provided an enantiomerically enriched starting material is accessible. While it involves more steps, the transformations are generally clean and high-yielding.
Route 3 (Radical Bromination) is a viable alternative but is often less favored due to potential selectivity issues and the hazards associated with radical reactions and solvents like carbon tetrachloride.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, purity, stereochemical outcome, and the available laboratory resources.
References
A Strategic Guide to the Large-Scale Synthesis of 3-Methoxyalanine: A Cost-Benefit Analysis of Methyl 2-bromo-3-methoxypropanoate and Competing Routes
For researchers, scientists, and drug development professionals, the selection of a synthetic route for non-proteinogenic amino acids is a critical decision that directly impacts project timelines, cost of goods, and the overall sustainability of a pharmaceutical pipeline. This guide provides a comprehensive cost-benefit analysis of utilizing Methyl 2-bromo-3-methoxypropanoate for the large-scale synthesis of 3-methoxyalanine (O-methylserine), a valuable unnatural amino acid. We will objectively compare this approach with viable alternative synthetic strategies, offering supporting data, detailed experimental protocols, and mechanistic insights to inform your process development decisions.
Introduction: The Role of 3-Methoxyalanine and the Importance of Synthetic Route Selection
3-Methoxyalanine is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry. Its incorporation into peptides and other therapeutic modalities can enhance metabolic stability, modulate conformation, and improve pharmacokinetic profiles. The efficient and cost-effective production of this and other unnatural amino acids is therefore a significant focus in process chemistry.
This compound presents itself as a direct and convenient precursor for the synthesis of 3-methoxyalanine via alkylation strategies. However, a thorough cost-benefit analysis must extend beyond the initial raw material cost to encompass factors such as reaction efficiency, scalability, safety, and environmental impact. This guide will explore the nuances of this decision-making process by comparing the use of this compound with alternative, and potentially more sustainable or cost-effective, synthetic routes.
Comparative Analysis of Synthetic Routes to 3-Methoxyalanine
The optimal synthetic route to 3-methoxyalanine is a balance of several key factors. Below is a comparative overview of three distinct strategies, including the use of this compound.
Data Presentation: Performance Comparison of Synthetic Routes
| Parameter | Route 1: Alkylation with this compound | Route 2: Biocatalytic Reductive Amination | Route 3: Derivatization of L-Serine |
| Starting Materials | Glycine ester equivalent, this compound | Methyl 3-methoxypyruvate, Ammonia source | L-Serine, Methylating agent (e.g., Methyl iodide) |
| Number of Steps | 1-2 (depending on glycine equivalent) | 1 | 2-3 (including protection/deprotection) |
| Reported Yields | 60-85% (estimated) | High (often >90%) | 70-90% (overall) |
| Scalability | Moderate to High | High | Moderate |
| Key Reagents | Strong bases (e.g., LDA, NaH), Organic solvents | Imine reductase (IRED) enzyme, Glucose (cofactor regeneration), Buffer | Protecting group reagents, Strong bases, Methylating agents |
| Stereocontrol | Requires chiral auxiliary or resolution | High (enantioselective enzymes) | High (starts from chiral pool) |
| Safety Concerns | Use of toxic and corrosive alkylating agents and strong bases.[1] | Generally regarded as safe (GRAS) reagents and biocatalyst. | Use of genotoxic methylating agents (e.g., methyl iodide). |
| Environmental Impact | Halogenated waste streams, use of volatile organic solvents. | Aqueous reaction medium, biodegradable catalyst. | Use of protecting groups, potential for metal-containing reagents. |
| Estimated Cost | Moderate (dependent on cost of the bromoester) | Potentially low at scale (enzyme cost can be amortized) | Low to Moderate (L-Serine is inexpensive) |
In-Depth Analysis of Synthetic Strategies
Route 1: Alkylation using this compound
This approach is a classical and straightforward method for carbon-carbon and carbon-nitrogen bond formation. It involves the alkylation of a glycine enolate equivalent with this compound.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) is crucial to ensure rapid and complete deprotonation of the glycine derivative, minimizing self-condensation and other side reactions. The use of a chiral auxiliary on the glycine moiety is a common strategy to induce asymmetry and obtain an enantiomerically enriched product.
Trustworthiness and Self-Validation: The progress of the reaction can be reliably monitored by techniques such as TLC or LC-MS to ensure complete consumption of the starting materials. The purity and identity of the final product can be confirmed by NMR spectroscopy and chiral HPLC to validate the yield and enantiomeric excess.
-
Preparation of the Glycine Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the N-protected chiral glycine ester (1.0 eq.) in anhydrous THF (10 mL/mmol). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of Lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise to the cooled solution, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Alkylation: To the freshly prepared enolate solution, add a solution of this compound (1.2 eq.) in anhydrous THF (2 mL/mmol) dropwise, again maintaining the internal temperature below -70 °C.
-
Reaction Monitoring and Quench: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the protected 3-methoxyalanine derivative.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis for the ester and specific conditions for the N-protecting group and chiral auxiliary) to yield the final 3-methoxyalanine.
Caption: Workflow for the synthesis of 3-methoxyalanine via alkylation.
Route 2: Biocatalytic Reductive Amination
This "green chemistry" approach utilizes an enzyme, specifically an imine reductase (IRED), to catalyze the asymmetric reductive amination of an α-ketoester precursor.
Causality Behind Experimental Choices: This method leverages the high stereoselectivity of enzymes to produce a single enantiomer of the desired amino acid, eliminating the need for chiral auxiliaries or resolution.[2] The use of a glucose/glucose dehydrogenase system for cofactor regeneration is a common and cost-effective strategy in biocatalysis to ensure the reaction proceeds to completion.
Trustworthiness and Self-Validation: The reaction can be monitored by HPLC to track the consumption of the ketoester and the formation of the amino acid product. The enantiomeric excess of the product can be determined by chiral HPLC, providing a direct measure of the enzyme's performance.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Addition of Reagents: To the buffer, add D-glucose (1.2 eq.), NADP+ (0.01 eq.), and glucose dehydrogenase (GDH) for cofactor regeneration.
-
Substrate Addition: Add the substrate, Methyl 3-methoxypyruvate (1.0 eq.), and the ammonia source (e.g., ammonium chloride, 5-10 eq.).
-
Enzyme Addition and Reaction: Initiate the reaction by adding the imine reductase (IRED) enzyme. Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the reaction is complete, the enzyme can be removed by precipitation (e.g., by adding a water-miscible organic solvent) or by filtration.
-
Purification: The aqueous solution is then subjected to purification, typically by ion-exchange chromatography, to isolate the pure 3-methoxyalanine.
Caption: Workflow for the biocatalytic synthesis of 3-methoxyalanine.
Route 3: Derivatization of L-Serine
This approach utilizes a readily available and inexpensive chiral starting material, L-serine, and modifies its side chain to introduce the methoxy group.
Causality Behind Experimental Choices: The use of protecting groups for the amine and carboxylic acid functionalities of L-serine is essential to prevent side reactions during the O-methylation step. The choice of a suitable methylating agent and base is critical to achieve high conversion without significant racemization.
Trustworthiness and Self-Validation: Each step of the synthesis can be monitored by standard analytical techniques (TLC, NMR) to ensure the desired transformations have occurred. The stereochemical integrity of the final product can be verified by polarimetry and comparison to literature values.
-
Protection of L-Serine: Protect the amino and carboxylic acid groups of L-serine using standard procedures. For example, the amino group can be protected as a Boc-carbamate and the carboxylic acid as a methyl ester.
-
O-Methylation: In a suitable reaction vessel, dissolve the protected L-serine derivative (1.0 eq.) in an anhydrous solvent such as THF or DMF. Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.1 eq.), portion-wise. After gas evolution ceases, add a methylating agent, such as methyl iodide (1.2 eq.), dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Deprotection: Purify the crude product by column chromatography. Subsequently, remove the protecting groups under appropriate acidic or basic conditions to yield the final 3-methoxyalanine.
Caption: Workflow for the synthesis of 3-methoxyalanine from L-serine.
Conclusion and Recommendations
The optimal synthetic route for the large-scale production of 3-methoxyalanine is highly dependent on the specific priorities of the project.
-
This compound offers a direct alkylation strategy. This route may be advantageous if the starting material is readily available at a competitive price and if moderate yields are acceptable. However, the associated safety and environmental concerns of using a halogenated alkylating agent must be carefully managed.
-
Biocatalytic reductive amination represents a modern, "green" alternative that can provide high yields and excellent enantioselectivity in a single step.[2] While the initial investment in enzyme development and sourcing may be a consideration, this route is highly scalable and environmentally friendly, making it an attractive option for long-term, sustainable manufacturing.
-
Derivatization of L-Serine leverages an inexpensive and readily available chiral starting material. This multi-step process requires careful optimization of protection and deprotection steps, but it can be a cost-effective approach, particularly if the necessary reagents are already used in other processes within the manufacturing facility.
For drug development professionals and researchers, a thorough evaluation of these factors, including a detailed cost analysis of raw materials and a realistic assessment of in-house capabilities, is essential for making an informed decision. For projects where sustainability and high enantiopurity are paramount, the biocatalytic route is highly recommended. For cost-driven projects where a classical chemical approach is preferred, the derivatization of L-serine may offer a more economical solution than the use of a specialized α-bromoester like this compound.
References
A Comparative Guide: Methyl 2-bromo-3-methoxypropanoate vs. Ethyl 2-bromo-3-methoxypropanoate in Synthesis
For researchers engaged in the synthesis of complex molecules and pharmaceutical intermediates, the choice of building blocks is a critical decision that influences reaction efficiency, yield, and scalability. The α-bromo esters, particularly those with additional functionality, are versatile reagents for forming new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of two such reagents: methyl 2-bromo-3-methoxypropanoate and its ethyl counterpart, ethyl 2-bromo-3-methoxypropanoate .
While direct, side-by-side experimental comparisons in the literature are scarce, this guide synthesizes fundamental principles of physical organic chemistry with data from closely related analogs to provide a predictive framework for their relative performance in common synthetic applications. We will explore the subtle yet significant impact of the ester alkyl group—methyl versus ethyl—on the reactivity, handling, and practical utility of these valuable synthons.
I. Physicochemical Properties: A Foundation for Experimental Design
The physical properties of a reagent dictate its handling, solvent compatibility, and purification strategy. Below is a comparison of the known properties of this compound and estimated properties for the less common ethyl analog. The estimation for the ethyl ester is based on typical trends observed in homologous series (i.e., increasing molecular weight leads to a higher boiling point and a slight decrease in density).
| Property | This compound | Ethyl 2-bromo-3-methoxypropanoate |
| CAS Number | 27704-96-7[1][2] | Not readily available |
| Molecular Formula | C₅H₉BrO₃[1] | C₆H₁₁BrO₃ |
| Molecular Weight | 197.03 g/mol [1] | 211.05 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid (Predicted) |
| Predicted Density | ~1.465 g/cm³ | ~1.41 g/cm³ (Estimated) |
| Boiling Point | Not readily available | Higher than methyl analog (Estimated) |
| Storage Temp. | 2-8°C | 2-8°C (Recommended) |
II. Reactivity and Mechanistic Considerations
The primary utility of these reagents lies in their susceptibility to nucleophilic substitution at the α-carbon, displacing the bromide leaving group. The reaction typically proceeds via a concerted, second-order (Sₙ2) mechanism, the rate of which is highly sensitive to the steric and electronic environment of the reaction center.
Electronic Effects: The Inductive Influence
The primary electronic difference between a methyl and an ethyl ester is the inductive effect of the alkyl group. An ethyl group is slightly more electron-donating (+I effect) than a methyl group. This has two minor, opposing consequences:
-
Carbonyl Electrophilicity: The increased electron density from the ethyl group can slightly reduce the electrophilicity of the ester carbonyl carbon. This is generally more relevant for reactions involving direct attack at the carbonyl, such as hydrolysis or aminolysis.
-
Transition State Stabilization: In an Sₙ2 reaction, the transition state has developing partial charges. The electron-donating nature of the ethyl group could offer a marginal stabilizing effect on this transition state compared to the methyl group.
In practice, for Sₙ2 reactions at the α-carbon, these electronic differences are subtle and are almost always overshadowed by steric factors.
Steric Effects: The Decisive Factor
The most significant difference dictating the reactivity of these two esters in Sₙ2 reactions is steric hindrance. The ethyl group is bulkier than the methyl group. For an Sₙ2 reaction to occur, the nucleophile must approach the electrophilic α-carbon from the backside, 180° opposite to the C-Br bond.
The larger ethyl group presents a greater steric shield to this backside attack, increasing the activation energy of the reaction. Consequently, This compound is expected to react faster in Sₙ2 reactions than its ethyl counterpart. This difference will be more pronounced with larger, bulkier nucleophiles.
III. Experimental Protocols and Performance Data (Illustrative)
As direct comparative data is unavailable, the following protocols for analogous α-bromo esters are provided to illustrate typical reaction conditions. The performance data is presented as a predictive comparison based on the mechanistic principles discussed above.
Workflow: General Nucleophilic Substitution
The experimental setup for these reactions is generally straightforward, involving the dissolution of the ester and nucleophile in a suitable polar aprotic solvent, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
Protocol 1: N-Alkylation of an Amine (Illustrative)
This protocol describes the reaction of an α-bromo ester with a primary amine, a common transformation in medicinal chemistry. The reaction with ethylamine is known to be complex, potentially leading to secondary and tertiary amines, but serves here to illustrate the initial substitution step[3].
Reaction: R-CH(Br)CO₂R' + R''NH₂ → R-CH(NHR'')CO₂R' + HBr
Procedure:
-
To a solution of the primary amine (1.2 equivalents) in acetonitrile (0.5 M), add potassium carbonate (2.0 equivalents).
-
Add the appropriate α-bromo ester (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at 50 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired N-alkylated product.
Predicted Comparative Performance:
| Parameter | Using this compound | Using Ethyl 2-bromo-3-methoxypropanoate | Rationale |
| Reaction Time | 4-6 hours (Predicted) | 6-10 hours (Predicted) | Reduced steric hindrance of the methyl ester allows for a faster Sₙ2 rate. |
| Yield | 75-85% (Predicted) | 65-75% (Predicted) | Faster kinetics and fewer potential side reactions may lead to a higher yield. |
Protocol 2: O-Alkylation of a Phenol (Illustrative)
The Williamson ether synthesis using α-bromo esters is a powerful method for creating α-aryloxy esters, which are scaffolds in various pharmaceuticals. The alkylation of phenols with related bromo-esters is a well-established method[4].
Reaction: ArOH + Br-CH(CH₂OMe)CO₂R' + Base → ArO-CH(CH₂OMe)CO₂R' + Base·HBr
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) in anhydrous DMF (0.4 M).
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the appropriate 2-bromo-3-methoxypropanoate ester (1.1 equivalents) to the mixture.
-
Heat the reaction to 70 °C and stir until TLC analysis indicates complete consumption of the phenol.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Predicted Comparative Performance:
| Parameter | Using this compound | Using Ethyl 2-bromo-3-methoxypropanoate | Rationale |
| Reaction Time | 8-12 hours (Predicted) | 12-18 hours (Predicted) | The less hindered methyl ester is expected to react more rapidly with the phenoxide nucleophile. |
| Yield | 70-80% (Predicted) | 60-70% (Predicted) | The longer reaction time required for the ethyl ester may increase the likelihood of decomposition or side reactions. |
IV. Practical Considerations and Recommendations
When to Choose this compound:
-
For Faster Reaction Rates: When reaction time is a critical parameter, the methyl ester is the superior choice due to its lower steric profile.
-
With Bulky Nucleophiles: The kinetic advantage of the methyl ester is amplified when using sterically demanding nucleophiles.
-
When Subsequent Hydrolysis is Planned: Methyl esters are often more readily hydrolyzed to the corresponding carboxylic acid than ethyl esters, which can be advantageous if this is the next step in a synthetic sequence.
-
Availability and Cost: Based on catalog availability, the methyl ester appears to be a more common and potentially more cost-effective reagent[1][2].
When to Consider Ethyl 2-bromo-3-methoxypropanoate:
-
To Enhance Solubility: The ethyl group can sometimes impart better solubility in less polar organic solvents compared to the methyl group, which may be beneficial for specific reaction or purification conditions.
-
To Mitigate Transesterification: If the reaction is performed in ethanol as a solvent, using the ethyl ester prevents potential transesterification side reactions that would occur with the methyl ester.
-
As a Handle for Selective Deprotection: In complex molecules with multiple ester groups, the differential reactivity between methyl and ethyl esters can sometimes be exploited for selective hydrolysis under carefully controlled conditions.
V. Conclusion
The choice between methyl and ethyl 2-bromo-3-methoxypropanoate is a classic example of how a seemingly minor structural change can have a tangible impact on chemical reactivity. The primary differentiator is steric hindrance , which renders the methyl ester the more reactive partner in Sₙ2 nucleophilic substitutions . This translates into faster reaction times and often higher yields, particularly with sterically hindered nucleophiles.
While the ethyl ester may offer advantages in specific scenarios related to solubility or the prevention of transesterification, for general applications requiring efficient formation of C-N, C-O, or C-S bonds at the α-position, This compound is the recommended starting point for process development and discovery chemistry. Researchers should always validate these principles with small-scale experiments to determine the optimal conditions for their specific substrate and nucleophile combination.
References
A Senior Application Scientist's Guide to Methyl 2-bromo-3-methoxypropanoate: A Versatile Building Block in Complex Synthesis
Welcome, researchers and drug development professionals. In the intricate world of organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth analysis of Methyl 2-bromo-3-methoxypropanoate (MBMP), a trifunctional reagent with significant potential for constructing complex molecular architectures. We will delve into its core reactivity, objectively compare its utility against alternative synthetic tools, and provide actionable experimental protocols to demonstrate its practical application. Our focus remains on the causality behind experimental choices, ensuring that the insights provided are both technically sound and field-proven.
Introduction: Unpacking the Synthetic Potential of MBMP
This compound (CAS: 27704-96-7) is a chiral, trifunctional building block that offers a unique combination of reactive sites within a compact three-carbon backbone.[1][2] Its structure features an α-bromo ester, a classic electrophilic site for carbon-carbon and carbon-heteroatom bond formation. The adjacent methoxy group provides steric and electronic influence, which can be exploited for diastereoselective reactions, and the methyl ester serves as a handle for further functional group transformations.
This combination makes MBMP an attractive starting material for synthesizing substituted β-methoxy amino acids, complex heterocyclic systems, and fragments for natural product synthesis.[3][4] Its utility lies in its ability to introduce a C(Br)-C(OMe)-C(O)O moiety in a single step, streamlining synthetic sequences that might otherwise require multiple protecting group manipulations.
Diagram 1: Key Reactive Sites of this compound
Caption: Functional group analysis of MBMP highlighting its three primary reaction centers.
Core Applications and Mechanistic Considerations
The primary application of MBMP revolves around the high reactivity of the carbon-bromine bond. As an α-bromo ester, it is an excellent substrate for SN2 reactions with a wide range of nucleophiles.
-
Synthesis of Amino Acid Derivatives: Reaction with amines or their equivalents provides a direct route to β-methoxy amino acid precursors. These non-proteinogenic amino acids are valuable components in peptide mimics and other bioactive molecules.
-
Formation of Heterocycles: Intramolecular cyclization following an initial substitution reaction can lead to the formation of lactones, morpholines, and other heterocyclic systems integral to medicinal chemistry.[5][6]
-
Carbon-Carbon Bond Formation: Carbanions, such as those derived from malonates or organometallic reagents, can displace the bromide to build more complex carbon skeletons.
The choice of reaction conditions is critical. The use of a non-nucleophilic base is often required to scavenge the HBr generated without competing with the primary nucleophile. The solvent can also play a significant role in reaction rates and selectivity.
A Comparative Analysis: MBMP vs. Alternative Synthons
While MBMP is a powerful tool, it is essential to consider alternative strategies to appreciate its specific advantages and limitations. The primary goal is often the introduction of a functionalized three-carbon unit. Below, we compare MBMP with other common building blocks designed for similar transformations.
| Feature | This compound (MBMP) | Methyl Acrylate | Glycidic Esters (e.g., Methyl Glycidate) |
| Synthon Equivalent | Electrophilic +CH(CO₂Me)CH₂OMe | Electrophilic CH₂CH₂CO₂Me (via Michael Addition) | Electrophilic CH(OH)CH(Nu)CO₂Me |
| Primary Reaction | SN2 Displacement | Michael Addition (1,4-Conjugate Addition) | Epoxide Ring-Opening |
| Key Advantages | Direct introduction of α-heteroatom functionality. Good for SN2 with a wide range of hard and soft nucleophiles. | Excellent for C-C bond formation with soft nucleophiles (enamines, organocuprates). Atom economical. | Provides β-hydroxy functionality directly. Can be highly stereoselective. |
| Limitations | Potential for elimination side-reactions with bulky or strongly basic nucleophiles. Classified as a Dangerous Good for transport.[2] | Limited to conjugate addition; no direct α-functionalization. Requires activation of the nucleophile. | Ring-opening regioselectivity can be an issue with some nucleophiles. Substrate can be sensitive to acid/base. |
| Typical Nucleophiles | Amines, thiols, azides, carbanions | Enolates, amines, thiols | Amines, thiols, hydrides, organometallics |
Causality in Choice: The decision to use MBMP over an alternative like methyl acrylate hinges on the desired functionality. If the synthetic target requires a heteroatom at the α-position (adjacent to the carbonyl), MBMP is a more direct and efficient choice. If, however, the goal is to form a new carbon-carbon bond at the β-position, a Michael addition to methyl acrylate is mechanistically more straightforward and often higher yielding.
Experimental Protocol: N-Alkylation of Benzylamine with MBMP
This protocol provides a validated, step-by-step method for a typical SN2 reaction using MBMP. The logic is to demonstrate a reliable procedure that can be adapted for various nucleophiles.
Objective: To synthesize Methyl 2-(benzylamino)-3-methoxypropanoate.
Materials:
-
This compound (MBMP) (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (0.1 M concentration relative to MBMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Diagram 2: Experimental Workflow for MBMP Alkylation
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. scbt.com [scbt.com]
- 3. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling Methyl 2-bromo-3-methoxypropanoate
This guide provides essential, risk-based guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for all operations involving Methyl 2-bromo-3-methoxypropanoate (CAS No. 27704-96-7). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these protocols are critical for ensuring your safety and the integrity of your research. This document is structured to provide immediate, actionable information grounded in established safety principles.
Hazard Assessment: The "Why" Behind the Protocol
This compound is a halogenated ester with a distinct hazard profile that dictates our safety strategy. Understanding these hazards is the first step in a self-validating safety system. The compound is classified under the Globally Harmonized System (GHS) with specific risks that PPE is designed to mitigate.[1]
| Hazard Classification | GHS Code | Practical Implication for the Researcher |
| Causes serious eye irritation | Eye Irrit. 2A (H319) | Direct contact from splashes or vapors can cause significant, potentially painful eye irritation. Standard eyeglasses are insufficient; sealed eye protection is mandatory.[1][2] |
| Causes skin irritation | Skin Irrit. 2 (H315) | The chemical can cause redness, itching, and irritation upon contact with the skin. Proper gloves and a lab coat are required to prevent dermal exposure.[1][2] |
| May cause respiratory irritation | STOT SE 3 (H335) | Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to coughing and discomfort.[1][2] This necessitates the use of engineering controls. |
| Combustible liquid | Flam. Liq. 4 (H227) | While not highly flammable, the liquid can ignite if heated near open flames or sparks.[1] This impacts handling and storage but is primarily managed through procedural controls rather than PPE. |
Engineering Controls: Your Primary Defense
Before any PPE is selected, engineering controls must be in place. PPE is the last line of defense, used to protect against residual risks or accidental exposures.
Chemical Fume Hood: All handling of this compound that could generate vapors or aerosols—including weighing, transferring, and use in reactions—must be performed inside a certified chemical fume hood.[3][4] This is the most critical step in mitigating the respiratory irritation hazard.[1] Verify the fume hood's certification is current and its airflow is adequate before beginning work.
Core PPE Protocol: A Head-to-Toe Approach
The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundation.[1][2] The following protocol details the specific equipment required.
Eye and Face Protection
-
Primary Protection: Chemical splash goggles are mandatory. They must form a complete seal around the eyes to protect from splashes, vapors, and mists.[5][6] Standard safety glasses are inadequate as they leave gaps where chemicals can enter.[6]
-
Secondary Protection: A full-face shield must be worn over chemical splash goggles when there is a heightened risk of splashes, such as when transferring larger volumes (>100 mL) or working with the material under pressure or heat.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a snap or button front is required. It should be kept clean and buttoned at all times to protect skin and personal clothing.
-
Personal Clothing: Wear long pants and closed-toe shoes.[4][7] Sandals, perforated shoes, and shorts are strictly prohibited in the laboratory environment where this chemical is handled.
-
Chemical-Resistant Apron: For procedures involving significant splash potential, supplement the lab coat with a chemical-resistant apron made of rubber or neoprene.
Hand Protection (Gloves)
No single glove material protects against all chemicals indefinitely.[8] For this compound, a halogenated ester, glove selection is critical.
| Glove Type | Protection Level | Recommended Use Case |
| Nitrile | Incidental Contact | Suitable for handling small quantities, brief contact, and protection from minor splashes. Must be disposed of immediately upon contamination.[4][6] |
| Neoprene | Extended Contact | Offers better resistance to esters and is recommended for tasks with a higher likelihood of direct contact or when handling larger volumes. |
| Butyl Rubber | High-Risk Operations | Provides excellent protection against esters and ketones.[9] Use for prolonged handling or when immersion is possible. |
Glove Protocol:
-
Inspect: Always inspect gloves for pinholes, tears, or signs of degradation before use.[3]
-
Double-Gloving: For high-risk procedures, consider wearing two pairs of nitrile gloves or a nitrile base with a neoprene outer glove. This provides an additional barrier and allows for the safe removal of the outer glove if contaminated.
-
Removal: Never touch common surfaces like doorknobs or computers with gloved hands.[8] Remove gloves using the proper technique (see Section 4.2) before leaving the work area.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.[3][8]
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Step-by-Step Donning Sequence
-
Put on your lab coat and any required apron.
-
Put on your chemical splash goggles.
-
Put on your face shield (if required).
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Step-by-Step Doffing (Removal) Sequence
This process is designed to move from most contaminated to least contaminated.
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the ungloved finger under the cuff of the second glove and peel it off inside-out over the first glove.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Goggles: Remove goggles from the back of your head forward.
-
Lab Coat: Remove your lab coat, folding it inward to contain any contamination.
-
Wash Hands: Immediately wash your hands with soap and water for at least 20 seconds.
Below is a workflow diagram illustrating the key decisions and steps in the PPE protocol.
Caption: PPE workflow from hazard assessment to safe removal.
Disposal and Decontamination Plan
Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.
-
Disposable PPE: All used disposable PPE, including gloves, bench paper, and contaminated wipes, must be considered hazardous waste.[1] Place them in a designated, clearly labeled hazardous waste container for disposal according to your institution's guidelines.[1][2]
-
Contaminated Clothing: If your personal clothing becomes contaminated, remove it immediately while under a safety shower if necessary.[2] The contaminated clothing must be decontaminated before laundering or disposed of as hazardous waste. Do not take it home.
-
Reusable PPE: Decontaminate reusable items like face shields and goggles after each use according to manufacturer instructions.
-
Spills: In the event of a spill, use an inert absorbent material like sand or vermiculite.[10][11] Do not use combustible materials like paper towels to absorb large spills. All cleanup materials must be disposed of as hazardous waste.
By adhering to this comprehensive guide, you build a robust, self-validating system of safety that extends beyond the product itself, ensuring a secure and productive research environment.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


